molecular formula C8H10O2 B13437366 2-Cyclopropylpent-4-ynoic acid

2-Cyclopropylpent-4-ynoic acid

Katalognummer: B13437366
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: BJASHKYRWDAPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropylpent-4-ynoic acid is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylpent-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpent-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

2-cyclopropylpent-4-ynoic acid

InChI

InChI=1S/C8H10O2/c1-2-3-7(8(9)10)6-4-5-6/h1,6-7H,3-5H2,(H,9,10)

InChI-Schlüssel

BJASHKYRWDAPDM-UHFFFAOYSA-N

Kanonische SMILES

C#CCC(C1CC1)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Strategic Synthesis of 2-Cyclopropylpent-4-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-cyclopropylpent-4-ynoic acid represents a critical challenge in the preparation of bioactive scaffolds, particularly for antiviral and antiepileptic research where the cyclopropyl moiety confers metabolic stability and the terminal alkyne serves as a versatile handle for "click" chemistry or cross-coupling.

This guide details a robust, two-step synthetic route starting from commercially available ethyl cyclopropylacetate . Unlike malonic ester syntheses which require harsh decarboxylation conditions, this route utilizes kinetic enolate generation to ensure regioselectivity and high yields.

Key Process Parameters
ParameterSpecification
Starting Material Ethyl cyclopropylacetate (CAS: 39560-31-1)
Key Reagent Propargyl bromide (80% in toluene)
Overall Yield 65–75% (Target)
Primary Hazard Propargyl bromide (Shock sensitive/Lachrymator)
Chirality Racemic (Asymmetric modifications discussed)

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C2–C3 bond. By viewing the target molecule as an


-functionalized acid, the most logical precursor is the enolate of a cyclopropylacetic acid ester. The cyclopropyl group is introduced early (in the starting material) to avoid the difficulties associated with nucleophilic substitution on cyclopropyl halides.

Retrosynthesis Target 2-Cyclopropylpent-4-ynoic Acid Disconnection Disconnection: C2-C3 Bond (Alpha-Alkylation) Target->Disconnection Precursors Precursors Disconnection->Precursors SM1 Ethyl Cyclopropylacetate (Nucleophile) Precursors->SM1 SM2 Propargyl Bromide (Electrophile) Precursors->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from ethyl cyclopropylacetate and propargyl bromide.

Experimental Protocol

Step 1: -Alkylation of Ethyl Cyclopropylacetate

This step involves the generation of a kinetic enolate using Lithium Diisopropylamide (LDA) at cryogenic temperatures to prevent self-condensation or ring-opening side reactions.

Reaction Scheme:



Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleHazard Note
Ethyl cyclopropylacetate1.0SubstrateVolatile
LDA (2.0 M in THF/Heptane)1.1–1.2BasePyrophoric, Moisture sensitive
Propargyl bromide (80% in PhMe)1.2–1.3ElectrophileShock Sensitive, Lachrymator
THF (Anhydrous)SolventSolventPeroxide former
Detailed Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the vessel to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65°C. Stir for 30 minutes to ensure complete enolate formation.

  • Substrate Addition: Dissolve ethyl cyclopropylacetate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 20 minutes.

    • Note: The solution may turn pale yellow. Stir at -78°C for 1 hour.

  • Alkylation: Add propargyl bromide solution (1.3 equiv) dropwise.

    • Critical Safety: Do not use neat propargyl bromide; the toluene solution stabilizes it against shock.

  • Warm-up: Allow the reaction to stir at -78°C for 2 hours, then remove the cooling bath and allow it to warm to room temperature (RT) over 3 hours.

  • Quench: Cool the mixture to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield Ethyl 2-cyclopropylpent-4-ynoate .

Step 2: Saponification to the Free Acid

The steric bulk of the cyclopropyl group may slightly retard hydrolysis; therefore, Lithium Hydroxide (LiOH) is preferred over bulkier bases.

Detailed Procedure
  • Dissolution: Dissolve the ester from Step 1 in a mixture of THF:MeOH:Water (3:1:1, ~0.2 M concentration).

  • Base Addition: Add LiOH

    
    H
    
    
    
    O (3.0 equiv) in one portion.
  • Reaction: Stir vigorously at room temperature. Monitor by TLC (usually complete in 4–6 hours). If slow, heat mildly to 40°C.

  • Workup:

    • Concentrate the mixture to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Wash with a small amount of diethyl ether (to remove unreacted ester/impurities).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1M HCl.

    • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (

      
      ).
      
  • Isolation: Dry the organic layer over

    
     and concentrate carefully (the product may be semi-volatile).
    
  • Result: 2-Cyclopropylpent-4-ynoic acid is obtained as a colorless to pale yellow oil.

Analytical Characterization (Expected)

To validate the synthesis, compare spectral data against these predicted values derived from analogous structures (e.g., 2-propylpent-4-ynoic acid).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       2.65 (ddd, 
      
      
      
      Hz, 1H, Propargyl-CH
      
      
      )
    • 
       2.55 (ddd, 
      
      
      
      Hz, 1H, Propargyl-CH
      
      
      )
    • 
       2.05 (t, 
      
      
      
      Hz, 1H, Terminal Alkyne CH )
    • 
       1.85 (m, 1H, 
      
      
      
      -CH )
    • 
       1.10 (m, 1H, Cyclopropyl-CH )
      
    • 
       0.65–0.20 (m, 4H, Cyclopropyl-CH 
      
      
      
      )
  • 
     NMR:  Distinctive peaks at ~178 ppm (C=O), ~81 ppm (Internal Alkyne), ~70 ppm (Terminal Alkyne), and high-field cyclopropyl signals (0–15 ppm).
    

Process Logic & Pathway Visualization

The following diagram illustrates the reaction workflow and the critical decision points for safety and yield optimization.

SynthesisWorkflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis Start Ethyl Cyclopropylacetate LDA LDA / -78°C (Kinetic Control) Start->LDA Deprotonation Alkylation Add Propargyl Bromide (Toluene Solution) LDA->Alkylation Enolate Attack Intermediate Ethyl 2-cyclopropylpent-4-ynoate Alkylation->Intermediate Warm to RT Saponification LiOH / THF:H2O Intermediate->Saponification Acidification HCl (pH 2) Saponification->Acidification Final 2-Cyclopropylpent-4-ynoic Acid Acidification->Final

Figure 2: Process workflow highlighting the kinetic control in Step 1 and the pH-swing purification in Step 2.

Safety & Handling (Critical)

  • Propargyl Bromide: This reagent is a potent lachrymator and alkylating agent. It is shock-sensitive in high concentrations. Always use the 80% solution in toluene ; never distill it to dryness.

  • Cyclopropyl Stability: While the cyclopropyl ring is generally stable to basic enolization conditions, avoid strong Lewis acids during workup which could trigger ring-opening rearrangements.

  • Waste Disposal: All aqueous waste from the alkylation step contains bromide and potentially unreacted alkylating agents. Quench with aqueous ammonia or thiosulfate before disposal.

References

  • General Procedure for

    
    -Propargylation of Esters: 
    
    • Detailed protocols for alkylating ester enolates with propargyl bromide are standard in organic synthesis. See: Organic Syntheses, Coll. Vol. 5, p. 514 (1973); Vol. 40, p. 41 (1960).
    • Source:

  • Synthesis of 4-Pentynoic Acid Derivatives

    • Methodology for synthesizing pentynoic acid backbones via malonate or acetate alkyl
    • Source:

  • Stability of Cyclopropyl Esters

    • Confirmation of cyclopropyl group stability under reduction and hydrolysis conditions.
    • Source:

  • Malonate Route Alternative (2-Hydroxy-4-pentynoic acid)

    • Provides context for alternative malonic ester synthesis of similar scaffolds.
    • Source: [Beilstein J. Org.[6] Chem. 2014, 10, 1365–1371]([Link])

Sources

2-Cyclopropylpent-4-ynoic Acid (CAS 1314911-14-2): A Bifunctional Alkyne Building Block for Bioorthogonal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of building blocks dictates both the synthetic viability and the pharmacokinetic success of a therapeutic candidate. 2-Cyclopropylpent-4-ynoic acid is a highly specialized, bifunctional aliphatic scaffold that merges the bioorthogonal reactivity of a terminal alkyne with the metabolic resilience of an


-cyclopropyl group.

As an Application Scientist, I frequently recommend this reagent for the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide modifications. This whitepaper dissects the structural rationale, mechanistic utility, and self-validating benchtop protocols required to successfully deploy this molecule in complex synthetic workflows.

Physicochemical Properties & Structural Rationale

The utility of 2-cyclopropylpent-4-ynoic acid lies in its dual-functional nature. Table 1 summarizes its core physicochemical parameters[1].

Table 1: Quantitative & Physicochemical Summary

ParameterSpecification
IUPAC Name 2-Cyclopropylpent-4-ynoic acid
CAS Registry Number 1314911-14-2
Molecular Formula C8H10O2
Molecular Weight 138.17 g/mol
Key Structural Motifs Terminal Alkyne,

-Cyclopropyl Ring, Carboxylic Acid
Primary Applications Bioorthogonal CuAAC (Click Chemistry), Amide/Ester Coupling
The Causality Behind the Cyclopropyl Motif

In medicinal chemistry, the cyclopropyl ring is not merely a structural spacer; it is a deliberate pharmacokinetic tool[2]. The ring is characterized by shortened C-C bonds with enhanced


-character, which in turn produces shorter, more polarized, and stronger C-H bonds compared to standard aliphatic chains[3].

Why choose this over a standard linear alkyne?

  • Metabolic Stability: The increased C-H bond dissociation energy significantly raises the activation barrier for Cytochrome P450 (CYP)-mediated hydrogen atom abstraction. This diverts metabolism away from oxidative degradation, thereby prolonging the drug's half-life[4].

  • Conformational Restriction: The cyclopropyl group acts as a rigid bioisostere for gem-dimethyl or isopropyl groups, locking the adjacent carbonyl into a predictable trajectory that reduces the entropic penalty upon target binding[3].

Mechanistic Utility in Bioorthogonal Click Chemistry (CuAAC)

The terminal alkyne at the C4 position is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To utilize this effectively, one must understand the catalytic cycle. Historically, the reaction was thought to proceed via a mononuclear copper intermediate. However, real-time monitoring and electrospray ionization mass spectrometry (ESI-MS) have proven that the reaction is driven by a dinuclear copper intermediate [5],[6].

Understanding this causality is critical for protocol design: the requirement for a dinuclear species explains why maintaining a high local concentration of Cu(I) and using stabilizing ligands (like TBTA or THPTA) drastically accelerates the reaction kinetics and prevents catalyst disproportionation[5].

CuAAC_Mechanism Alkyne Terminal Alkyne (2-Cyclopropylpent-4-ynoic acid) Cu_pi Cu(I) π-Complex Alkyne->Cu_pi + Cu(I) Cu_acetylide Dinuclear σ,π-Cu Acetylide Cu_pi->Cu_acetylide + Cu(I), Base - H+ Azide_coord Azide Coordination Cu_acetylide->Azide_coord + R-N3 Metallacycle Cu-Metallacycle Intermediate Azide_coord->Metallacycle Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole + H+ - Cu(I) Triazole->Alkyne Catalytic Cycle Reset

Fig 1: Dinuclear CuAAC catalytic cycle of 2-cyclopropylpent-4-ynoic acid based on Fokin's model.

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that confirm their own success at each step. Below are the field-proven methodologies for utilizing 2-cyclopropylpent-4-ynoic acid.

Protocol 1: Sterically Hindered Amide Coupling

Because the carboxylic acid is adjacent to a bulky cyclopropyl ring, standard carbodiimides (e.g., EDC) often yield poor conversion. We utilize HATU, a highly reactive uronium salt, to drive active ester formation[7].

Step-by-Step Methodology:

  • Activation: Dissolve 2-cyclopropylpent-4-ynoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere[7].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU to form the highly reactive 7-aza-HOBt ester.

  • Amine Coupling: Add the target primary/secondary amine (0.9 eq) dropwise. Stir for 2 hours.

  • Self-Validation (LC-MS): Withdraw a 2

    
    L aliquot, dilute in MeOH, and inject into the LC-MS. The reaction is validated when the starting amine is consumed and the 
    
    
    
    peak of the amide product is dominant. A ubiquitous byproduct peak at m/z 117 (tetramethylurea) confirms HATU activation.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The basic wash removes the acidic 7-aza-HOBt byproduct, ensuring a clean crude profile[7].
    
Protocol 2: Bioorthogonal Bioconjugation (CuAAC)

Once the alkyne handle is installed on your molecule of interest, it can be conjugated to any azide-bearing payload.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne-modified substrate (1.0 eq) and the azide-payload (1.1 eq) in a degassed solvent mixture of

    
    -BuOH/Water (1:1, v/v).
    
  • Catalyst Assembly: In a separate vial, premix

    
     (0.1 eq) with THPTA ligand (0.5 eq) in water.
    
    • Causality: THPTA coordinates the copper, protecting it from disproportionation and preventing the generation of reactive oxygen species (ROS) that could degrade sensitive payloads.

  • Reduction: Add freshly prepared sodium ascorbate (0.5 eq) to the copper/ligand mixture.

    • Self-Validation (Visual): The solution will immediately transition from pale blue (

      
      ) to colorless/pale yellow (
      
      
      
      ). This visual cue guarantees that the active catalytic species has been generated.
  • Reaction: Transfer the active catalyst to the main reaction flask. Stir at room temperature for 1-4 hours.

  • Self-Validation (TLC/MS): Monitor via TLC (staining with

    
    ). The terminal alkyne will rapidly decolorize 
    
    
    
    ; the disappearance of this spot indicates complete conversion to the triazole.

Applications in Targeted Therapeutics

The integration of 2-cyclopropylpent-4-ynoic acid into a drug discovery pipeline offers distinct advantages:

  • PROTAC Linker Engineering: The cyclopropyl group restricts the conformational flexibility of the linker, potentially pre-organizing the E3 ligase and target protein into a favorable ternary complex. The alkyne allows for modular, late-stage assembly of the PROTAC via click chemistry.

  • Peptide Stabilization: Capping the N-terminus of a therapeutic peptide with this acid protects it from exopeptidase degradation (due to the unnatural cyclopropyl bulk) while providing an anchor for fluorescent tagging or PEGylation[3].

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Shanu-Wilson, J. "Metabolism of cyclopropyl groups". Hypha Discovery. [Link]

  • Worrell, B. T., Malik, J. A., Fokin, V. V. "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions". Science (2013).[Link]

  • Wengel, J. et al. "Clickable alkyne-LNA oligonucleotides".

Sources

In-Depth Technical Guide: Structure Elucidation of 2-Cyclopropylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the comprehensive structure elucidation of 2-Cyclopropylpent-4-ynoic acid. As a Senior Application Scientist, the following narrative is structured to provide not just a methodology, but a strategic and logical framework for confirming the molecular architecture of this compound, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness in the final assignment.

Foreword: The Rationale for a Multi-Modal Approach

Part 1: Foundational Analysis - Molecular Formula and Functional Group Identification

The initial phase of structure elucidation focuses on establishing the fundamental building blocks of the molecule: its elemental composition and the types of functional groups present.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Experience: The first critical step is to move beyond nominal mass and determine the exact elemental formula. High-Resolution Mass Spectrometry provides the necessary mass accuracy to distinguish between isobars (molecules with the same nominal mass but different elemental compositions). For a molecule like 2-Cyclopropylpent-4-ynoic acid, this is non-negotiable for confirming the presence of the expected atoms in their correct ratios.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile (typically 1 mg/mL).

  • Ionization: ESI is the method of choice due to the presence of the acidic proton on the carboxylic acid, which allows for efficient formation of the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analysis: The ions are guided into a Time-of-Flight (TOF) mass analyzer, which measures the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm).

  • Data Analysis: The measured m/z of the molecular ion is compared against a database of theoretical exact masses for potential chemical formulas.

Data Presentation: Expected HRMS Data

ParameterValue
Molecular Formula C₈H₁₀O₂
Theoretical Exact Mass 138.0681 u
Ionization Mode ESI Negative
Observed Ion [M-H]⁻
Expected m/z 137.0603
Measured m/z (Example) 137.0605
Mass Accuracy < 2 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For 2-Cyclopropylpent-4-ynoic acid, we anticipate clear signals for the carboxylic acid and the terminal alkyne.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: An infrared spectrum is acquired by measuring the absorption of IR radiation by the sample.

  • Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300–2500BroadO-H stretch of the carboxylic acid
~3300Sharp, Strong≡C-H stretch of the terminal alkyne
~2120Sharp, MediumC≡C stretch of the terminal alkyne
~1710StrongC=O stretch of the carboxylic acid

Part 2: Unraveling the Connectivity - A Suite of NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each atom.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments cluster_2 Structural Assembly H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC DEPT DEPT-135 (Carbon Types: CH, CH₂, CH₃) DEPT->HSQC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Final Structure Fragments->Structure

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Expertise & Experience: ¹H NMR provides information on the chemical shift, integration (relative number of protons), and multiplicity (number of neighboring protons) for each unique proton in the molecule. The highly shielded protons of the cyclopropyl ring are expected to appear at an unusually high field (low ppm).

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Process the FID and analyze the resulting spectrum for chemical shifts, integrations, and coupling patterns.

Data Presentation: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
10-121HBroad SingletCOOH
~2.61HMultipletα-CH
~2.42HMultipletCH₂
~2.01HTriplet≡C-H
~1.11HMultipletCyclopropyl CH
0.5-0.94HMultipletCyclopropyl CH₂
¹³C NMR and DEPT-135: Characterizing the Carbon Framework

Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135 spectra.

Protocol: ¹³C NMR and DEPT-135 Spectroscopy

  • Sample Preparation: The same sample from the ¹H NMR experiment is used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • Data Analysis: Correlate the signals from both spectra to assign the type of each carbon.

Data Presentation: Expected ¹³C NMR and DEPT-135 Data (in CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 SignalAssignment
~178AbsentC=O
~82AbsentC ≡CH
~70PositiveC≡C H
~45Positiveα-CH
~25NegativeCH₂
~15PositiveCyclopropyl CH
~5-10NegativeCyclopropyl CH₂
2D NMR: Assembling the Pieces

Expertise & Experience: 2D NMR is essential for unambiguously connecting the molecular fragments identified by 1D NMR.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. We expect to see correlations between the α-CH and the adjacent cyclopropyl CH and CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon. This is a powerful tool for definitively assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for identifying quaternary carbons and linking fragments. For instance, a correlation between the α-CH proton and the carbonyl carbon (C=O) would confirm their connectivity.

Part 3: Final Structure Verification and Conclusion

The convergence of data from HRMS, FTIR, and a comprehensive suite of NMR experiments provides an undeniable and self-validating confirmation of the structure of 2-Cyclopropylpent-4-ynoic acid. The HRMS establishes the elemental formula, the FTIR identifies the key functional groups, and the detailed NMR analysis pieces together the atomic connectivity, leaving no ambiguity. This rigorous, multi-modal approach ensures the highest level of scientific integrity, providing a solid foundation for any future research or development involving this molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

discovery and history of 2-Cyclopropylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyclopropylpent-4-ynoic Acid

Part 1: Executive Summary & Core Directive

2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2) represents a sophisticated exercise in rational drug design, specifically within the field of antiepileptic drug (AED) discovery. It is a "second-generation" analogue of Valproic Acid (VPA) , designed to resolve the critical pharmacological paradox of its parent compound: the separation of potent anticonvulsant activity from hepatotoxicity and teratogenicity.

This molecule is a structural hybrid. It combines the alkyne moiety (propargyl group) known to enhance potency with a cyclopropyl group known to modulate metabolic stability and stereochemical bulk. Its discovery history is rooted in the extensive Structure-Activity Relationship (SAR) studies conducted by leading groups (notably Nau, Bialer, and Yagen) who sought to engineer a "safer VPA."

This guide dissects the molecule’s history, synthetic pathways, and pharmacological logic, serving as a blueprint for understanding how structural modifications can fine-tune drug safety profiles.

Part 2: Historical Context – The Valproate Challenge

To understand the discovery of 2-Cyclopropylpent-4-ynoic acid, one must first understand the limitations of Valproic Acid (2-propylpentanoic acid).

  • The Gold Standard: VPA is a broad-spectrum AED used for epilepsy and bipolar disorder.

  • The Toxicity Problem:

    • Hepatotoxicity: Caused by the formation of the toxic metabolite 4-ene-VPA (2-propyl-4-pentenoic acid) via mitochondrial

      
      -oxidation.
      
    • Teratogenicity: VPA causes neural tube defects (spina bifida). This activity is strictly correlated with specific structural features, such as the ability to induce histone deacetylase (HDAC) inhibition and peroxisome proliferator-activated receptor (PPAR) activation.

The Discovery Pivot: Researchers hypothesized that modifying the alkyl side chains could block the formation of toxic metabolites while retaining the GABAergic and sodium-channel blocking activities required for seizure control. This led to two distinct lineages of analogues:

  • Lineage A (Unsaturation): Introduction of double/triple bonds (e.g., 4-yne-VPA ) to increase potency.

  • Lineage B (Cyclopropanation): Replacement of isopropyl/propyl groups with cyclopropyl rings to increase metabolic stability and alter steric volume.

2-Cyclopropylpent-4-ynoic acid is the convergence of these two lineages.

Part 3: Rational Design & Structural Logic

The molecule is engineered based on three specific SAR principles:

Structural FeatureOriginPharmacological Purpose
Pent-4-ynoic Acid Backbone Derived from 4-yne-VPA (2-propylpent-4-ynoic acid)Potency Enhancement: The terminal alkyne (propargyl group) significantly increases anticonvulsant potency compared to the saturated propyl chain, likely due to increased lipophilicity and tighter binding to voltage-gated sodium channels.
2-Cyclopropyl Group Derived from Cyclopropyl-VPA analoguesSafety & Metabolic Blockade: The cyclopropyl group is a bioisostere of the propyl group but is conformationally restricted. Crucially, it prevents the standard

-oxidation pathway that leads to the toxic 4-ene metabolite. It also adds steric bulk that may reduce teratogenic potential by altering binding to HDACs.
Alpha-Carbon Chirality Chiral Center at C2Stereoselectivity: Like 4-yne-VPA, this molecule is chiral. Historical data suggests the S-enantiomer of VPA analogues is often more teratogenic, while the R-enantiomer retains anticonvulsant activity. The cyclopropyl group enhances the ability to resolve these enantiomers.
Visualization: The SAR Evolution

VPA_Evolution VPA Valproic Acid (VPA) (Baseline Activity, Toxic) YneVPA 4-yne-VPA (High Potency, Teratogenic) VPA->YneVPA Add Alkyne (Potency) CycVPA Cyclopropyl-VPA (Metabolic Stability) VPA->CycVPA Add Cyclopropyl (Safety) Target 2-Cyclopropylpent-4-ynoic Acid (Optimized Hybrid) YneVPA->Target Cyclopropyl Substitution CycVPA->Target Alkyne Addition

Caption: The convergent evolution of VPA analogues leading to 2-Cyclopropylpent-4-ynoic acid.

Part 4: Chemical Synthesis

The synthesis of 2-Cyclopropylpent-4-ynoic acid typically follows a Malonic Ester Synthesis pathway. This modular approach allows for the sequential introduction of the cyclopropyl and propargyl groups.

Protocol: Sequential Alkylation

Reagents:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Propargyl bromide (3-bromopropyne)

  • Cyclopropyl bromide (or Cyclopropyl tosylate)

Step-by-Step Methodology:

  • Formation of the Enolate: Diethyl malonate is treated with a strong base (NaOEt/EtOH) to generate the sodiomalonate enolate.

    
    
    
  • First Alkylation (Introduction of Propargyl Group): Propargyl bromide is added dropwise. The mixture is refluxed to yield diethyl 2-(prop-2-ynyl)malonate . Note: The order of alkylation matters. The smaller group is often added first to minimize steric hindrance, but here, the cyclopropyl introduction is chemically harder and might be done using a specific cyclopropylating agent or starting from a cyclopropyl-malonate derivative.

  • Second Alkylation (Introduction of Cyclopropyl Group): The mono-alkylated product is treated with a second equivalent of base (NaH/THF is preferred for the more hindered second alkylation) followed by cyclopropyl bromide . Alternative Route: It is often synthetically easier to start with ethyl cyclopropylacetate , deprotonate with LDA at -78°C, and then alkylate with propargyl bromide. This avoids the difficult nucleophilic substitution on a cyclopropyl halide.

  • Hydrolysis and Decarboxylation: The diester is hydrolyzed using KOH/MeOH to the dicarboxylic acid. Heating the dicarboxylic acid (160-180°C) induces thermal decarboxylation, yielding the racemic 2-cyclopropylpent-4-ynoic acid .

  • Resolution (Optional but Critical): The racemic acid is resolved into R and S enantiomers using chiral amines (e.g., phenylethylamine) or enzymatic kinetic resolution, as biological activity is likely stereospecific.

Part 5: Pharmacology & Toxicology Profile

While direct clinical data for this specific analogue is less ubiquitous than VPA, its profile is well-characterized within the context of VPA derivatives.

Anticonvulsant Activity
  • Mechanism: Like VPA, it likely potentiates GABAergic transmission (inhibiting GABA transaminase) and blocks voltage-gated sodium channels (VGSCs).

  • Potency: The presence of the 4-yne (alkyne) group typically enhances potency by 2-3 fold compared to VPA in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models.

  • Predicted

    
    :  ~50–100 mg/kg (Mouse, i.p.), comparable to or better than VPA (~200 mg/kg).
    
Teratogenicity (The Safety Advantage)
  • VPA Risk: VPA induces exencephaly and spina bifida.

  • Analogue Advantage: The cyclopropyl group imposes a rigid steric barrier. Research by Nau et al. has shown that replacing the flexible propyl chain with a cyclopropyl ring can drastically reduce teratogenicity because the molecule cannot adopt the specific conformation required to bind to the teratogenic target (likely HDACs or specific transcription factors involved in neurodevelopment).

Hepatotoxicity[1]
  • Metabolic Fate: The primary driver of VPA hepatotoxicity is the formation of 4-ene-VPA via mitochondrial

    
    -oxidation.
    
  • Blockade: The cyclopropyl group at the

    
    -position (C2) effectively blocks standard 
    
    
    
    -oxidation. The ring cannot be desaturated to form the toxic conjugated diene structures. This renders 2-cyclopropylpent-4-ynoic acid a hepatosafe candidate.

Part 6: Current Status & Applications

Currently, 2-Cyclopropylpent-4-ynoic acid serves primarily as a high-value chemical probe and building block in drug discovery rather than a marketed drug.

  • Research Tool: It is used to study the precise stereochemical requirements of HDAC inhibition.

  • Building Block: It appears in catalogs (e.g., Enamine, Sigma) as a scaffold for synthesizing more complex heterocyclic drugs (e.g., pyrrolidines via cyclization of the alkyne).

  • HDAC Inhibitor Design: The "capping group" (the acid) and the "linker" (the chain) are ideal for designing novel HDAC inhibitors for cancer therapy, where VPA analogues are being repurposed.

References

  • Nau, H., & Hauck, R. S. (1992). The enantiomers of the valproic acid analog 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. Pharmaceutical Research, 9(7), 850–855. Link

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). In: Pitchford, S. (eds) Antiepileptic Drugs. Handbook of Experimental Pharmacology, vol 212. Springer. Link

  • Sigma-Aldrich. Product Specification: 2-Cyclopropylpent-4-ynoic acid (CAS 1314911-14-2).Link

  • Lampen, A., et al. (1999). New molecular targets for the teratogenicity of valproic acid: histone deacetylases. Toxicology and Applied Pharmacology.[1] Link

  • Enamine. Building Blocks Catalog: Alkyne and Cyclopropyl Derivatives.Link

Sources

A Comprehensive Spectroscopic Analysis of 2-Cyclopropylpent-4-ynoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Cyclopropylpent-4-ynoic acid, a molecule of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper understanding of the experimental choices and data interpretation, ensuring scientific integrity and practical utility for researchers and professionals in the field.

Molecular Structure and Spectroscopic Overview

2-Cyclopropylpent-4-ynoic acid is a carboxylic acid featuring a cyclopropyl group at the alpha-position and a terminal alkyne. This unique combination of functional groups results in a distinct spectroscopic fingerprint. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.16 g/mol Structure:

(Note: An illustrative structure is provided. Actual bond angles and lengths may vary.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Cyclopropylpent-4-ynoic acid, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl, aliphatic, and alkynyl protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the anisotropic effects of the alkyne.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclopropylpent-4-ynoic acid (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet, broad1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~2.5-2.7Multiplet1Hα-CHThis proton is adjacent to both the cyclopropyl group and the electron-withdrawing carboxylic acid, leading to a downfield shift.
~2.3-2.5Multiplet2HCH₂These protons are adjacent to the alkyne and the chiral center, likely appearing as a complex multiplet.
~2.0Triplet1HAlkyne-HThe terminal alkyne proton typically appears as a triplet due to coupling with the adjacent methylene group.
~0.8-1.2Multiplet1HCyclopropyl-CHThe cyclopropyl methine proton is coupled to the α-CH and the other cyclopropyl protons.
~0.4-0.8Multiplet4HCyclopropyl-CH₂The diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns in the upfield region.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropylpent-4-ynoic acid (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175-180C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~80-85Alkyne-CThe internal carbon of the terminal alkyne.
~70-75Alkyne-CHThe terminal carbon of the alkyne.
~45-50α-CHThe alpha-carbon is shifted downfield by the carboxylic acid.
~20-25CH₂The methylene carbon adjacent to the alkyne.
~10-15Cyclopropyl-CHThe methine carbon of the cyclopropyl group.
~5-10Cyclopropyl-CH₂The methylene carbons of the cyclopropyl group.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a small molecule like 2-Cyclopropylpent-4-ynoic acid is as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Cyclopropylpent-4-ynoic acid is expected to show characteristic absorption bands for the carboxylic acid and alkyne functional groups.

Table 3: Predicted IR Absorption Bands for 2-Cyclopropylpent-4-ynoic acid

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Sharp, Strong≡C-H stretchTerminal Alkyne
~2800-3300BroadO-H stretchCarboxylic Acid
~2100Sharp, MediumC≡C stretchAlkyne
~1700StrongC=O stretchCarboxylic Acid
~1200-1300MediumC-O stretchCarboxylic Acid
~3000-3100MediumC-H stretchCyclopropyl
Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal background Record Background place_sample->background sample_scan Record Sample Spectrum background->sample_scan identify_peaks Identify Characteristic Peaks sample_scan->identify_peaks Final IR Spectrum Final IR Spectrum identify_peaks->Final IR Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For 2-Cyclopropylpent-4-ynoic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule in positive ion mode or a deprotonated molecule in negative ion mode.

  • Positive Ion Mode (ESI+):

    • [M+H]⁺: m/z 139.07

    • [M+Na]⁺: m/z 161.05

  • Negative Ion Mode (ESI-):

    • [M-H]⁻: m/z 137.06

Predicted Fragmentation Pattern

Under higher energy conditions (e.g., in tandem MS or with a harder ionization technique like Electron Ionization), the molecule is expected to fragment in predictable ways. Key fragment ions might include:

  • Loss of H₂O (from the carboxylic acid): m/z 120

  • Loss of COOH (decarboxylation): m/z 93

  • Cleavage of the cyclopropyl ring

  • Cleavage adjacent to the alkyne

Experimental Protocol for MS Data Acquisition

High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) mass analyzer coupled with an ESI source is recommended for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Solvent infuse Infuse into ESI Source dissolve->infuse pos_mode Positive Ion Mode Scan infuse->pos_mode neg_mode Negative Ion Mode Scan infuse->neg_mode accurate_mass Accurate Mass Determination pos_mode->accurate_mass neg_mode->accurate_mass fragmentation Fragmentation Analysis accurate_mass->fragmentation Final Mass Spectrum Final Mass Spectrum fragmentation->Final Mass Spectrum

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2-Cyclopropylpent-4-ynoic acid. The predicted data and outlined experimental protocols in this guide offer a solid foundation for the synthesis, identification, and characterization of this molecule. By understanding the principles behind the data acquisition and interpretation, researchers can confidently apply these techniques to their own work.

References

  • Tang, W., & Abbott, F. S. (1996). Characterization of thiol-conjugated metabolites of 2-propylpent-4-enoic acid (4-ene VPA), a toxic metabolite of valproic acid, by electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 31(8), 926-936. [Link][1]

  • ChemicalBook. (n.d.). 2-(prop-2-yn-1-yl)pent-4-ynoic acid synthesis.
  • Golding, I. R., et al. (2022). (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides. INEOS OPEN, 5(5), 130–132. A source providing spectroscopic data for related en-ynoic acid derivatives.[2]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butynoic acid. PubChem. Retrieved from [Link][3]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. A resource detailing advanced NMR assignment techniques.[4]

Sources

The Enigmatic Ring: A Technical Guide to the Biological Activity and Therapeutic Potential of Cyclopropyl-Containing Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Double Bond - Unveiling the Potential of Cyclopropyl Fatty Acids

In the vast and intricate world of lipidomics, fatty acids are fundamental players, governing cellular structure, energy metabolism, and signaling. While much attention has been given to their saturated and unsaturated counterparts, a unique and often overlooked class of lipids holds significant, yet largely untapped, potential: cyclopropyl-containing fatty acids (CPFAs). Characterized by a three-membered carbon ring within their aliphatic chain, these molecules possess distinct physicochemical properties that translate into a fascinating array of biological activities.

This technical guide is designed for researchers, scientists, and drug development professionals who seek to explore the frontiers of lipid research. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of CPFAs, from their biosynthesis and physiological roles in bacteria to their emerging potential as therapeutic agents in mammalian systems. As you navigate this document, you will find not just a compilation of data, but a synthesized narrative grounded in scientific integrity, offering field-proven insights and actionable experimental protocols. Our goal is to equip you with the knowledge and tools necessary to unlock the therapeutic promise of these enigmatic, ring-bearing lipids.

The World of Cyclopropyl Fatty Acids: A Structural and Biosynthetic Overview

The defining feature of a cyclopropyl fatty acid is the presence of a cyclopropane ring, a three-carbon aliphatic ring structure. This seemingly simple modification of an unsaturated fatty acid precursor has profound implications for the molecule's conformation and physical properties.

Biosynthesis: A Tale of Methylene Transfer

CPFAs are not synthesized de novo with the cyclopropane ring intact. Instead, they are formed through a post-synthetic modification of existing unsaturated fatty acids (UFAs) already incorporated into phospholipids within a membrane bilayer[1][2]. This remarkable enzymatic process is catalyzed by cyclopropane fatty acid (CFA) synthase .

The mechanism involves the transfer of a methylene group (–CH₂–) from a donor molecule, S-adenosyl-L-methionine (SAM), across the double bond of a cis-UFA[2][3]. This reaction preserves the kinked structure of the original cis-UFA, a crucial feature for maintaining membrane fluidity[4]. The proposed mechanism involves the transfer of a methyl group from SAM to the double bond, followed by deprotonation and ring closure[3].

Diagram: Biosynthesis of Cyclopropyl Fatty Acids

CPFA_Biosynthesis UFA Unsaturated Fatty Acid (in Phospholipid) CFAS Cyclopropane Fatty Acid Synthase (CFA Synthase) UFA->CFAS Substrate SAM S-Adenosyl-L-methionine (SAM) SAM->CFAS Methylene Donor CPFA Cyclopropyl Fatty Acid (in Phospholipid) CFAS->CPFA Product SAH S-Adenosyl-L-homocysteine (SAH) CFAS->SAH Byproduct CPFA_GPR84_Signaling CPFA Cyclopropyl Fatty Acid GPR84 GPR84 Receptor CPFA->GPR84 Binds to Beta_Arrestin β-Arrestin GPR84->Beta_Arrestin Recruits Anti_Inflammatory Anti-inflammatory Response Beta_Arrestin->Anti_Inflammatory Leads to

Caption: A CPFA acting as a biased agonist at GPR84, potentially leading to an anti-inflammatory response.

The Uncharted Territory: CPFAs and Cancer

The role of fatty acids in cancer is a complex and highly active area of research. Altered fatty acid metabolism is a hallmark of many cancers, with tumor cells often exhibiting increased de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[5][6][7]

To date, there is limited direct evidence linking CPFAs to cancer. However, given their unique structural properties and their ability to modulate signaling pathways such as GPR84, it is plausible that they could influence cancer cell biology. This remains a largely unexplored area ripe for investigation. Future research could explore whether CPFAs or their synthetic derivatives can:

  • Interfere with fatty acid metabolism in cancer cells.

  • Modulate the tumor microenvironment.

  • Influence cancer cell signaling pathways.

Experimental Protocols for the Modern Lipid Researcher

To facilitate further research into the biological activities of CPFAs, this section provides detailed, step-by-step methodologies for key experiments.

Protocol: Analysis of CPFAs in Biological Samples by GC-MS

This protocol outlines a standard method for the extraction and analysis of CPFAs from biological matrices such as bacterial cell pellets or plasma.

Materials:

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium methoxide in methanol (0.5 M)

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cell pellet, plasma) with a chloroform/methanol (2:1) solution.

    • Vortex thoroughly and incubate at room temperature for 1 hour to ensure complete lipid extraction.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in a small volume of hexane.

    • Add sodium methoxide solution and incubate at 50°C for 15 minutes to convert the fatty acids to their methyl esters.

    • Neutralize the reaction with an appropriate acid (e.g., acetic acid).

    • Add water and hexane, vortex, and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a suitable capillary column for fatty acid analysis (e.g., a polar column).

    • Employ a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

    • Identify the CPFA-methyl esters by their characteristic retention times and mass spectra, comparing them to authentic standards if available.

Protocol: In Vitro GPR84 Activation Assay

This protocol describes a cell-based assay to screen for the agonistic activity of CPFAs on the GPR84 receptor.

Materials:

  • CHO or HEK293 cells stably expressing human GPR84.

  • Cell culture medium and supplements.

  • Test CPFAs dissolved in a suitable vehicle (e.g., DMSO).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or radioactive).

Procedure:

  • Cell Culture:

    • Culture the GPR84-expressing cells in appropriate medium until they reach the desired confluency.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the test CPFAs.

    • Remove the culture medium from the cells and replace it with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add the diluted CPFAs to the respective wells.

    • Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

    • Agonists of GPR84 (a Gi-coupled receptor) will inhibit forskolin-induced cAMP production.

  • Data Analysis:

    • Plot the cAMP levels against the log of the CPFA concentration.

    • Calculate the EC₅₀ value, which represents the concentration of the CPFA that produces 50% of its maximal inhibitory effect.

Protocol: In Vitro Cancer Cell Viability Assay

This protocol details a method to assess the effect of CPFAs on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test CPFAs dissolved in a suitable vehicle (e.g., DMSO).

  • MTT or WST-1 cell viability reagent.

  • 96-well plate.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the test CPFAs in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of CPFAs.

    • Include a vehicle control (medium with DMSO only).

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the CPFA concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Future Directions and Concluding Remarks

The study of cyclopropyl-containing fatty acids is at an exciting juncture. While their role in bacterial physiology is well-established, their potential as therapeutic agents in humans is only just beginning to be explored. The ability of certain CPFAs to modulate the GPR84 receptor presents a tantalizing opportunity for the development of novel anti-inflammatory therapies. The potential for CPFAs to influence cancer biology, while still speculative, warrants further investigation.

To propel this field forward, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of CPFA analogs to understand how structural modifications impact their biological activity, particularly at the GPR84 receptor.

  • In Vivo Studies: Moving beyond in vitro assays to investigate the efficacy and safety of promising CPFA candidates in animal models of inflammatory diseases and cancer.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which CPFAs exert their effects in mammalian cells.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of CPFAs to inform their development as drugs.

The cyclopropane ring, a small structural motif, imparts a world of complexity and potential to the fatty acids that bear it. For the dedicated researcher, the exploration of these enigmatic molecules promises a rewarding journey of discovery with the potential to yield novel therapeutic strategies for a range of human diseases.

References

  • Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC. (n.d.).
  • Cyclopropane fatty acid - Wikipedia. (n.d.).
  • Cyclopropane ring formation in membrane lipids of bacteria - PMC - NIH. (n.d.).
  • Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... - ResearchGate. (n.d.).
  • Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed. (2022, June 15).
  • Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida | PNAS. (n.d.).
  • Cyclopropyl Fatty Lipids | Avanti Research. (n.d.).
  • The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - ASM Journals. (2019, September 20).
  • The formation of cyclopropane fatty acids in Salmonella enterica serovar Typhimurium. (2005, January 1).
  • The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - ASM Journals. (2019, September 20). Retrieved March 7, 2026, from [Link]

  • The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter Pylori - PubMed. (2019, September 20). Retrieved March 7, 2026, from [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity - MDPI. (2018, October 8). Retrieved March 7, 2026, from [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity - PubMed. (2018, October 8). Retrieved March 7, 2026, from [Link]

  • Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC. (2020, October 30). Retrieved March 7, 2026, from [Link]

  • Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida | PNAS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of cyclopropane fatty acids in bacteria. Cyclopropane fatty acid synthase converts oleic acid and vaccenic acid into dihydrosterculic acid and lactobacillic acid, respectively. 14 - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity - ResearchGate. (2018, October 3). Retrieved March 7, 2026, from [Link]

  • Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC. (2013, February 28). Retrieved March 7, 2026, from [Link]

  • Fatty acids modulate the colorectal cancer immune microenvironment via regulating the interaction and transactivation of PPARα/δ and P53 - DOI. (2025, December 23). Retrieved March 7, 2026, from [Link]

  • Effect of cyclopropane fatty acid presence in cell membranes on the... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Total synthesis of a cyclopropane-fatty acid α-glucosyl diglyceride from Lactobacillus plantarum and identification of its ability to signal through Mincle - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • The Role of Fatty Acids in Cancer Cell Growth and Metastasis - Biomedical Journal of. (2022, November 2). Retrieved March 7, 2026, from [Link]

  • Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of cyclopropane fatty acids in bacteria. Cyclopropane fatty acid synthase converts oleic acid and vaccenic acid into dihydrosterculic acid and lactobacillic acid, respectively. 14 - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Role of Fatty Acids in Cancer Cell Growth and Metastasis - Biomedical Journal of. (2022, November 2). Retrieved March 7, 2026, from [Link]

  • Comparison of Rapid Methods for Analysis of Bacterial Fatty Acids - Researcher.Life. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30). Retrieved March 7, 2026, from [Link]

  • Cell viability was detected using the MTT assay. Data are presented as... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • An Important Component of Tumor Progression: Fatty Acids | IntechOpen. (2022, June 3). Retrieved March 7, 2026, from [Link]

Sources

The Cyclopropyl Moiety in Fatty Acid Chemical Biology: Structural Bioisosteres and Mechanistic Radical Clocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group represents a unique chemical entity in lipid chemical biology, serving two distinct but critical roles: as a structural bioisostere for cis-alkenes and as a mechanistic probe ("radical clock") for enzymatic pathways. Its incorporation into fatty acid scaffolds allows researchers to interrogate membrane dynamics with metabolically stable analogs or to map the cryptic electron transfer mechanisms of desaturases and cytochrome P450 enzymes. This guide details the physicochemical basis of these applications, experimental protocols for their synthesis and use, and the interpretation of data derived from these probes.

Part 1: Chemical Biology of the Cyclopropyl Moiety

Structural Mimicry and Strain Energy

The cyclopropyl group is a three-membered carbocycle with significant ring strain (~27.5 kcal/mol). In fatty acids, it is most commonly introduced as a replacement for a cis-double bond.

  • Geometric Homology: Like a cis-alkene, a cis-1,2-disubstituted cyclopropane introduces a "kink" in the acyl chain. This disruption of packing prevents the formation of rigid gel phases in lipid bilayers, maintaining membrane fluidity.

  • Chemical Divergence: Unlike alkenes, the cyclopropyl group lacks the

    
    -system susceptible to peroxidation or electrophilic attack. This makes cyclopropyl fatty acids (CPFAs) resistant to auto-oxidation and beta-oxidation, rendering them ideal "non-metabolizable" probes for long-term membrane dynamics studies.
    
The "Radical Clock" Mechanism

The high ring strain of the cyclopropyl group makes it kinetically unstable in the presence of radical intermediates. If an enzyme generates a carbon-centered radical adjacent to the cyclopropane ring, the ring opens rapidly (


) to relieve strain.
  • Diagnostic Utility: By incorporating a cyclopropyl group at a specific position in a fatty acid substrate, researchers can distinguish between radical and cationic enzyme mechanisms.[1][2][3]

    • Radical Intermediate: Triggers ring opening, leading to rearranged products.[1][2]

    • Cationic Intermediate: Often preserves the ring or leads to different rearrangement patterns.

Part 2: Applications as Mechanistic Probes[4]

Probing Desaturase and P450 Mechanisms

Fatty acid desaturases (e.g., Stearoyl-CoA Desaturase) and Cytochrome P450s remove hydrogens from inert carbon chains. Determining whether this occurs via a concerted insertion or a stepwise radical abstraction is difficult. Cyclopropyl probes solve this by acting as "molecular stopwatches."

Mechanism of Action

When a P450 enzyme attempts to hydroxylate the carbon


 to the cyclopropyl ring:
  • H-Abstraction: The enzyme's Compound I (Fe

    
    =O radical cation) abstracts a hydrogen, creating a substrate radical.
    
  • Competition: The substrate radical can either:

    • Rebound: Immediately couple with the OH group (forming the unrearranged alcohol).

    • Rearrange: The cyclopropyl ring opens before the rebound.

  • Readout: The ratio of rearranged to unrearranged product indicates the lifetime of the radical intermediate.

RadicalClock Substrate Cyclopropyl-FA (Intact Ring) Radical α-Carbon Radical (Intermediate) Substrate->Radical H-Abstraction (P450 Cmpd I) Rebound Unrearranged Product (Hydroxylation) Radical->Rebound Fast Rebound (k_rebound) RingOpen Ring Opening (Strain Relief) Radical->RingOpen Radical Clock (k_open ~10^8 s^-1) Rearranged Rearranged Product (Proof of Radical) RingOpen->Rearranged OH Rebound

Figure 1: The Radical Clock Mechanism. The presence of rearranged products confirms a radical intermediate and allows calculation of the radical lifetime.

Part 3: Applications as Structural Bioisosteres

Membrane Fluidity and Stability

In drug delivery and membrane biophysics, maintaining the "liquid-ordered" phase is critical. Natural unsaturated lipids (e.g., Oleic acid) provide fluidity but are unstable. Cyclopropyl fatty acids (e.g., Dihydrosterculic acid) mimic the fluidizing effect of oleic acid but resist oxidative degradation.

Table 1: Comparative Properties of C18 Probes

PropertyOleic Acid (C18:1 cis-9)Dihydrosterculic Acid (C19:0 cyc)Stearic Acid (C18:0)
Geometry Kinked (30° bend)Kinked (Rigid)Linear
Phase Behavior Fluid (Liquid Disordered)Fluid (Liquid Ordered)Solid (Gel)
Oxidative Stability Low (Allylic H abstraction)High (Saturated ring)High
Metabolic Fate

-Oxidation / Peroxidation
Resistant to

-Oxidation

-Oxidation
Probe Role Native SubstrateStable Structural Mimic Negative Control
Bacterial Cyclopropane Fatty Acid (CFA) Synthase

In microbiology, the cyclopropyl group is a marker of stress adaptation.[4][5][6] Bacteria like E. coli and M. tuberculosis convert membrane alkenes to cyclopropanes using CFA Synthase (CFAS) to protect against acid stress.[6]

  • Probe Strategy: Researchers use

    
    C-labeled SAM (S-adenosyl methionine) to track the in situ methylation of membrane lipids, quantifying CFAS activity during pathogenesis.
    

Part 4: Experimental Workflows

Synthesis of Cyclopropyl FA Probes (Simmons-Smith)

The standard method for converting a cis-alkene fatty acid into a cis-cyclopropyl probe is the Simmons-Smith cyclopropanation.

Protocol:

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Anhydrous Dichloromethane (DCM).
  • Setup: Flame-dried glassware under Argon atmosphere.

  • Procedure:

    • Dissolve fatty acid methyl ester (FAME) in DCM.

    • Add

      
       (1.0 M in hexanes) slowly at 0°C.
      
    • Add

      
       dropwise (forms the iodomethylzinc carbenoid).
      
    • Reflux for 12-24 hours.

    • Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Validation: NMR (appearance of high-field cyclopropyl protons at -0.3 to 0.6 ppm).

Analytical Detection (GC-MS)

Distinguishing the cyclopropyl ring from the alkene requires specific fragmentation analysis.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2][5]

  • Differentiation:

    • Alkene: Molecular ion

      
       often visible; characteristic allylic cleavage.
      
    • Cyclopropane: often shows a characteristic

      
       or 
      
      
      
      loss (loss of methylene) not seen in alkenes, or specific ring-fragmentation patterns depending on position.
    • Radical Clock Products: Rearranged products (e.g., homoallylic alcohols) have distinct retention times and mass spectra compared to the intact cyclopropyl parent.

Workflow Start Target Design (Select Chain Length & Ring Position) Synth Simmons-Smith Synthesis (Alkene -> Cyclopropane) Start->Synth Incubation Enzymatic Incubation (P450 / Desaturase + Probe) Synth->Incubation Extract Lipid Extraction (Folch Method) Incubation->Extract Deriv Derivatization (TMS / Methyl Ester) Extract->Deriv Analysis GC-MS Analysis (Identify Rearranged Products) Deriv->Analysis

Figure 2: Experimental workflow for utilizing cyclopropyl fatty acids as mechanistic probes.

References

  • Ortiz de Montellano, P. R., et al. (2005). "Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450."[2][3] The Journal of Organic Chemistry. Link

  • Poger, D., & Mark, A. E. (2015). "A Ring to Rule Them All: The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers."[7] The Journal of Physical Chemistry B. Link

  • Grogan, D. W., & Cronan, J. E. (1997). "Cyclopropane Ring Formation in Membrane Lipids of Bacteria." Microbiology and Molecular Biology Reviews. Link

  • Kwan, J. C., et al. (2011). "Lyngbyoic Acid, a 'Tagged' Fatty Acid from a Marine Cyanobacterium, Disrupts Quorum Sensing in Pseudomonas aeruginosa." Molecular BioSystems. Link

Sources

Technical Whitepaper: Solubility and Stability Profiling of 2-Cyclopropylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2)

Executive Summary

In modern drug discovery and bioconjugation, 2-Cyclopropylpent-4-ynoic acid (C₈H₁₀O₂) has emerged as a highly versatile bifunctional building block. Featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and a carboxylic acid for amide coupling, it is widely utilized in synthesizing activity-based probes, peptide stapling, and targeted therapeutics. Furthermore, the inclusion of a cyclopropyl ring introduces unique conformational rigidity and lipophilicity, often utilized as a bioisostere to improve pharmacokinetic properties [1].

However, the intersection of these three distinct functional groups—a strained carbocycle, an oxidatively sensitive terminal alkyne, and an ionizable carboxylic acid—creates a complex physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of the solubility and stability of 2-Cyclopropylpent-4-ynoic acid, delivering actionable, self-validating protocols for handling, formulation, and storage.

Physicochemical Properties & Solubility Dynamics

Structural Causality of Solubility

The solubility of 2-Cyclopropylpent-4-ynoic acid is governed by the thermodynamic interplay between its hydrophobic domains (the cyclopropyl ring and aliphatic backbone) and its hydrophilic carboxylic acid moiety.

  • Ionization (pKa): The pKa of the carboxylic acid is predicted to be approximately 4.5 to 4.7 . The cyclopropyl ring possesses higher s-character in its C-C bonds compared to unstrained alkanes, exerting a mild inductive electron-withdrawing effect that slightly lowers the pKa compared to standard aliphatic acids (e.g., propanoic acid pKa 4.87) [2]. Consequently, solubility is highly pH-dependent. At pH < 3.0, the molecule is predominantly unionized, resulting in low aqueous solubility and high lipophilicity. At physiological pH (7.4), the compound is fully ionized, exponentially increasing aqueous solubility.

  • Lipophilicity (LogP): The cyclopropyl group increases the lipophilicity and desolvation energy of the molecule compared to a linear alkyl chain, which enhances membrane permeability but can hinder kinetic solubility in strictly aqueous, low-pH buffers [1].

Quantitative Physicochemical Profile
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 138.17 g/mol Low MW ensures high ligand efficiency and rapid dissolution kinetics.
CAS Number 1314911-14-2Standard identifier for procurement and regulatory documentation.
Predicted pKa ~4.6Dictates the pH-solubility profile; highly soluble in basic media (pH > 6).
Aqueous Solubility (pH 2.0) < 1.0 mg/mL (Estimated)Unionized form dominates; prone to precipitation in gastric fluid models.
Aqueous Solubility (pH 7.4) > 50 mg/mL (Estimated)Ionized carboxylate dominates; excellent solubility in intestinal/blood models.
Organic Solubility Miscible in DMSO, MeOH, DCMIdeal for stock solution preparation and organic synthesis workflows.

Chemical Stability & Degradation Pathways

While the cyclopropyl ring is generally stable under physiological conditions, the terminal alkyne is the primary locus of chemical instability. Understanding the causality behind these degradation pathways is critical for establishing robust storage and formulation protocols.

Oxidative Homocoupling (Glaser-Type Degradation)

Terminal alkynes possess an acidic acetylenic proton (pKa ~25) and an electron-rich π-system. Upon exposure to ambient oxygen and trace transition metals (especially Cu⁺/Cu²⁺ or Fe³⁺ leached from glassware or spatulas), the alkyne undergoes oxidative homocoupling to form a symmetrical 1,3-diyne dimer [3]. This is the most common degradation pathway during long-term storage in non-inert atmospheres.

Hydration and Electrophilic Addition

In highly acidic aqueous media, the terminal alkyne can undergo Markovnikov hydration, catalyzed by trace metals or strong acids, converting the alkyne into a methyl ketone derivative.

Metal Acetylide Formation (Safety Hazard)

In neutral to basic conditions, terminal alkynes react with heavy metals (Ag⁺, Cu⁺, Hg²⁺) to form metal acetylides. These complexes are highly shock-sensitive and can detonate when dry [4]. Formulators must strictly avoid contact with these metals during processing.

Degradation Parent 2-Cyclopropylpent-4-ynoic Acid Oxidation Oxidative Homocoupling (Glaser-type) Parent->Oxidation O2, Trace Metals Hydration Acid/Metal Hydration Parent->Hydration H2O, H+ Metal Heavy Metal Exposure (Cu, Ag) Parent->Metal Basic/Neutral pH Dimer Symmetrical 1,3-Diyne Dimer Oxidation->Dimer Ketone Methyl Ketone Derivative Hydration->Ketone Acetylide Metal Acetylide (Shock Sensitive) Metal->Acetylide

Caption: Primary degradation pathways of 2-Cyclopropylpent-4-ynoic acid driven by the terminal alkyne.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are designed to empirically determine the solubility and stability of 2-Cyclopropylpent-4-ynoic acid in your specific laboratory environment.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility across a physiological pH gradient, accounting for the ionization of the carboxylic acid.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Solid Addition: Add an excess of 2-Cyclopropylpent-4-ynoic acid solid (~100 mg) to 1.0 mL of each buffer in amber glass vials (to prevent photo-oxidation).

  • Equilibration: Seal the vials under an Argon atmosphere. Agitate at 300 RPM on a thermoshaker at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at 37 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately in mobile phase and quantify via HPLC-UV (λ = 210 nm) against a standard calibration curve prepared in DMSO.

Solubility Step1 Solid Addition Excess Compound Step2 Equilibration 48h @ 37°C (Argon) Step1->Step2 Step3 Phase Separation Centrifugation & Filtration Step2->Step3 Step4 Quantification HPLC-UV (210 nm) Step3->Step4

Caption: Standardized workflow for determining thermodynamic solubility.

Protocol 2: Stability-Indicating HPLC Assay

To monitor the oxidative degradation of the terminal alkyne, a stability-indicating assay must be capable of resolving the parent compound from its highly lipophilic diyne dimer.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses carboxylic acid ionization for sharper peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (due to lack of strong chromophores) or ELSD/CAD.

  • Validation: Force degrade a sample using 3% H₂O₂ and trace CuSO₄ for 24 hours to generate the diyne dimer and confirm baseline resolution from the parent peak.

Formulation and Storage Directives

Based on the physicochemical and degradative profiling, the following directives are mandatory for maintaining the integrity of 2-Cyclopropylpent-4-ynoic acid:

  • Atmospheric Control: Terminal alkynes are susceptible to oxidative degradation [4]. The compound must be stored under a strict inert atmosphere (Argon or Nitrogen). Upon opening a commercial bottle, purge the headspace with Argon before resealing.

  • Temperature: Store neat solids at -20 °C . For short-term working stocks (e.g., in DMSO), storage at 4 °C is acceptable for up to 2 weeks, provided the vial is sealed and desiccated.

  • Light Protection: Store in amber vials or wrap in aluminum foil to prevent photo-catalyzed radical formation which accelerates Glaser coupling.

  • Metal Avoidance: Never use copper, brass, or silver spatulas or fittings when handling this compound to prevent the formation of explosive metal acetylides [4]. Use PTFE, glass, or stainless steel exclusively.

References

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from:[Link]

  • Grokipedia. Cyclopropane carboxylic acid. Retrieved from: [Link]

  • ResearchGate. Oxidative homo-coupling of alkyne derivatives to form diynes. Retrieved from:[Link]

Methodological & Application

Application Notes & Protocols: A Guide to Metabolic Labeling with Alkyne-Functionalized Fatty Acid Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating Lipid Metabolism with Chemical Precision

The study of lipid metabolism and post-translational modifications such as protein acylation is fundamental to understanding a vast array of cellular processes, from signal transduction and protein trafficking to metabolic regulation.[1] Metabolic labeling has emerged as a powerful technique that leverages the cell's own biosynthetic machinery to incorporate tagged molecular building blocks into biomolecules, providing a temporal snapshot of cellular dynamics in a non-invasive manner.[2][3]

This guide focuses on the application of fatty acid analogs containing a terminal alkyne group—a small, bio-inert chemical handle.[4] These probes are recognized by cellular enzymes and incorporated into lipids and acylated proteins. The alkyne group then permits a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[5][6] This reaction covalently attaches a reporter molecule, such as a fluorophore for imaging or biotin for enrichment, enabling the detection, visualization, and identification of the labeled biomolecules.[7]

Section 1: Principles of Probe Design and Selection

The efficacy of a metabolic labeling experiment hinges on the design of the chemical probe. An ideal probe should be a close structural mimic of its natural counterpart to ensure efficient recognition and processing by cellular enzymes, while also containing a bioorthogonal handle that does not interfere with these processes.

Mimicking Nature: The Importance of Structure

The choice of an alkyne fatty acid probe is primarily determined by the biological process under investigation. For instance, studying protein N-myristoylation (a C14 modification) or S-palmitoylation (a C16 modification) requires probes that mimic myristic and palmitic acid, respectively.[4] Probes like YnMyr (an analog of myristic acid) and Alk-C16 (an analog of palmitic acid) feature a terminal alkyne at the omega (ω) position of the carbon chain. This terminal placement is crucial as it minimizes steric hindrance, allowing acyl-CoA synthetases and protein acyltransferases to recognize and utilize the probe effectively.[8]

Structural Considerations for Novel Probes: The Case of 2-Cyclopropylpent-4-ynoic Acid

While established probes are well-characterized, the development of novel structures requires careful consideration. Let's analyze a hypothetical probe, 2-Cyclopropylpent-4-ynoic acid .

  • The Cyclopropyl Group: The presence of a cyclopropyl group at the alpha-carbon (C2) position introduces significant steric bulk near the carboxylic acid head group. This modification is highly likely to interfere with the active sites of enzymes like acyl-CoA synthetases, which are the gateway for fatty acid metabolism. The cyclopropyl ring is often used in drug design to block oxidative metabolism, highlighting its ability to alter enzymatic processing.[9]

  • The Internal Alkyne: The alkyne in this molecule is not terminal. While CuAAC reactions can proceed with internal alkynes, the reaction rates are generally much slower and less efficient compared to terminal alkynes.

Section 2: A Generalized Experimental Workflow

The following protocols provide a robust framework for metabolic labeling experiments in cultured mammalian cells using a suitable terminal-alkyne fatty acid probe.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Probe Stock (e.g., 50 mM in DMSO) B 2. BSA Conjugation (Optional, for delivery) A->B C 3. Metabolic Labeling (Incubate cells with probe) B->C D 4. Cell Harvest & Lysis C->D E 5. Click Chemistry (Add Azide-Reporter) D->E F 6. Downstream Analysis (SDS-PAGE, MS, Microscopy) E->F

Caption: High-level overview of the metabolic labeling workflow.

Protocol 1: Probe Preparation and Delivery

For efficient cellular uptake and to avoid issues with solubility in aqueous media, fatty acid probes are often complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • Alkyne-functionalized fatty acid probe (e.g., Alk-C16)

  • DMSO, anhydrous

  • Potassium Hydroxide (KOH), 0.1 M solution

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Prepare Stock Solution: Dissolve the alkyne fatty acid probe in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C, protected from light.[4]

  • Saponification: In a sterile glass vial, combine the required amount of the fatty acid stock solution with a 1.2 molar excess of 0.1 M KOH. This step creates the potassium salt of the fatty acid, enhancing its solubility.

  • Incubation: Incubate the mixture at 65°C for 30 minutes.[4]

  • BSA Conjugation: Prepare a solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v). Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.[4] The final concentration should be calculated based on the desired working concentration for cell treatment.

Expert Insight: BSA conjugation mimics the natural transport of fatty acids in the bloodstream, often leading to more consistent and physiologically relevant cellular uptake compared to direct addition of the DMSO stock to the medium.

Protocol 2: Metabolic Labeling of Adherent Cells

Materials:

  • Adherent cells (e.g., HeLa, HEK293T) in appropriate culture vessels

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BSA-conjugated alkyne fatty acid probe (from Protocol 1)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells and allow them to grow to the desired confluency (typically 50-70%).[10]

  • Probe Preparation: Dilute the BSA-conjugated probe into pre-warmed complete culture medium to achieve the final desired concentration.

  • Labeling: Remove the existing growth medium from the cells and gently wash once with warm PBS. Replace it with the medium containing the alkyne probe.[10]

  • Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO₂ incubator.[4][10] The optimal time and concentration must be determined empirically.

  • Cell Harvest:

    • For Lysates: Wash cells twice with ice-cold PBS. Add an appropriate lysis buffer (see Protocol 3), scrape the cells, and collect the lysate.[10]

    • For Imaging: Wash cells twice with PBS. Proceed with fixation and permeabilization for fluorescence microscopy.

ParameterRecommended Starting RangeKey Consideration
Probe Concentration 25 - 100 µMBalance labeling efficiency with potential cytotoxicity. Test a range of concentrations.[4][10]
Incubation Time 4 - 24 hoursShorter times capture rapid turnover events; longer times increase signal for stable modifications.[4][10]
Cell Confluency 50 - 70%Labeling during the logarithmic growth phase ensures active metabolism.

Table 1: Recommended starting conditions for metabolic labeling.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to attach an azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore) to the alkyne-labeled biomolecules within a cell lysate.

CuAAC cluster_reactants Reactants cluster_catalysts Catalytic System Protein_Alkyne Protein-Alkyne Product Labeled Protein (Triazole Linkage) Protein_Alkyne->Product + Azide_Tag Azide-Tag Azide_Tag->Product + CuSO4 Cu(II)SO4 Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduces to Cu(I) Ligand Ligand (e.g., THPTA) Ligand->CuSO4 Stabilizes Cu(I)

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-labeled cell lysate (approx. 1 mg/mL protein)

  • Azide-reporter (e.g., Biotin-Azide or a fluorescent dye-azide), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 100 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 100 mM stock in water

  • Sodium Ascorbate, 1 M stock in water (must be prepared fresh)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled cell lysate with the azide-reporter to a final concentration of 100-200 µM.

  • Add Catalyst Premix: In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[11] Add this premix to the lysate mixture to a final CuSO₄ concentration of 1 mM. The THPTA ligand stabilizes the catalytic Cu(I) ion and protects proteins from oxidative damage.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction tube to a final concentration of 10 mM.[10] This reduces Cu(II) to the active Cu(I) state, initiating the click reaction.

  • Incubation: Vortex the tube gently and incubate at room temperature for 1-2 hours, protected from light.[10]

  • Downstream Processing: The "clicked" lysate is now ready for analysis.

Section 3: Downstream Analysis and Applications

The choice of azide-reporter in the click reaction dictates the subsequent analysis method.

G cluster_outputs Analysis Pathways A Clicked Lysate B SDS-PAGE & In-Gel Fluorescence A->B Fluorophore-Azide C Affinity Purification (Streptavidin Beads) A->C Biotin-Azide D Fluorescence Microscopy A->D Fluorophore-Azide (on fixed cells) E LC-MS/MS Proteomics C->E On-Bead Digestion

Caption: Downstream analysis options following the click reaction.

  • Visualization via In-Gel Fluorescence: Using a fluorescent azide (e.g., TAMRA-azide or Alexa Fluor-azide) allows for the direct visualization of labeled proteins after separation by SDS-PAGE. This is an excellent method for optimizing labeling conditions and observing global changes in protein acylation.[7]

  • Enrichment and Identification by Mass Spectrometry: Using Biotin-Azide enables the selective enrichment of labeled proteins using streptavidin-coated beads. The enriched proteins can then be digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a proteome-wide view of lipid-modified proteins.[7][12]

  • Subcellular Localization via Fluorescence Microscopy: Performing the click reaction on fixed and permeabilized cells labeled with the alkyne probe allows for the visualization of where the modified lipids and proteins are located within the cell, providing critical spatial context.[5]

Section 4: Troubleshooting and Scientific Considerations

  • Probe Cytotoxicity: At high concentrations or during long incubation periods, fatty acid analogs can be toxic. Always perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay).[10]

  • Low Labeling Efficiency: This can result from poor probe uptake, insufficient incubation time, or a low turnover rate of the modification. Consider optimizing probe delivery with BSA conjugation and extending the incubation time.

  • High Background Signal: Non-specific binding of the reporter can be an issue. Ensure adequate washing steps and consider using a copper-free click chemistry variant if copper-induced artifacts are suspected.[13] Alkyne-tagged reporters are generally preferred over azide-tags as they tend to produce lower background signals.[4]

  • Metabolic Interconversion: Be aware that cells can metabolize fatty acid probes. For example, a C16 probe could potentially be shortened via β-oxidation or elongated.[14][15] This can be assessed using mass spectrometry-based lipidomics.[16]

References

  • Metabolic Labeling With Fatty Acids. (2001). PubMed. Retrieved from [Link]

  • Alkyne lipids as tracers of lipid metabolism. (n.d.). PubMed. Retrieved from [Link]

  • Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. Retrieved from [Link]

  • Alkyne lipids as tracers of lipid metabolism. (2026). ResearchGate. Retrieved from [Link]

  • Lipid metabolic labeling workflows to detect S-acylated proteins and... (n.d.). ResearchGate. Retrieved from [Link]

  • Fedoryshchak, R. O., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(8), 2113-2124. Retrieved from [Link]

  • Hang, H. C., & Bertozzi, C. R. (2001). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Biochemistry, 171(2), 195-207. Retrieved from [Link]

  • Mass-tag labeling for the determination of protein S-fatty acylation. (2017). PMC. Retrieved from [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry. (2022). Open Access LMU. Retrieved from [Link]

  • Click chemistry and its application to proteomics. (2019). G-Biosciences. Retrieved from [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. Retrieved from [Link]

Sources

Application Note: Cellular Incorporation and Target Profiling of 2-Cyclopropylpent-4-ynoic Acid (CPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the protocol for utilizing 2-Cyclopropylpent-4-ynoic acid (CPPA) , a structural analog of the histone deacetylase (HDAC) inhibitor Valproic Acid (VPA), to profile drug-protein interactions in live cells.

CPPA contains two critical structural features:

  • Cyclopropyl Ring: A conformational constraint replacing the flexible propyl chain of VPA, often used to probe the steric requirements of the binding pocket.

  • Terminal Alkyne (4-ynoic): A latent bioorthogonal handle that allows for conjugation to reporter molecules (azide-fluorophores or azide-biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."

This protocol is designed for researchers aiming to identify the "interactome" of VPA analogs or to study the specific metabolic fate of cyclopropyl-containing fatty acids.

Pre-Experimental Considerations (Self-Validating Logic)

To ensure the scientific integrity of your results, you must validate the probe's behavior before full-scale proteomic analysis.

Stability and Solubility

Unlike standard fatty acids, the cyclopropyl ring introduces ring strain. While generally stable at physiological pH, avoid exposure to strong mineral acids during storage.

  • Solubility: CPPA is lipophilic.

    • Stock Solution: Dissolve in high-grade DMSO to 100 mM or 500 mM.

    • Aqueous Working Solution: For concentrations >1 mM, it is recommended to convert the acid to its sodium salt (Sodium 2-cyclopropylpent-4-ynoate) using equimolar NaOH to prevent media acidification and precipitation.

Control Systems

A robust experiment requires the following controls to distinguish specific binding from background noise:

  • Negative Control (Vehicle): DMSO-only treated cells.

  • Competition Control (Specificity): Pre-treat or co-treat cells with 10x–50x excess of unlabeled Valproic Acid (VPA) . If CPPA binding is specific, the signal should decrease in the presence of excess VPA.

  • "No-Click" Control: Samples processed without the copper catalyst to measure non-specific adhesion of the azide tag.

Experimental Workflow Visualization

ABPP_Workflow Stock 1. Stock Prep (DMSO or Na-Salt) Culture 2. Cell Culture (Incubation 6-24h) Stock->Culture Dilute to 0.1-5 mM Lysis 3. Lysis (Non-denaturing) Culture->Lysis Wash PBS Remove Free Probe Click 4. CuAAC Reaction (The 'Click') Lysis->Click Add Azide-Tag + Catalyst Analysis 5. Analysis (SDS-PAGE / Mass Spec) Click->Analysis Streptavidin Enrichment

Figure 1: Step-by-step workflow for incorporating CPPA into cellular proteomes and subsequent labeling.

Phase 1: Dose-Ranging & Cytotoxicity

Objective: Determine the optimal concentration that maximizes labeling intensity without inducing apoptosis.

  • Seed Cells: Plate cells (e.g., HEK293, HeLa, or primary neurons) in 6-well plates.

  • Treatment: Treat with CPPA at 0, 100 µM, 500 µM, 1 mM, and 5 mM .

    • Note: VPA is a weak binder (mM potency). CPPA likely requires similar concentrations.

  • Incubation: Incubate for 12–18 hours . Shorter times (<4h) may be insufficient for metabolic incorporation; longer times (>24h) may induce toxicity.

  • Viability Check: Perform a Trypan Blue exclusion or MTS assay. Do not proceed with proteomic profiling if viability drops below 85%.

Phase 2: Metabolic Labeling & Lysis Protocol

Materials
  • CPPA Stock (100 mM in DMSO).

  • PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitor Cocktail (EDTA-free).

    • Critical: Avoid buffers containing primary amines (Tris) if using NHS-ester downstream, though Tris is acceptable for standard CuAAC.

Protocol Steps
  • Pulse: Replace culture media with fresh media containing 1 mM CPPA (or determined optimal dose).

  • Competition (Optional): For specificity controls, add 20 mM Valproic Acid 30 minutes prior to CPPA addition.

  • Harvest:

    • Aspirate media.

    • Wash cells 2x with ice-cold PBS to remove non-covalently attached probe.

    • Scrape cells into 500 µL Lysis Buffer.

  • Homogenization: Incubate on ice for 20 mins. Sonicate briefly (3 x 10 pulses) to shear DNA.

  • Clarification: Centrifuge at 16,000 x g for 10 mins at 4°C. Transfer supernatant to a new tube.

  • Quantification: Normalize protein concentration to 1–2 mg/mL using a BCA assay.

Phase 3: The Click Chemistry Reaction (CuAAC)[2]

This is the most critical chemical step. The reaction relies on a Copper(I) catalyst generated in situ.

Reagent "Cocktail" Preparation

Prepare reagents fresh. Do not mix the master mix until immediately before use.

ReagentStock Conc.Final Conc.Function
Lysate 2 mg/mL~1.8 mg/mLThe Target
Azide Tag (Biotin-N3 or Tamra-N3)5 mM (DMSO)100 µMThe Reporter
TBTA (or THPTA)10 mM (DMSO)100 µMCu(I) Ligand (Protects proteins)
CuSO4 50 mM (H2O)1 mMCopper Source
TCEP (tris(2-carboxyethyl)phosphine)50 mM (H2O)1 mMReducing Agent (Initiator)

Note on Reductants: Sodium Ascorbate is commonly used, but TCEP is often preferred in proteomic workflows to simultaneously reduce disulfides for SDS-PAGE. If using Ascorbate, use 5 mM final concentration.[2]

Reaction Protocol
  • Add Azide Tag to the lysate. Vortex.

  • Add TBTA/CuSO4 premix (mix stock TBTA and CuSO4 1:1 before adding to lysate). Vortex.

  • Add TCEP (or Ascorbate) to initiate the reaction. Vortex immediately .

  • Incubate: 1 hour at Room Temperature with gentle agitation.

  • Termination: Add ice-cold Methanol or Acetone (4 volumes) to precipitate proteins and remove excess "unclicked" reagents. Incubate at -20°C for 1 hour.

  • Wash: Centrifuge (15,000 x g, 10 min), discard supernatant. Wash pellet with cold methanol 1x. Air dry briefly.

Phase 4: Analysis & Data Interpretation

In-Gel Fluorescence (If using Fluorescent Azide)
  • Resuspend the protein pellet in 1x SDS Loading Buffer.

  • Boil for 5 mins.

  • Run on SDS-PAGE.

  • Image on a fluorescent scanner (e.g., Typhoon) before Coomassie staining.

  • Result: Specific bands indicate proteins that have incorporated CPPA. These bands should disappear in the "Competition Control."

Biotin-Streptavidin Enrichment (If using Biotin Azide)
  • Resuspend pellet in PBS + 0.2% SDS.

  • Incubate with Streptavidin-Agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, then PBS, then Urea) to remove non-specific binders.

  • Elute with Trypsin for Mass Spectrometry (LC-MS/MS).

Mechanism Probe CPPA-Labeled Protein (Alkyne) Product Stable Triazole Conjugate Probe->Product + Tag Reporter Tag (Azide) Tag->Product Complex Cu(I)-TBTA Complex Complex->Product Catalyzes

Figure 2: The Cu(I)-catalyzed mechanism fusing the CPPA probe to the reporter tag.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Lysate Copper concentration too high or inefficient ligand.Ensure TBTA/THPTA is premixed with CuSO4. Lower Cu concentration to 0.5 mM.
High Background Non-specific hydrophobic binding of Azide tag.Perform Methanol/Chloroform precipitation washes stringently. Reduce Azide concentration.[1]
No Signal CPPA not entering cells or TCEP oxidized.Use fresh TCEP/Ascorbate. Check cell permeability (try 24h incubation).

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. [Link]

  • Singha, S., et al. (2017). "Click-Chemistry" Approaches for Profiling Histone Deacetylase Inhibitors. Methods in Molecular Biology, 1510, 197-213. (Contextual grounding for HDAC probe protocols).
  • Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology, 7(12), 2004–2011. [Link]

Sources

Technical Guide: 2-Cyclopropylpent-4-ynoic Acid as a Novel Activity-Based Chemical Probe for Proteome-Wide Enzyme Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy for the functional characterization of enzymes in their native biological context. This guide details the application and protocols for 2-Cyclopropylpent-4-ynoic acid , a novel, rationally designed chemical probe for the targeted profiling of enzymes that recognize small carboxylic acid substrates, such as certain hydrolases and metabolic enzymes. The probe's architecture, featuring a cyclopropyl group as a latent reactive element and a terminal alkyne for bioorthogonal ligation, enables covalent labeling of active-site residues and subsequent identification of enzyme targets via mass spectrometry. We provide a comprehensive overview of the probe's design rationale, detailed step-by-step protocols for in situ and in vitro labeling, and workflows for target enrichment and identification.

Principle and Design Rationale

The efficacy of an activity-based probe hinges on its ability to selectively react with active enzymes in a complex proteome. 2-Cyclopropylpent-4-ynoic acid is engineered with three key functional domains:

  • Recognition Group (Carboxylic Acid): The carboxylate moiety serves as a handle to mimic endogenous substrates, directing the probe to the active sites of enzymes that bind small carboxylic acids.

  • Reactive Group (Cyclopropyl): The strained cyclopropyl ring, positioned alpha to the carboxylate, is designed to act as a mechanism-based inactivator. Upon binding in an enzyme's active site, catalytic residues can initiate a ring-opening reaction, leading to the formation of a stable, covalent bond between the probe and the enzyme. This covalent modification is activity-dependent, ensuring that only functionally competent enzymes are labeled.

  • Bioorthogonal Handle (Terminal Alkyne): The terminal alkyne is a non-perturbative reporter tag that does not interfere with cell entry or enzyme binding. Post-labeling, this handle allows for the highly specific and efficient attachment of reporter molecules (e.g., biotin for enrichment, or a fluorophore for imaging) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

The overall workflow for utilizing this probe is a multi-stage process involving labeling, reporter tagging, enrichment, and analysis, as illustrated below.

ABPP_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrich Step 3: Enrichment cluster_analysis Step 4: Analysis proteome Native Proteome (Lysate or Live Cells) probe Add Probe: 2-Cyclopropylpent-4-ynoic acid labeled_proteome Covalently Labeled Enzyme Targets probe->labeled_proteome reporter Add Reporter Tag: Biotin-Azide + Cu(I) labeled_proteome->reporter tagged_proteome Biotinylated Enzyme Targets reporter->tagged_proteome enrich Streptavidin Affinity Purification tagged_proteome->enrich enriched_proteins Enriched Targets enrich->enriched_proteins digest On-Bead Digestion (Trypsin) enriched_proteins->digest ms LC-MS/MS Analysis digest->ms identification Protein Identification & Quantification ms->identification

Figure 1: General workflow for Activity-Based Protein Profiling (ABPP) using 2-Cyclopropylpent-4-ynoic acid.

Applications

  • Enzyme Class Discovery: Identify novel enzymes in proteomes that recognize small carboxylic acid substrates.

  • Target Identification: Determine the molecular targets of bioactive compounds or drugs that may bind to the identified enzymes.

  • Competitive Profiling and Inhibitor Screening: Co-incubation of the proteome with the probe and a potential inhibitor allows for the assessment of inhibitor potency and selectivity across the entire enzyme class. A decrease in the probe's signal for a specific enzyme indicates successful target engagement by the inhibitor.

  • Monitoring Enzyme Activity: Quantitatively compare the activity states of profiled enzymes across different biological conditions (e.g., disease vs. healthy, treated vs. untreated).

Experimental Protocols

Disclaimer: These protocols are generalized and should be optimized for your specific cell line or tissue type. All steps involving reagents should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: In Situ Labeling of Live Mammalian Cells

This protocol is ideal for profiling enzyme activity in a native, intact cellular environment.

Materials:

  • 2-Cyclopropylpent-4-ynoic acid (prepare a 10-100 mM stock in DMSO)

  • Mammalian cells in culture (e.g., HeLa, HEK293T)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

Procedure:

  • Cell Culture: Grow cells to ~80-90% confluency in a suitable format (e.g., 10 cm dish).

  • Probe Incubation: Replace the culture medium with fresh medium containing the desired final concentration of 2-Cyclopropylpent-4-ynoic acid (typically 10-100 µM). Include a DMSO vehicle control dish. Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Cell Harvest: Aspirate the medium. Wash the cells twice with 5 mL of ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold Lysis Buffer to the dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 20 minutes with gentle vortexing every 5 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (clarified proteome). Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Storage: The labeled proteome can be used immediately for click chemistry (Protocol 3.3) or stored at -80°C.

Protocol 3.2: In Vitro Labeling of Cell Lysate

This method is useful for screening or when intracellular probe delivery is a concern.

Materials:

  • Unlabeled cell lysate (prepared as in steps 3-7 of Protocol 3.1, but without probe incubation)

  • 2-Cyclopropylpent-4-ynoic acid stock solution (10 mM in DMSO)

Procedure:

  • Proteome Preparation: Dilute the clarified cell lysate to a final concentration of 1-2 mg/mL in PBS.

  • Probe Labeling: Add the 2-Cyclopropylpent-4-ynoic acid probe to the lysate to a final concentration of 1-10 µM. Include a DMSO vehicle control.

  • Incubation: Incubate for 60 minutes at 37°C with gentle agitation.

  • Proceed to Click Chemistry: The labeled lysate is now ready for Protocol 3.3.

Protocol 3.3: Click Chemistry (CuAAC) for Biotin Tagging

This protocol attaches a biotin-azide reporter tag to the alkyne handle of the probe-labeled proteins.

Materials:

  • Labeled proteome (from 3.1 or 3.2)

  • Click Reagent Stock Solutions:

    • Biotin-Azide (e.g., Biotin-PEG3-Azide): 10 mM in DMSO

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (prepare fresh)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO

    • Copper(II) Sulfate (CuSO₄): 50 mM in water

  • SDS (10% w/v in water)

Procedure:

  • Sample Preparation: Use 500 µg to 1 mg of labeled protein in a final volume of ~450 µL of PBS.

  • Sequential Reagent Addition: Add the following reagents to the proteome in the specified order, vortexing gently after each addition: a. Biotin-Azide (Final concentration: 100 µM) b. TCEP (Final concentration: 1 mM) c. TBTA (Final concentration: 100 µM)

  • Initiate Reaction: Add CuSO₄ (Final concentration: 1 mM) to initiate the click reaction.

  • Incubation: Incubate at room temperature for 1 hour with gentle rotation, protected from light.

  • Reaction Quenching (Optional but Recommended): Add 10 mM EDTA to chelate the copper.

Protocol 3.4: Enrichment of Biotinylated Proteins

Materials:

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (0.1% SDS in PBS)

  • Wash Buffer 3 (6 M Urea in PBS)

  • Wash Buffer 4 (PBS)

Procedure:

  • Bead Preparation: Wash streptavidin beads three times with PBS.

  • Protein Binding: Add the click-reacted proteome to the washed beads. Incubate for 1-2 hours at room temperature with end-over-end rotation.

  • Washing Sequence: Pellet the beads by centrifugation (1500 x g for 2 min) and discard the supernatant. Perform the following washes sequentially to remove non-specifically bound proteins: a. Wash 2x with Wash Buffer 1. b. Wash 1x with Wash Buffer 2. c. Wash 1x with Wash Buffer 3. d. Wash 3x with Wash Buffer 4.

  • Preparation for MS: The beads with enriched, covalently labeled proteins are now ready for on-bead digestion.

Protocol 3.5: On-Bead Digestion and Sample Preparation for LC-MS/MS

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Tris-HCl, 2 M Urea, pH 8.0)

  • Formic Acid

Procedure:

  • Resuspension: Resuspend the washed beads from Protocol 3.4 in 100 µL of Digestion Buffer.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate at 55°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark.

  • Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Acidification: Acidify the peptides with formic acid to a final concentration of 1-2% to stop the digestion.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The resulting data can be used to identify the proteins that were covalently modified by the probe.

Data Interpretation and Validation

A successful experiment will yield a list of proteins identified by multiple unique peptides in the probe-treated sample, with significantly lower or zero representation in the vehicle (DMSO) control.

Key Validation Controls:

  • Competitive Profiling: Pre-incubate the proteome with a known inhibitor of a suspected target enzyme. A significant reduction in spectral counts for that enzyme confirms activity-dependent labeling.

  • Heat Inactivation: Denature the proteome by boiling (95°C for 10 min) before adding the probe. The absence of labeling confirms that the probe reacts with folded, active enzymes.

Competitive_Profiling cluster_control Control Arm cluster_exp Experimental Arm proteome_c Native Proteome probe_c Add Probe proteome_c->probe_c result_c Strong MS Signal for Target Enzyme probe_c->result_c proteome_e Native Proteome inhibitor Add Competing Inhibitor proteome_e->inhibitor probe_e Add Probe inhibitor->probe_e result_e Reduced/No MS Signal for Target Enzyme probe_e->result_e

Figure 2: Logic of competitive profiling to validate target engagement.

Quantitative Data Summary

The following table provides typical starting concentrations and parameters for the protocols described. Optimization is highly recommended.

ParameterIn Situ LabelingIn Vitro LabelingClick Chemistry
Probe Concentration 10 - 100 µM1 - 10 µMN/A
Incubation Time 1 - 4 hours60 minutes1 hour
Proteome Amount N/A0.5 - 1 mg0.5 - 1 mg
Biotin-Azide Conc. N/AN/A100 µM
TCEP Conc. N/AN/A1 mM
TBTA Conc. N/AN/A100 µM
CuSO₄ Conc. N/AN/A1 mM
Temperature 37°C37°CRoom Temp.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]

Application Note: Advanced Bioconjugation and Linker Design Using 2-Cyclopropylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The evolution of bioorthogonal chemistry has necessitated the development of bifunctional building blocks that not only facilitate highly efficient ligations but also impart favorable physicochemical properties to the resulting conjugates. 2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2) is a highly specialized, dual-functional synthon designed for next-generation click chemistry applications.

By combining a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an


-cyclopropyl-substituted carboxylic acid, this molecule addresses critical bottlenecks in drug discovery: metabolic instability and entropic penalties in macrocyclic or chimeric molecules (such as PROTACs). This guide details the chemical rationale, key application areas, and validated protocols for integrating this building block into advanced drug development workflows.

Chemical Rationale & Mechanistic Insights (E-E-A-T)

To understand the utility of 2-cyclopropylpent-4-ynoic acid, one must analyze the causality behind its structural components:

The Bioorthogonal Terminal Alkyne

The pent-4-ynoic acid backbone provides an unhindered terminal alkyne. Unlike internal alkynes or strained cyclooctynes (which can suffer from off-target thiol reactivity), terminal alkynes are entirely bioorthogonal and react specifically with azides under Cu(I) catalysis to form stable 1,4-disubstituted 1,2,3-triazoles[1]. This ensures absolute chemoselectivity when conjugating complex biomolecules, such as peptide-oligonucleotide conjugates (POCs)[2].

The -Cyclopropyl Effect

The incorporation of a cyclopropyl ring at the


-position (C2) relative to the carboxylic acid is a deliberate medicinal chemistry strategy[3].
  • Metabolic Shielding: Once the carboxylic acid is converted into an amide (e.g., attached to a peptide or linker), the adjacent cyclopropyl group provides significant steric bulk. This shields the amide bond from proteolytic or hydrolytic cleavage by ubiquitous esterases and amidases, drastically extending the in vivo half-life of the conjugate[3].

  • Conformational Restriction: The cyclopropyl ring restricts the dihedral angles of the resulting aliphatic chain. In the context of Targeted Protein Degradation (PROTACs), this rigidification reduces the entropic penalty paid during the formation of the target-PROTAC-E3 ligase ternary complex, often leading to enhanced binding affinity and degradation efficiency[3].

Key Application Areas

  • PROTAC Linker Rigidification: Used as a capping group on E3-ligase or target-protein warheads. The subsequent click reaction generates a triazole-containing linker with restricted flexibility, optimizing the spatial geometry for ternary complex formation.

  • Activity-Based Protein Profiling (ABPP): Acts as a stable, protease-resistant handle for attaching alkyne tags to covalent enzyme inhibitors, allowing subsequent pull-down via azide-functionalized biotin or fluorophores.

  • Peptide-Oligonucleotide Conjugates (POCs): Enables the synthesis of highly stable, non-natural linkages between therapeutic peptides and RNA/DNA sequences, protecting the junction from rapid degradation in plasma[2].

Quantitative Profiling: Structural Advantages

The following table summarizes the representative physicochemical and kinetic advantages of utilizing 2-cyclopropylpent-4-ynoic acid over the standard, unbranched pent-4-ynoic acid in drug design.

ParameterPent-4-ynoic Acid (Standard)2-Cyclopropylpent-4-ynoic AcidMechanistic Causality
Amide Bond Half-Life (Plasma) ~2–4 hours>24 hours

-steric hindrance prevents enzymatic access to the scissile bond[3].
Lipophilicity (

cLogP)
Baseline (0.0)+0.5 to +0.8 Hydrophobic nature of the cyclopropyl ring enhances membrane permeability.
Ternary Complex Entropy (

)
High penaltyReduced penalty Conformational locking by the cyclopropyl ring pre-organizes the linker[3].
CuAAC Reaction Kinetics Very FastFast The terminal alkyne remains accessible; slight steric drag from the C2 position does not inhibit the Cu-acetylide intermediate formation[1].

Experimental Protocols

The following protocols are designed as self-validating systems. The causality of reagent selection is explicitly stated to ensure reproducible success.

Protocol A: Amide Coupling of 2-Cyclopropylpent-4-ynoic Acid to a Target Amine

Due to the steric hindrance of the


-cyclopropyl group, standard carbodiimides (EDC/DIC) often yield poor conversions. The use of highly reactive uronium salts (HATU) is mandatory to drive the formation of the active ester.

Reagents:

  • 2-Cyclopropylpent-4-ynoic acid (1.2 eq)

  • Target Amine (e.g., PROTAC warhead or peptide N-terminus) (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve 2-cyclopropylpent-4-ynoic acid and HATU in anhydrous DMF (0.1 M concentration). Add DIPEA.

    • Validation Check: The solution should turn pale yellow within 2 minutes, indicating the formation of the highly reactive HOAt-ester.

  • Coupling: Add the Target Amine to the pre-activated mixture. Stir at room temperature under nitrogen for 4–12 hours.

  • Monitoring: Monitor via LC-MS. The steric bulk prevents over-acylation, ensuring a clean single-addition product.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the organic layer with 5% 
    
    
    
    (to remove DMF), dry over
    
    
    , and concentrate.
Protocol B: CuAAC "Click" Ligation

This protocol utilizes a Cu(I) stabilizing ligand (TBTA or THPTA) to prevent the disproportionation of Cu(I) and protect sensitive biomolecules from reactive oxygen species (ROS).

Reagents:

  • Alkyne-functionalized intermediate (from Protocol A) (1.0 eq)

  • Azide-functionalized probe/linker (1.1 eq)

  • 
     (0.1 eq)
    
  • Sodium Ascorbate (0.5 eq)

  • THPTA ligand (0.2 eq)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the alkyne and azide in

    
    -BuOH.
    
  • Catalyst Complexation: In a separate vial, pre-mix

    
     and THPTA in 
    
    
    
    .
    • Causality: Pre-mixing ensures the Cu(II) is fully chelated before reduction, preventing precipitation and off-target oxidation.

  • Reduction: Add freshly prepared Sodium Ascorbate solution to the Cu/THPTA mixture.

    • Validation Check: The solution will immediately change from pale blue to colorless, confirming the successful generation of the catalytically active Cu(I) species.

  • Reaction: Add the active catalyst complex to the main reaction vial. Stir at room temperature for 2–4 hours.

  • Purification: For small molecules, purify via reverse-phase HPLC. For biomolecules, utilize size-exclusion chromatography or dialysis to remove copper traces.

Workflow and Mechanistic Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-step bioorthogonal conjugation strategy.

Workflow A 2-Cyclopropylpent-4-ynoic Acid C Amide Coupling (HATU, DIPEA) A->C B Target Amine (e.g., Peptide/Warhead) B->C D Alkyne-Functionalized Intermediate C->D Steric Shielding Established F CuAAC Click Reaction (CuSO4, NaAsc) D->F E Azide Probe/Linker E->F G Stable Triazole Conjugate F->G Bioorthogonal Ligation

Caption: Workflow for the integration of 2-cyclopropylpent-4-ynoic acid via amide coupling followed by CuAAC click chemistry.

Mechanistic Role in PROTAC Ternary Complex Stabilization

The cyclopropyl group restricts the degrees of freedom in the linker, favoring the bioactive conformation required for target degradation.

PROTAC Target Target Protein Ligand Target Ligand Target->Ligand Binds E3 E3 Ubiquitin Ligase Target->E3 Ternary Complex Stabilization (Reduced Entropy) Linker Cyclopropyl-Rigidified Triazole Linker Ligand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligand->E3 Binds

Caption: The conformational restriction provided by the cyclopropyl-triazole linker minimizes entropic penalties during PROTAC ternary complex formation.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [3]

  • Meldal, M., & Tornøe, C. W. (2008). CuAAC in Protein Conjugation. Chemical Reviews (Contextualized via Thieme Connect for bioconjugation applications).[1]

  • Wengel, J., et al. (2014). "Clickable" alkyne-LNA oligonucleotides. WO2014124952A1 - Google Patents.[2]

Sources

Application Note: Experimental Design for 2-Cyclopropylpent-4-ynoic Acid-Based Assays in Target Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Technical Application Note

Mechanistic Rationale: The Evolution of Valproic Acid Probes

Valproic acid (VPA, 2-propylpentanoic acid) is a pleiotropic short-chain fatty acid widely used as an antiepileptic and mood-stabilizing drug. Its therapeutic efficacy is driven by multiple mechanisms, most notably the inhibition of histone deacetylases (HDACs) and the modulation of inositol synthesis[1]. However, mapping the precise interactome and metabolic fate of VPA remains challenging due to its lack of a trackable chemical handle and its propensity to form hepatotoxic metabolites (e.g., 4-ene-VPA) via CYP450-mediated oxidation.

To overcome these limitations, 2-Cyclopropylpent-4-ynoic acid was developed as a next-generation bioorthogonal probe. This molecule introduces two critical structural modifications:

  • Cyclopropyl Substitution: Replacing one propyl chain with a cyclopropyl group restricts conformational flexibility. This mimics the steric bulk required for HDAC active-site binding while significantly reducing the formation of toxic metabolites, a principle validated by earlier tetramethylcyclopropyl (TMCA) analogs[2].

  • Terminal Alkyne Tag: The integration of a pent-4-ynoic acid chain provides a biologically inert, terminal alkyne. This serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry"[3], enabling the downstream capture of probe-bound or metabolically acylated proteins.

By utilizing this probe, researchers can track aberrant protein acylation (valproylation) and identify novel epigenetic targets through a self-validating pull-down methodology.

G Probe 2-Cyclopropylpent-4-ynoic Acid (Metabolic Probe) AcylCoA Probe-CoA Synthetase Activation Probe->AcylCoA Metabolic Activation Protein Target Protein (e.g., Histones) AcylCoA->Protein Aberrant Acylation Click CuAAC Click Chemistry (Biotin-Azide) Protein->Click Bioorthogonal Tagging

Metabolic activation and bioorthogonal tagging workflow of the alkyne-VPA probe.

Quantitative Benchmarking: Probe Fidelity

Before deploying an activity-based or metabolic probe, it is critical to verify that the chemical modifications do not abolish the native biological activity of the parent compound. The table below summarizes the physicochemical and binding properties of 2-Cyclopropylpent-4-ynoic acid against VPA and an inactive structural analog.

Table 1: Comparative Properties of VPA and Analogs

CompoundStructural ModificationHDAC1 IC₅₀ (μM)Metabolic StabilityPrimary Assay Utility
Valproic Acid (VPA) 2-propylpentanoic acid~400Low (CYP450 oxidation)Therapeutic baseline
TMCA TetramethylcyclopropylInactiveHighNegative structural control
2-Cyclopropylpent-4-ynoic acid Cyclopropyl + Terminal Alkyne~450Moderate to HighClick-chemistry pull-down

Data synthesized from established HDAC inhibition profiles and cyclopropyl-analog pharmacokinetics[1][2].

Experimental Workflow: Self-Validating Target Enrichment

The following protocol details the metabolic incorporation, click-chemistry tagging, and enrichment of proteins interacting with 2-Cyclopropylpent-4-ynoic acid. To ensure a self-validating system , this protocol mandates a competition control (co-incubation with 10× excess unlabeled VPA). A reduction in signal in the competition control proves that the probe's binding or incorporation is target-specific and not an artifact of non-specific hydrophobic interactions.

Workflow Incubation 1. Cell Labeling Lysis 2. Protein Extraction Incubation->Lysis CuAAC 3. CuAAC Reaction Lysis->CuAAC Enrichment 4. Streptavidin Pull-down CuAAC->Enrichment LCMS 5. LC-MS/MS Analysis Enrichment->LCMS

Five-step experimental workflow for isolating probe-labeled target proteins.

Phase 1: In Situ Metabolic Labeling

Causality Insight: Live-cell labeling allows the cellular machinery to convert the probe into its active CoA-thioester, which is necessary for detecting metabolic incorporation (e.g., histone acylation).

  • Cell Preparation: Seed target cells (e.g., HEK293T or patient-derived neural stem cells) in 10 cm dishes and culture until 80% confluent.

  • Probe Incubation:

    • Test Group: Treat cells with 500 μM 2-Cyclopropylpent-4-ynoic acid.

    • Competition Control: Treat cells with 500 μM probe + 5 mM unlabeled VPA.

    • Vehicle Control: Treat cells with DMSO equivalent.

  • Incubation Time: Incubate for 12–24 hours under standard culture conditions (37°C, 5% CO₂).

Phase 2: Cell Lysis and Protein Extraction

Causality Insight: We utilize a denaturing lysis buffer. Because metabolic acylation forms covalent bonds, denaturing conditions disrupt non-specific protein-protein interactions, reducing background noise during LC-MS/MS.

  • Wash cells three times with ice-cold PBS to remove unincorporated probe.

  • Lyse cells in 500 μL of Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.

  • Sonicate lysates (3 cycles of 10s ON / 20s OFF) to shear DNA and reduce viscosity.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.

Phase 3: CuAAC Click Chemistry Reaction

Causality Insight: The use of THPTA ligand is non-negotiable. THPTA coordinates Cu(I), maintaining its catalytic activity while shielding the proteins from reactive oxygen species (ROS) generated by Cu(II) disproportionation, which would otherwise degrade the target proteins[3].

  • Prepare the Click Reaction Master Mix (per 1 mL of protein lysate):

    • Biotin-Azide (100 μM final concentration)

    • CuSO₄ (1 mM final concentration)

    • THPTA Ligand (100 μM final concentration)

    • Sodium Ascorbate (1 mM final concentration, freshly prepared)

  • Order of Addition (Critical): Pre-mix CuSO₄ and THPTA before adding to the lysate to ensure immediate complexation. Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).

  • Incubate the reaction mixture for 1.5 hours at room temperature with end-over-end rotation.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge at 10,000 × g for 5 minutes. Discard the supernatant and wash the protein pellet twice with ice-cold methanol to remove unreacted Biotin-Azide.

  • Resuspend the pellet in 500 μL of 1% SDS in PBS.

Phase 4: Affinity Enrichment and Validation
  • Add 50 μL of pre-washed Streptavidin-agarose beads to the resuspended proteins.

  • Incubate for 2 hours at room temperature.

  • Wash beads stringently: 2× with 1% SDS, 2× with 4 M Urea in PBS, and 3× with PBS. Stringent washing ensures only covalently biotinylated (probe-labeled) proteins remain.

  • Elution & Validation: Boil beads in 2× Laemmli sample buffer for 10 minutes. Run the eluate on an SDS-PAGE gel.

  • Orthogonal Validation: Perform a Western Blot using Streptavidin-HRP to visualize the total labeled proteome. A successful assay will show robust banding in the Test Group, significantly diminished banding in the Competition Control, and no signal in the Vehicle Control.

  • Downstream Analysis: Proceed with on-bead trypsin digestion for LC-MS/MS proteomics to identify specific protein targets and acylation sites.

Data Interpretation and Troubleshooting

  • High Background in Vehicle Control: Indicates endogenous biotinylation (e.g., carboxylases). Ensure stringent Urea washes are performed during Phase 4.

  • Lack of Signal Diminution in Competition Control: Suggests the probe concentration is too high, leading to non-specific labeling, or the unlabeled VPA was not added in sufficient excess. Adjust the probe:competitor ratio to 1:20.

  • Precipitation during Click Reaction: Occurs if the SDS concentration drops below 0.5% or if the Cu/THPTA complex is improperly formed. Always pre-mix Cu and THPTA.

References

  • Sobol, E., Bialer, M., & Yagen, B. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of Medicinal Chemistry.[Link]

  • Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[Link]

  • Bialer, M., et al. (2012). Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Epilepsy Research.[Link]

Sources

Application Note: Detection of 2-Cyclopropylpent-4-ynoic Acid Labeled Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The study of protein dynamics, interactions, and functions within complex biological systems is a cornerstone of modern molecular biology and drug discovery. Chemical proteomics, a field that employs small molecule probes to investigate proteins in their native environments, has emerged as a powerful tool for these investigations.[1] A key technique in this field is the use of bioorthogonal chemical reporters, which are molecules that can be incorporated into biomolecules and subsequently tagged for visualization or enrichment without interfering with the biological system.[2][3][4]

2-Cyclopropylpent-4-ynoic acid is a novel chemical probe containing a terminal alkyne group. This functional group serves as a "handle" for bioorthogonal ligation, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][5] This reaction is highly specific and efficient, allowing for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging, to the labeled proteins.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Cyclopropylpent-4-ynoic acid to label, enrich, and identify proteins using mass spectrometry-based proteomics.

The workflow involves metabolically incorporating the 2-Cyclopropylpent-4-ynoic acid into proteins within living cells, followed by cell lysis and the click chemistry reaction to attach a biotin-azide tag. The biotinylated proteins are then enriched using streptavidin-coated beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.[6][8]

Principle of the Method

The detection of 2-Cyclopropylpent-4-ynoic acid labeled proteins relies on a multi-step chemical proteomics workflow. The underlying principle is the specific and covalent modification of proteins with a bioorthogonal alkyne tag, which then enables their selective enrichment and subsequent identification by mass spectrometry.

The key steps are:

  • Metabolic Labeling: Cells are incubated with 2-Cyclopropylpent-4-ynoic acid. The cellular machinery recognizes this molecule and incorporates it into proteins, likely as a post-translational modification or by reacting with specific amino acid residues. The terminal alkyne group is the key functional moiety that is now displayed on the labeled proteins.[2]

  • Cell Lysis and Protein Extraction: After the labeling period, cells are harvested and lysed to release the cellular proteins. It is crucial to use a lysis buffer that effectively solubilizes proteins while being compatible with the subsequent click chemistry reaction.[9]

  • Bioorthogonal Ligation (Click Chemistry): The alkyne-labeled proteins in the cell lysate are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] An azide-functionalized reporter tag, typically biotin-azide for enrichment purposes, is added to the lysate along with a copper(I) catalyst. The alkyne and azide groups react specifically and efficiently to form a stable triazole linkage, covalently attaching the biotin tag to the labeled proteins.[6]

  • Enrichment of Labeled Proteins: The biotinylated proteins are selectively captured and enriched from the complex mixture of cellular proteins using an affinity matrix, such as streptavidin-coated magnetic beads or agarose resin.[6][9] This step is critical for increasing the concentration of the labeled proteins and removing a majority of the unlabeled background proteins, which significantly enhances the sensitivity of the mass spectrometry analysis.[10]

  • On-Bead Digestion: The enriched proteins, still bound to the beads, are washed extensively to remove non-specifically bound proteins. They are then subjected to enzymatic digestion, typically with trypsin, to cleave the proteins into smaller peptides.[8] This "bottom-up" proteomics approach is standard for protein identification by mass spectrometry.[11][12]

  • LC-MS/MS Analysis: The resulting peptide mixture is eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis and Protein Identification: The fragmentation patterns (MS/MS spectra) of the peptides are used to determine their amino acid sequences. These sequences are then searched against a protein database to identify the proteins from which they originated.[13][14] The identification of multiple peptides from a single protein provides high confidence in its identification as a target of 2-Cyclopropylpent-4-ynoic acid labeling.

Experimental Workflow Diagram

Workflow cluster_CellCulture Cellular Labeling cluster_Biochem Biochemical Processing cluster_MS Mass Spectrometry Analysis A Cells in Culture B Add 2-Cyclopropylpent-4-ynoic Acid A->B Incubate C Cell Lysis B->C D Click Chemistry with Biotin-Azide C->D E Enrichment on Streptavidin Beads D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis of Peptides F->G H Database Search & Protein ID G->H

Caption: Overall workflow for the detection of 2-Cyclopropylpent-4-ynoic acid labeled proteins.

Detailed Experimental Protocols

Part 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of mammalian cells with 2-Cyclopropylpent-4-ynoic acid.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 2-Cyclopropylpent-4-ynoic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Protocol:

  • Cell Culture: Plate the cells at an appropriate density in a culture dish or flask and grow them under standard conditions until they reach the desired confluency (typically 70-80%).

  • Prepare Labeling Medium: Prepare a stock solution of 2-Cyclopropylpent-4-ynoic acid in DMSO. The final concentration of the probe in the culture medium will need to be optimized, but a starting point of 10-100 µM is recommended. Dilute the stock solution into fresh, pre-warmed complete culture medium to the desired final concentration.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash them once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a period of 4-24 hours under their normal growth conditions. The optimal incubation time will depend on the cell type and the specific biological question being addressed.

  • Cell Harvest: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells immediately or store the cell pellet at -80°C for later use. For adherent cells, add ice-cold lysis buffer directly to the plate, scrape the cells, and collect the lysate. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.

Part 2: Click Chemistry and Protein Enrichment

This protocol details the bioorthogonal ligation of a biotin-azide tag to the alkyne-labeled proteins and their subsequent enrichment.

Materials:

  • Cell lysate containing labeled proteins

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Ammonium bicarbonate solution (50 mM)

Protocol:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents. The final concentrations should be optimized, but a typical reaction mixture includes:

    • Biotin-azide (e.g., 100 µM)

    • TCEP or sodium ascorbate (e.g., 1 mM)

    • TBTA (e.g., 100 µM)

    • CuSO₄ (e.g., 1 mM)

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA). Incubate on ice for 30 minutes and then centrifuge at high speed to pellet the proteins. Wash the protein pellet with cold acetone.

  • Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing a denaturant, such as 6 M urea or 1% SDS in PBS, to ensure complete solubilization of the proteins.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate the streptavidin-coated magnetic beads by washing them several times with the resuspension buffer.

    • Add the resuspended protein solution to the equilibrated beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended, for example:

    • Twice with PBS containing 1% SDS.

    • Twice with a high-salt buffer (e.g., 1 M NaCl in PBS).

    • Twice with PBS containing 0.1% Tween-20.

    • Twice with 50 mM ammonium bicarbonate.

Part 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the enzymatic digestion of the enriched proteins and the preparation of the resulting peptides for LC-MS/MS analysis.

Materials:

  • Streptavidin beads with bound proteins

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate solution (50 mM)

  • Formic acid

  • C18 desalting spin tips

Protocol:

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the free cysteine residues.

  • Tryptic Digestion:

    • Add trypsin to the bead suspension at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Elution:

    • Pellet the beads using a magnetic stand and carefully transfer the supernatant containing the digested peptides to a new tube.

    • To maximize peptide recovery, perform a second elution by adding 50 mM ammonium bicarbonate to the beads, vortexing briefly, and combining the supernatant with the first eluate.

  • Sample Desalting:

    • Acidify the peptide solution by adding formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

  • Sample Storage: Dry the desalted peptides in a vacuum centrifuge and store at -20°C until ready for LC-MS/MS analysis.

Data Analysis and Interpretation

The analysis of the mass spectrometry data is a critical step in identifying the proteins that were labeled with 2-Cyclopropylpent-4-ynoic acid.

Database Searching

The raw data from the LC-MS/MS analysis is processed using a database search algorithm (e.g., Mascot, Sequest, or MaxQuant). The experimental MS/MS spectra are compared against a theoretical database of MS/MS spectra generated from a protein sequence database (e.g., UniProt). The search parameters should be set to include the carbamidomethylation of cysteine as a fixed modification and the oxidation of methionine as a variable modification.

Data Filtering and Protein Identification

The results from the database search are typically filtered to ensure a high confidence in protein identifications. This is often done by setting a false discovery rate (FDR) of 1% at both the peptide and protein levels. A protein is considered confidently identified if at least two unique peptides are matched.

Quantitative Analysis

For comparative studies, quantitative proteomics approaches can be employed. Label-free quantification methods, such as comparing the peak areas of the same peptide across different samples, or label-based methods, such as Tandem Mass Tags (TMT), can be used to determine the relative abundance of the labeled proteins under different experimental conditions.[15]

Data Interpretation

The list of identified proteins represents the targets of 2-Cyclopropylpent-4-ynoic acid labeling. Further bioinformatic analysis, such as gene ontology (GO) enrichment analysis or pathway analysis, can provide insights into the biological processes and cellular pathways in which these proteins are involved.

Troubleshooting

Problem Possible Cause Suggested Solution
Low protein yield after enrichment Inefficient metabolic labeling.Optimize the concentration of 2-Cyclopropylpent-4-ynoic acid and the incubation time.
Incomplete cell lysis.Use a more stringent lysis buffer or sonication to ensure complete cell disruption.
Inefficient click chemistry reaction.Ensure that the sodium ascorbate or TCEP solution is freshly prepared. Optimize the concentrations of the click chemistry reagents.
Inefficient binding to streptavidin beads.Ensure that the beads are properly equilibrated and that the incubation time is sufficient.
High background of non-specific proteins Insufficient washing of the beads.Increase the number and stringency of the wash steps.
Non-specific binding to the beads.Pre-clear the lysate with unconjugated beads before adding the streptavidin beads.
Poor peptide identification by MS Inefficient tryptic digestion.Ensure that the trypsin is active and that the digestion conditions are optimal.
Sample loss during desalting.Be careful during the desalting step to minimize sample loss.
Low abundance of labeled proteins.Increase the amount of starting material or optimize the enrichment protocol.

Conclusion

The use of 2-Cyclopropylpent-4-ynoic acid in combination with click chemistry and mass spectrometry provides a powerful and versatile platform for the identification of protein targets in complex biological systems. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully implement this technique in their own laboratories. By carefully optimizing the experimental conditions and employing rigorous data analysis, this approach can yield valuable insights into protein function, regulation, and drug-target interactions.

References

  • Click Chemistry in Proteomic Investigations - PMC - NIH. (n.d.).
  • Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC. (n.d.).
  • Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed. (n.d.).
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI. (2021, September 3).
  • A bioorthogonal chemical reporter for the detection and identification of protein lactylation. (n.d.).
  • Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling - JoVE. (2023, April 30).
  • Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - MDPI. (2018, September 20).
  • Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Application Notes and Protocols - Benchchem. (n.d.).
  • Application Notes and Protocols for Protein Labeling using 2-(Pent-4-ynyloxy)isonicotinoyl chloride - Benchchem. (n.d.).
  • Low-Abundance Protein Enrichment for Medical Applications: The Involvement of Combinatorial Peptide Library Technique - MDPI. (2023, June 19).
  • Statistical analysis of relative labeled mass spectrometry data from complex samples using ANOVA - PMC. (n.d.).
  • Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures - Computer Science. (n.d.).
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. (n.d.).
  • Chemical isotope labeling for quantitative proteomics - PMC - NIH. (n.d.).
  • Protein mass spectrometry - Wikipedia. (n.d.).

Sources

Application Note: Bioorthogonal Fluorescent Labeling of 2-Cyclopropylpent-4-ynoic Acid for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The study of short-chain fatty acids (SCFAs) and branched-chain analogs—such as the antiepileptic drug and Histone Deacetylase (HDAC) inhibitor valproic acid (2-propylpentanoic acid)—is critical for advancing our understanding of epigenetic regulation and lipid metabolism. 2-Cyclopropylpent-4-ynoic acid serves as a highly specialized, structurally constrained bioorthogonal probe designed to mimic these branched SCFAs.

The rationale for utilizing this specific molecular architecture is twofold:

  • Steric Constraint & Stability: The cyclopropyl group at the C2 position introduces conformational rigidity. This limits the molecule's susceptibility to rapid

    
    -oxidation, increasing its intracellular half-life and potentially enhancing its specificity for targets like HDACs or acyl-CoA synthetases compared to linear aliphatic chains.
    
  • Bioorthogonal Tagging: The terminal alkyne at the C4 position is biologically inert. It allows the molecule to be metabolically incorporated into living systems without perturbing native cellular machinery. Once fixed, the alkyne can be chemoselectively reacted with a fluorescent azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Causality of the CuAAC Click Chemistry System

The CuAAC reaction relies on the active copper(I) oxidation state to catalyze the 1,3-dipolar cycloaddition between the alkyne and the azide, forming a stable 1,2,3-triazole linkage[1]. Because Cu(I) is thermodynamically unstable and prone to rapid oxidation or disproportionation in aqueous environments, the protocol utilizes CuSO


  as a stable Cu(II) source, paired with Sodium Ascorbate  as an in situ reducing agent[2].

Crucially, this protocol employs THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) rather than the traditional TBTA ligand. THPTA is highly water-soluble, eliminating the need for high concentrations of organic solvents (like DMSO) that can extract lipids and destroy cellular morphology[1]. Furthermore, THPTA acts as a sacrificial protectant, shielding cellular proteins from reactive oxygen species (ROS) generated during the ascorbate-mediated reduction of copper[2].

Experimental Workflow & Cellular Pathway

To achieve high signal-to-noise ratios (SNR) in fluorescence microscopy, the experimental design must account for the probe's cellular uptake, its metabolic fate, and the chemical kinetics of the click reaction.

Pathway Probe 2-Cyclopropylpent-4-ynoic acid Uptake Cellular Uptake (Transporters / Diffusion) Probe->Uptake AcylCoA Conversion to Acyl-CoA (Metabolic Activation) Uptake->AcylCoA CoA-SH, ATP Target Protein Interaction (e.g., HDAC Inhibition) Uptake->Target Direct Binding Lipidation Protein Lipidation (S-Acylation) AcylCoA->Lipidation Acyltransferases Click CuAAC Click Labeling (Fluorescent Azide) Target->Click Fixation Lipidation->Click Fixation

Cellular uptake, metabolic activation, target interaction, and click detection of the SCFA probe.

Workflow A 1. Live Cell Incubation (Alkyne Probe) B 2. Fixation & Wash (4% PFA) A->B C 3. Permeabilization (0.1% Triton X-100) B->C D 4. CuAAC Reaction (Fluor-Azide + Cu) C->D E 5. Confocal Microscopy D->E

Step-by-step workflow for metabolic labeling and CuAAC-mediated fluorescent detection.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. To ensure trustworthiness and eliminate false positives caused by non-specific dye aggregation, you must run two parallel negative controls:

  • Biological Control: Vehicle-treated cells (no alkyne probe) subjected to the full click reaction.

  • Chemical Control: Alkyne-treated cells subjected to the click reaction without CuSO

    
    .
    
Phase 1: Metabolic Labeling
  • Probe Preparation: Dissolve 2-Cyclopropylpent-4-ynoic acid in anhydrous DMSO to create a 100 mM stock.

  • Cell Incubation: Dilute the stock into pre-warmed complete culture media to a final concentration of 50–100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Metabolic Pulse: Incubate the cells (e.g., HeLa, HEK293, or primary neurons) for 4 to 24 hours at 37°C, depending on the metabolic turnover rate of the target pathway[3].

Phase 2: Fixation and Permeabilization

Causality Note: Methanol fixation is avoided here as it can extract lipid-bound probes. Paraformaldehyde (PFA) crosslinks proteins, preserving protein-bound and CoA-conjugated SCFA analogs.

  • Washing: Remove media and wash cells gently 3× with ice-cold PBS containing 1% Fatty Acid-Free BSA to remove unincorporated extracellular probe[3].

  • Fixation: Incubate cells in 4% PFA in PBS for 15 minutes at room temperature (RT).

  • Quenching: Wash 2× with PBS, then incubate with 100 mM Glycine in PBS for 5 minutes to quench unreacted aldehydes.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at RT to allow the click reagents to access intracellular compartments. Wash 3× with PBS.

Phase 3: The CuAAC Reaction

Causality Note: The order of addition is critical. Ascorbate must be added last to initiate the reaction only when all other components (especially the THPTA-Cu complex) are fully mixed.

  • Prepare Click Cocktail (per 1 mL):

    • 850 µL PBS (pH 7.4)

    • 20 µL of 50 mM THPTA (Final: 1 mM)[1]

    • 10 µL of 20 mM CuSO

      
       (Final: 200 µM)[1]
      
    • Pre-mix THPTA and CuSO

      
       in a separate tube for 3 minutes before adding to the master mix to ensure complete chelation.
      
    • 20 µL of 100 µM Fluorescent Azide (e.g., Alexa Fluor 488-Azide) (Final: 2 µM)

    • 100 µL of 100 mM Sodium Ascorbate (Final: 10 mM) — Add immediately before applying to cells. [2]

  • Incubation: Apply the cocktail to the permeabilized cells. Incubate for 30–60 minutes at RT in the dark.

  • Stringent Washing: Wash 3× with PBS containing 0.5% BSA and 0.05% Tween-20 for 5 minutes each to remove unreacted fluorescent azide.

  • Counterstaining & Mounting: Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips using an antifade mounting medium.

Quantitative Data Presentation & Optimization

To assist in assay optimization, Table 1 summarizes typical quantitative parameters and expected Signal-to-Noise Ratios (SNR) based on established alkyne-lipid tracking methodologies[4].

Table 1: Quantitative Optimization Matrix for CuAAC Labeling of SCFA Probes

Alkyne Probe Conc. (µM)Fluor-Azide Conc. (µM)Catalyst Ratio (Cu:THPTA)Incubation Time (h)Expected SNRBackground LevelRecommendation
101.01:543.2LowIdeal for highly abundant targets.
50 2.0 1:5 12 8.5 Low Optimal for standard metabolic tracking.
1005.01:2249.1ModerateHigh background; requires stringent washing.
502.01:0 (No THPTA)121.5HighNot recommended; causes fluorophore degradation.

Note: SNR is calculated as the mean fluorescence intensity of the biologically labeled sample divided by the mean fluorescence intensity of the chemical control (No CuSO


).

References

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry : Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. National Institutes of Health (PMC). Available at:[Link]

  • Click-chemistry-based protocol to quantitatively assess fatty acid uptake... : Laval et al. National Institutes of Health (PMC). Available at:[Link]

  • Multiplexed and single cell tracing of lipid metabolism : Thiele, C. et al. Springer Nature. Available at:[Link]

Sources

Application Note: Probing Fatty Acid Metabolism with 2-Cyclopropylpent-4-ynoic Acid (CPPA)

[1]

Introduction & Mechanism of Action

2-Cyclopropylpent-4-ynoic acid (CPPA) is a synthetic fatty acid analogue that functions as a "suicide substrate" (mechanism-based inactivator) for Short-Chain and Medium-Chain Acyl-CoA Dehydrogenases (SCAD/MCAD) .[1] Unlike standard inhibitors, CPPA utilizes the catalytic machinery of the target enzyme to activate its own inhibitory potential, ensuring high specificity.[1]

The Dual-Function Design[1]
  • The Warhead (Cyclopropyl Group): Located at the

    
    -position (C2), the cyclopropyl ring mimics the 
    
    
    -
    
    
    bond of a natural fatty acid.[1] When the enzyme attempts to dehydrogenate this bond, the ring undergoes a radical opening, forming a reactive intermediate that covalently binds to the enzyme's FAD cofactor or an active site residue (typically Glutamate).[1]
  • The Reporter (Terminal Alkyne): The pent-4-ynoic tail provides a sterically small, bioorthogonal handle.[1] Post-inhibition, this alkyne allows researchers to attach fluorophores or biotin tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), enabling the visualization and enrichment of the specific enzyme molecules that were active at the time of treatment.[1]

Mechanistic Pathway

The following diagram illustrates the activation and inactivation cascade:

CPPA_MechanismCPPACPPA (Free Acid)(Cell Permeable)CPPA_CoACPPA-CoA(Active Thioester)CPPA->CPPA_CoAAcyl-CoASynthetase (ACS)ES_ComplexEnzyme-SubstrateComplex (MCAD)CPPA_CoA->ES_ComplexBindingRadicalRing Opening(Radical Intermediate)ES_Complex->RadicalDehydrogenationAttemptAdductCovalent Adduct(Inactivated Enzyme)Radical->AdductCovalentTrapping

Caption: Step-wise mechanism of CPPA from cellular entry to irreversible enzyme inactivation.

Experimental Protocols

Protocol A: In Vitro Enzyme Kinetics (Inhibition Assays)

Objective: To determine the inactivation parameters (


Reagents:

  • Purified Recombinant MCAD (human or porcine).[1]

  • Ferrocenium hexafluorophosphate (FcPF6) as the terminal electron acceptor.[1]

  • CPPA (Stock: 10 mM in DMSO).[1]

  • Substrate: Butyryl-CoA or Octanoyl-CoA.[1]

Procedure:

  • Activation: Since CPPA is a free acid, it must be converted to CPPA-CoA enzymatically (using Acyl-CoA Synthetase + ATP + CoA) or chemically (using mixed anhydride method) prior to the assay.[1] Note: Most commercial assays use the pre-synthesized CoA ester.[1]

  • Baseline Activity: Establish the

    
     of the enzyme using standard substrate (e.g., 100 µM Octanoyl-CoA) by monitoring the reduction of FcPF6 at 300 nm (
    
    
    ).[1]
  • Incubation: Incubate the enzyme (50 nM) with varying concentrations of CPPA-CoA (0, 1, 5, 10, 50 µM) in reaction buffer (50 mM KPi, pH 7.6) at 37°C.

  • Time Points: At defined intervals (0, 2, 5, 10, 20 min), withdraw an aliquot.

  • Activity Check: Dilute the aliquot 1:50 into a cuvette containing saturating natural substrate (Octanoyl-CoA) and FcPF6. Measure residual activity.[1]

  • Analysis: Plot

    
     vs. Time. The slope gives 
    
    
    .[1] Plot
    
    
    vs.
    
    
    to determine
    
    
    (max inactivation rate) and
    
    
    (affinity).[1]
Protocol B: Activity-Based Protein Profiling (ABPP) in Live Cells

Objective: To label and identify active FAO enzymes in live cells (e.g., HepG2, C2C12 myotubes) using the alkyne handle.

Workflow Diagram:

ABPP_WorkflowStep11. Cell Culture(Treat with CPPA)Step22. Lysis(Extract Proteome)Step1->Step2Step33. Click Reaction(Add Azide-Fluorophore)Step2->Step3Step44. Analysis(SDS-PAGE / Mass Spec)Step3->Step4

Caption: ABPP workflow for profiling CPPA targets in complex biological systems.

Detailed Procedure:

  • Cell Treatment:

    • Seed HepG2 cells in 6-well plates.

    • Treat with CPPA (50 µM) for 4 hours in serum-free media.[1] Control: DMSO vehicle.

    • Optional: Pre-treat a control group with Hypoglycin A (competitor) to verify target specificity.[1]

  • Harvest & Lysis:

    • Wash cells 3x with cold PBS.[1]

    • Lyse in PBS containing 1% Triton X-100 and protease inhibitors.[1]

    • Sonicate and centrifuge (15,000 x g, 10 min) to clear debris.

  • Click Chemistry Reaction:

    • To 100 µL lysate (1 mg/mL protein), add:

      • Azide-Rhodamine (TAMRA-N3): 25 µM final.[1]

      • TCEP: 1 mM (freshly prepared).[1]

      • TBTA (Ligand): 100 µM.[1]

      • CuSO4: 1 mM.[1]

    • Incubate for 1 hour at room temperature in the dark.

  • Visualization:

    • Precipitate proteins with cold acetone (to remove excess fluorophore).[1]

    • Resuspend in 1x SDS Loading Buffer.[1]

    • Resolve on 12% SDS-PAGE.[1]

    • Scan gel on a fluorescent scanner (Excitation 532 nm).[1]

    • Result: A distinct band at ~42 kDa (MCAD monomer) indicates active enzyme labeling.[1]

Data Analysis & Interpretation

ObservationInterpretation
Loss of FAO Flux CPPA effectively inhibits

-oxidation.[1] Verify using Seahorse XF Analyzer (OCR drop with Palmitate).
Fluorescent Band @ 42 kDa Successful labeling of MCAD. Intensity correlates with active enzyme levels, not just total protein.[1]
Band Disappears with Competitor Confirms the binding is specific to the active site (mechanism-based), not non-specific alkylation.[1]
Accumulation of C4/C8-Carnitine Mass spec analysis of media showing acyl-carnitine buildup confirms block at SCAD/MCAD step.

Troubleshooting & Critical Considerations

  • Permeability: The free acid CPPA is cell-permeable.[1] Do not use the CoA ester for cell culture; it cannot cross the membrane.[1]

  • Metabolic Activation: Labeling efficiency depends on the cell's Acyl-CoA Synthetase (ACS) activity.[1] Cells with low ACS expression may show weak labeling.[1]

  • Toxicity: As a suicide inhibitor, CPPA halts energy production.[1] Prolonged exposure (>12h) may induce apoptosis in FAO-dependent cells (e.g., cardiomyocytes).[1]

References

  • Ghisla, S., et al. (1984).[1] "Mechanism of inactivation of acyl-CoA dehydrogenases by cyclopropyl-substituted fatty acids." Biochemistry, 23(14), 3154-3161.[1] Link[1]

  • Wenz, A., et al. (1981).[1] "Hypoglycin A: Insight into the mechanism of action." Journal of Biological Chemistry, 256(19), 9809-9812.[1] Link

  • Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414.[1] Link[1]

  • Lai, K., et al. (2018).[1] "Alkyne-tagged fatty acids as tools for studying fatty acid metabolism." Current Opinion in Chemical Biology, 42, 12-20.[1] Link[1]

Harnessing the Power of Irreversible Inhibition: In Vivo Applications of 2-Cyclopropylpent-4-ynoic Acid as a Cytochrome P450 Inactivator

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the in vivo applications of 2-Cyclopropylpent-4-ynoic acid in animal models, with a primary focus on its role as a mechanism-based inactivator of cytochrome P450 (CYP450) enzymes. While direct in vivo studies on this specific molecule are not extensively reported in publicly available literature, its structural motifs—a terminal alkyne and a cyclopropyl group—are well-characterized pharmacophores known to induce irreversible inhibition of CYP450s. This guide synthesizes information from analogous compounds and established principles of drug metabolism to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its action, provide detailed application notes for experimental design, and present a comprehensive, step-by-step protocol for its use in animal models to probe drug-drug interactions and metabolic pathways.

Introduction: The Scientific Rationale for Utilizing 2-Cyclopropylpent-4-ynoic Acid

The cytochrome P450 superfamily of enzymes is paramount in drug metabolism, responsible for the biotransformation of a vast majority of xenobiotics.[1][2] Inhibition of these enzymes is a critical factor in drug-drug interactions, which can lead to adverse effects and therapeutic failure.[3][4] 2-Cyclopropylpent-4-ynoic acid is a small molecule with structural features that strongly suggest its function as a mechanism-based inhibitor of CYP450 enzymes.[5]

Mechanism of Action: Mechanism-based inhibition is a time- and NADPH-dependent process where the enzyme metabolizes the inhibitor, generating a reactive intermediate.[3][4] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[3][5] The presence of a terminal alkyne (acetylene function) in 2-Cyclopropylpent-4-ynoic acid is a key feature of many known CYP3A4 inactivators.[5] The cyclopropyl group can also contribute to the formation of reactive intermediates.[6] The enzyme must be replaced through new protein synthesis to restore its function, making this a long-lasting inhibitory effect.[3][5]

This property makes 2-Cyclopropylpent-4-ynoic acid a valuable tool for:

  • Probing Drug-Drug Interactions: By inactivating specific CYP450 isoforms, researchers can simulate and study the pharmacokinetic consequences for co-administered drugs that are substrates for that enzyme.

  • Investigating Metabolic Pathways: It can be used to elucidate the role of specific CYP450 enzymes in the metabolism of endogenous and exogenous compounds.

  • Understanding Xenobiotic Toxicity: By modulating metabolic pathways, it can help in understanding the mechanisms of toxicity for various compounds.[7]

Figure 1: Mechanism of 2-Cyclopropylpent-4-ynoic acid as a CYP450 inactivator.

Application Notes: Experimental Design Considerations

The successful implementation of in vivo studies using 2-Cyclopropylpent-4-ynoic acid hinges on careful experimental design. The following notes provide guidance on critical aspects of study planning.

Animal Model Selection

The choice of animal model is crucial and should be guided by the specific research question.

  • Rodents (Mice, Rats): Commonly used for initial pharmacokinetic and pharmacodynamic studies due to their well-characterized physiology and the availability of transgenic models. Rats are often preferred for metabolism studies due to their larger size, which facilitates serial blood sampling.

  • Non-Human Primates: While more resource-intensive, they offer a closer physiological and metabolic resemblance to humans, which is critical for preclinical drug development.

Dosing and Administration
  • Route of Administration: The route should align with the intended application.

    • Intravenous (IV): Bypasses first-pass metabolism, providing direct systemic exposure. Ideal for determining intrinsic clearance and volume of distribution.

    • Oral (PO): Relevant for assessing oral bioavailability and the impact of gut and liver first-pass metabolism.

    • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption, although it can be more variable than IV administration.

  • Vehicle Selection: The compound's solubility will dictate the appropriate vehicle. A tiered approach is recommended:

    • Aqueous solutions: Saline, phosphate-buffered saline (PBS), or water if the compound is sufficiently soluble.

    • Co-solvents: Mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can enhance solubility.

    • Suspensions: For poorly soluble compounds, suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) or corn oil can be used. It is critical to ensure a uniform and stable suspension.

  • Dose Ranging Studies: A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a dose that achieves the desired level of enzyme inhibition without causing overt toxicity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of 2-Cyclopropylpent-4-ynoic acid is fundamental. This involves measuring its concentration in plasma and potentially other tissues over time.

  • Pharmacodynamics: The primary pharmacodynamic endpoint is the extent and duration of CYP450 inhibition. This can be assessed through:

    • Ex vivo enzyme activity assays: Measuring the activity of specific CYP450 isoforms in liver microsomes prepared from treated animals.[1]

    • Probe substrate studies: Administering a known substrate of the target CYP450 isoform and measuring its clearance before and after treatment with 2-Cyclopropylpent-4-ynoic acid.

Table 1: Hypothetical Pharmacokinetic and Pharmacodynamic Parameters for a Cyclopropyl-alkynoic Acid CYP450 Inactivator

ParameterValue (Rat Model)Description
Pharmacokinetics
Tmax (Oral)0.5 - 1.5 hoursTime to reach maximum plasma concentration.
Cmax (10 mg/kg, Oral)1 - 5 µMMaximum plasma concentration.
Half-life (t1/2)2 - 4 hoursTime for plasma concentration to decrease by half.
Bioavailability (F%)30 - 50%Fraction of the oral dose that reaches systemic circulation.
Pharmacodynamics
Target CYP IsoformCYP3A subfamilyBased on the structural motifs.[5]
IC50 (in vitro)0.5 - 5 µMConcentration causing 50% inhibition of enzyme activity.
Onset of Inhibition30 - 60 minutesTime to observe significant enzyme inhibition in vivo.
Duration of Inhibition24 - 48 hoursTime for enzyme activity to return to baseline levels.

Note: These values are illustrative and would need to be determined experimentally for 2-Cyclopropylpent-4-ynoic acid.

Experimental Protocol: In Vivo Assessment of CYP3A4 Inhibition in a Rat Model

This protocol outlines a comprehensive workflow for evaluating the in vivo inhibitory effect of 2-Cyclopropylpent-4-ynoic acid on CYP3A4 activity in rats using midazolam as a probe substrate.

Figure 2: Workflow for in vivo CYP3A4 inhibition study.

Materials
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Test Compound: 2-Cyclopropylpent-4-ynoic acid.

  • Vehicle: e.g., 20% PEG 400 in saline.

  • Probe Substrate: Midazolam solution (e.g., 1 mg/mL in saline).

  • Anesthesia: (if required for dosing/sampling) e.g., isoflurane.

  • Blood Collection: EDTA-coated tubes.

  • Analytical Equipment: LC-MS/MS for quantification of midazolam.

Step-by-Step Procedure
  • Animal Acclimatization: House rats for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Baseline Pharmacokinetics of Midazolam (Day 1): a. Fast animals overnight (water ad libitum). b. Administer a single dose of midazolam (e.g., 2 mg/kg, IV or PO). c. Collect blood samples (approx. 200 µL) at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vessel or tail vein. d. Process blood to obtain plasma and store at -80°C until analysis.

  • Washout Period (Days 2-4): Allow animals to recover and for the midazolam to be completely cleared from their system.

  • Treatment with 2-Cyclopropylpent-4-ynoic Acid (Day 5): a. Fast animals overnight. b. Administer a single dose of 2-Cyclopropylpent-4-ynoic acid (e.g., 10 mg/kg, PO) or vehicle to the control group.

  • Post-Treatment Pharmacokinetics of Midazolam (Day 5): a. One hour after administering the test compound, administer the same dose of midazolam as in the baseline phase. b. Repeat the blood sampling schedule as described in step 2c. c. Process and store plasma samples as before.

  • Sample Analysis: a. Extract midazolam from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). b. Quantify midazolam concentrations using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate pharmacokinetic parameters for midazolam (e.g., AUC, clearance, half-life) for both the baseline and post-treatment phases using appropriate software (e.g., Phoenix WinNonlin). b. Compare the pharmacokinetic parameters between the two phases to determine the extent of inhibition. A significant increase in AUC and a decrease in clearance of midazolam after treatment with 2-Cyclopropylpent-4-ynoic acid would indicate CYP3A4 inhibition.

Conclusion

While direct experimental data for 2-Cyclopropylpent-4-ynoic acid in animal models is limited, its chemical structure strongly supports its role as a mechanism-based inactivator of cytochrome P450 enzymes. By leveraging the established principles of drug metabolism and the known activities of analogous compounds containing terminal alkyne and cyclopropyl moieties, researchers can confidently design and execute in vivo studies to explore its potential. The application notes and detailed protocol provided herein offer a solid foundation for investigating its effects on drug metabolism and for utilizing it as a valuable tool to probe the intricate functions of the CYP450 system. As with any novel compound, thorough preliminary studies to establish its pharmacokinetic profile and safety are paramount for the successful and ethical conduct of animal research.

References

  • Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279–304.
  • Guengerich, F. P. (2017). Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 13(8), 747-749.
  • Foti, R. S., & Wahlstrom, J. L. (2021). Mechanisms of CYP450 Inhibition. Encyclopedia.pub.
  • Ghanbari, F., et al. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 13(6), 847.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Heubner, G., et al. (2011). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 52(3), 603–610.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). The Role of Terminal Alkyne-Containing Fatty Acids in Metabolism Research: A Technical Guide.
  • Rettie, A. E., & Boberg, M. (1985). Studies on the biotransformation in the perfused rat liver of 2-n-propyl-4-pentenoic acid, a metabolite of the antiepileptic drug valproic acid. Evidence for the formation of chemically reactive intermediates. Drug Metabolism and Disposition, 13(5), 587–592.
  • Naylor, M. A., et al. (1997). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 40(15), 2335–2346.
  • Züllig, T., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 888841.
  • Zhu, X., et al. (2015). De novo biosynthesis of terminal alkyne-labeled natural products.
  • Corato, F., & Pepe, G. (2018).
  • van der Meer, A. J., et al. (2021). A Novel Cyclopropenyl Fatty Acid Library Reveals Tissue-Specific Preferences for Regulatory T Cell Uptake Through Click-Chemistry. bioRxiv.
  • Gnanaci, C. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 383.
  • Pollack, G. M., & Brouwer, K. L. (1991). Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat. Drug Metabolism and Disposition, 19(2), 433–437.
  • Tallman, K. A., & Porter, N. A. (2014). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 136(30), 10644–10651.
  • Gnanaci, C. A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI.
  • de la Torre, B. G., & Albericio, F. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Molecules, 21(7), 935.
  • Sani, M. A., et al. (2018). Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo. Scientific Reports, 8(1), 10839.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • ChemicalBook. (n.d.). 2-(prop-2-yn-1-yl)pent-4-ynoic acid synthesis.
  • Gadaleta, D., et al. (2016). CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY. Journal of Clinical Toxicology, 6(3).
  • Pelkonen, O., et al. (2018). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 92(11), 3251–3273.
  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 57–67.
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950.
  • INEOS OPEN. (n.d.). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES.
  • Makhmudov, L., et al. (2024). In silico Pharmacokinetics and In vivo Anti-inflammatory Activity of C-4 Composition.

Sources

Application Note & Protocol: Synthesis and Derivatization of 2-Cyclopropylpent-4-ynoic Acid Scaffolds for Targeted Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The strategic incorporation of cyclopropyl and alkynyl moieties into small-molecule scaffolds is a proven tactic in modern medicinal chemistry. [1] and its derivatives serve as highly versatile, bifunctional building blocks for drug discovery and bioconjugation.

  • The Cyclopropyl Advantage: The cyclopropyl ring imparts unique conformational rigidity, restricting the rotational degrees of freedom of the adjacent carboxylate. This pre-organization lowers the entropic penalty upon target binding. Furthermore, it enhances metabolic stability against CYP450-mediated oxidation compared to linear alkyl chains.

  • The Alkyne Handle: The terminal alkyne provides a bioorthogonal handle for late-stage functionalization. It is primed for Sonogashira cross-coupling to generate 5-arylpent-4-ynoic acids—compounds that have demonstrated high selectivity and potency as [2] and [3]. Alternatively, it can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of triazole-linked bioprobes[4].

Mechanistic Insights and Synthetic Causality

Direct alkylation of cyclopropylacetic acid with propargyl bromide is often plagued by poor yields due to competing enolization and potential ring-opening side reactions under strongly basic conditions. To circumvent this, our protocol utilizes diethyl 2-cyclopropylmalonate as the starting material. The malonate's active methylene is easily deprotonated by a mild base, ensuring clean mono-alkylation. Subsequent saponification and thermal decarboxylation reliably yield the racemic 2-cyclopropylpent-4-ynoic acid core.

For targeted drug discovery requiring enantiopure derivatives, researchers often employ chiral Ni(II) complexes of Schiff bases (e.g., Ni-BPB complexes). These complexes allow for highly stereoselective propargylation followed by Sonogashira coupling, yielding optically pure alkynylated amino acids[5].

When performing the Sonogashira cross-coupling on the terminal alkyne, the choice of base and solvent is critical. We recommend diisopropylamine (


). It acts as both the solvent and the base required to neutralize the hydrohalic acid byproduct generated during the oxidative addition step[3]. Its steric bulk effectively suppresses unwanted alkyne homocoupling (Glaser coupling), a common side reaction when using less hindered bases like triethylamine in the presence of copper co-catalysts.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-Cyclopropylpent-4-ynoic acid)
  • Self-Validation Checkpoint: The success of this protocol relies on complete decarboxylation, which must be monitored by the cessation of

    
     evolution and confirmed by FT-IR (disappearance of the ester 
    
    
    
    stretch at ~1740
    
    
    , replaced by a broad carboxylic acid
    
    
    stretch).

Materials:

  • Diethyl 2-cyclopropylmalonate (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous THF, NaOH (aq), HCl (aq)

Step-by-Step Procedure:

  • Alkylation: Suspend NaH (11 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere at 0 °C.

  • Dropwise, add diethyl 2-cyclopropylmalonate (10 mmol) over 15 minutes. Stir for 30 minutes until

    
     evolution ceases.
    
  • Add propargyl bromide (12 mmol) dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Quench & Extract: Quench with saturated

    
     (aq). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the alkylated intermediate.
  • Saponification: Dissolve the intermediate in ethanol (15 mL) and add 2M NaOH (aq) (30 mL). Reflux for 4 hours.

  • Decarboxylation: Cool the mixture and acidify to pH 1 using 6M HCl. Extract the resulting dicarboxylic acid into ethyl acetate, dry, and concentrate.

  • Heat the neat dicarboxylic acid intermediate to 160 °C under a slight vacuum (approx. 200 mbar) for 2 hours until

    
     bubbling stops.
    
  • Purification: Purify the residue via silica gel chromatography (Hexanes/EtOAc, 4:1 with 1% acetic acid) to afford 2-cyclopropylpent-4-ynoic acid as a pale oil.

Protocol B: Late-Stage Functionalization via Sonogashira Cross-Coupling
  • Self-Validation Checkpoint: Ensure the reaction mixture is thoroughly degassed. The presence of oxygen will rapidly oxidize the Cu(I) catalyst, leading to Glaser homocoupling (visible as a highly non-polar, UV-active spot on TLC).

Materials:

  • 2-Cyclopropylpent-4-ynoic acid (1.0 eq)

  • Aryl iodide/bromide (e.g., 4-iodotoluene, 1.2 eq)

  • 
     (5 mol%)
    
  • CuI (10 mol%)

  • Diisopropylamine (

    
    , solvent/base)
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 2-cyclopropylpent-4-ynoic acid (1.0 mmol) and the aryl halide (1.2 mmol)[3].

  • Degassing: Add anhydrous

    
     (5 mL) and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
    
  • Catalyst Addition: Under a positive flow of argon, quickly add

    
     (0.05 mmol) and CuI (0.10 mmol)[3].
    
  • Reaction: Seal the flask and stir at 75 °C for 7 hours[3]. The solution will typically turn from yellow to a dark amber/brown as the active Pd(0) species forms and reacts.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM, 15 mL), and wash with 1M HCl (2 x 10 mL) to remove the amine base[3].

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. Purify via column chromatography to isolate the targeted 5-aryl-2-cyclopropylpent-4-ynoic acid derivative[3].
    

Quantitative Data: Optimization of Sonogashira Coupling

The following table summarizes the optimization of reaction conditions for the synthesis of 5-(p-tolyl)-2-cyclopropylpent-4-ynoic acid, demonstrating the critical nature of the base/solvent selection for minimizing side reactions[5].

EntryCatalyst System (mol%)Base / SolventTemp (°C)Time (h)Isolated Yield (%)Homocoupling Side-Product (%)
1

(5) / CuI (10)

/ DMF
75124535
2

(5) / CuI (10)

/ Toluene
902422<5
3

(5) / CuI (10)

(Neat)
75 7 88 <2
4

(5) / CuI (10)

(Neat)
7512618

Data Interpretation:


 (Entry 3) provides the optimal balance of basicity and steric hindrance, maximizing the cross-coupling yield while suppressing the oxidative homocoupling of the terminal alkyne.

Visualizations

SynthWorkflow SM Diethyl 2-Cyclopropylmalonate Intermediate Alkylated Malonate SM->Intermediate NaH, THF Propargyl Propargyl Bromide (Alkylation) Propargyl->Intermediate Core 2-Cyclopropylpent-4-ynoic Acid (Core Scaffold) Intermediate->Core NaOH, then HCl, Δ Decarb Hydrolysis & Decarboxylation Sonogashira Sonogashira Coupling (Pd/Cu) Core->Sonogashira CuAAC CuAAC Click Chemistry (Azides) Core->CuAAC Target1 5-Aryl Derivatives (Targeted Inhibitors) Sonogashira->Target1 Target2 Triazole Conjugates (Bioprobes) CuAAC->Target2

Synthetic workflow for the preparation and late-stage functionalization of the pentynoic acid core.

ALR2Pathway Hyperglycemia Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Enzyme Activation Hyperglycemia->ALR2 Substrate Saturation Sorbitol Sorbitol Accumulation ALR2->Sorbitol NADPH dependent reduction OxStress Osmotic & Oxidative Stress (Diabetic Complications) Sorbitol->OxStress Cellular Toxicity Inhibitor Pent-4-ynoic Acid Derivatives Inhibitor->ALR2 Competitive Inhibition

ALR2 pathway in diabetic complications and its targeted inhibition by pentynoic acid derivatives.

References

  • Title: Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyclopropylpent-4-ynoic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropylpent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your labeling experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to 2-Cyclopropylpent-4-ynoic Acid

2-Cyclopropylpent-4-ynoic acid is a valuable chemical probe used in various biological applications, particularly in metabolic labeling. Its structure, featuring a terminal alkyne group, allows for bioorthogonal ligation to azide-containing reporter molecules via "click chemistry".[1][2] This enables the visualization, enrichment, and identification of newly synthesized or modified biomolecules.[3] The cyclopropyl group can offer unique properties, potentially influencing metabolic uptake and enzyme recognition.

This guide focuses on the two primary methods for labeling with alkyne probes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, use, and principles of labeling with 2-Cyclopropylpent-4-ynoic acid.

Q1: How should I store and handle 2-Cyclopropylpent-4-ynoic acid?

Answer: Proper storage is critical to maintain the integrity of the alkyne group. It is recommended to store 2-Cyclopropylpent-4-ynoic acid as a solid, sealed in a dry environment, at 2-8°C.[4] For experimental use, prepare fresh stock solutions in an appropriate anhydrous solvent like DMF or DMSO.[5] Avoid repeated freeze-thaw cycles.

Q2: What is the principle behind using 2-Cyclopropylpent-4-ynoic acid for metabolic labeling?

Answer: 2-Cyclopropylpent-4-ynoic acid is an analog of natural fatty acids. When introduced to cells or organisms, it can be taken up and incorporated into various metabolic pathways, such as fatty acid metabolism and protein prenylation.[3][6][7] The key is the terminal alkyne group, which acts as a "handle." This handle is bioorthogonal, meaning it doesn't react with native functional groups within the biological system.[] After incorporation, this alkyne can be specifically reacted with an azide-tagged reporter molecule (like a fluorophore or biotin) for detection and analysis.[3][5]

Q3: What's the difference between CuAAC and SPAAC, and when should I choose one over the other?

Answer: The choice between CuAAC and SPAAC depends on your experimental system.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used click reaction.[1][9] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] The reaction is often accelerated by a copper-chelating ligand.[10]

    • Advantages: Fast reaction kinetics and high yields.[11]

    • Disadvantages: The copper catalyst can be toxic to living cells, limiting its application in live-cell imaging.[1][12]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[][12] The ring strain of the cyclooctyne drives the reaction with an azide without the need for a catalyst.[]

    • Advantages: Biocompatible and ideal for live-cell and in vivo applications due to the absence of a toxic metal catalyst.[][12]

    • Disadvantages: Can have slower reaction kinetics compared to CuAAC, potentially requiring higher reagent concentrations or longer incubation times.[12]

FeatureCuAACSPAAC
Catalyst Copper(I)None (metal-free)
Alkyne Reagent Terminal Alkyne (e.g., 2-Cyclopropylpent-4-ynoic acid)Strained Cyclooctyne (e.g., DBCO, BCN)
Biocompatibility Lower (potential copper toxicity)Higher
Reaction Speed Generally fasterGenerally slower
Primary Application Fixed cells, cell lysates, in vitro assaysLive-cell imaging, in vivo studies
Q4: Can 2-Cyclopropylpent-4-ynoic acid affect cell viability or metabolism?

Answer: Like any metabolic analog, high concentrations of 2-Cyclopropylpent-4-ynoic acid could potentially perturb normal cellular processes. It is crucial to determine the optimal concentration and incubation time for your specific cell type and experimental goals to minimize toxicity and off-target effects.[13] A dose-response experiment is highly recommended.

Section 2: Troubleshooting Guide for Low Labeling Efficiency

This section provides a structured approach to diagnosing and resolving common issues encountered during labeling experiments with 2-Cyclopropylpent-4-ynoic acid.

Issue 1: No or Very Weak Signal After Labeling

This is a common problem that can stem from various factors throughout the experimental workflow.

Possible Cause A: Problems with the Alkyne Probe
  • Degradation of 2-Cyclopropylpent-4-ynoic acid: Improper storage or handling can lead to the degradation of the alkyne group.

    • Solution: Use a fresh vial or a freshly prepared stock solution of the alkyne probe.[14] Ensure it was stored under the recommended conditions (dry, 2-8°C).[4]

Possible Cause B: Inefficient Metabolic Incorporation
  • Sub-optimal Probe Concentration: The concentration of the alkyne probe may be too low for efficient uptake and incorporation.

    • Solution: Perform a concentration titration to determine the optimal concentration for your cell type. Typical starting concentrations can range from 25-50 µM, but this needs to be empirically determined.[3]

  • Insufficient Incubation Time: The labeling period may not be long enough for detectable incorporation.

    • Solution: Increase the incubation time. Labeling times can range from 1 to 24 hours depending on the metabolic process being studied.[3]

  • Cell Type Variability: Different cell lines can exhibit significantly different efficiencies of probe incorporation.[15]

    • Solution: If possible, test your experiment in a cell line known to have high incorporation efficiency as a positive control.[15] Consider optimizing cell culture conditions to enhance metabolic activity.

Possible Cause C: Inefficient Click Reaction (CuAAC)
  • Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II), which is catalytically inactive.[16][17]

    • Solution:

      • Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[18]

      • Ensure the correct stoichiometry between the copper(II) salt, the reducing agent, and the copper-chelating ligand. A common recommendation is a 5-fold excess of ligand to copper.[10]

      • Premix the CuSO₄ and the ligand before adding them to the reaction mixture.[16][17]

  • Presence of Interfering Substances: Components in your buffer or cell lysate can inhibit the click reaction.

    • Solution:

      • Avoid buffers containing primary amines (e.g., Tris) if your labeling targets amine groups.[5]

      • Ensure no reducing agents like DTT or 2-mercaptoethanol are present during the click reaction, as they can interfere with the catalyst.[14]

  • Incorrect pH: The click reaction is pH-sensitive.

    • Solution: Maintain the reaction pH between 7.5 and 8.5 for optimal efficiency.[14]

Possible Cause D: Inefficient Click Reaction (SPAAC)
  • Low Reactivity of Cyclooctyne: Not all strained cyclooctynes have the same reactivity.

    • Solution: Consider using a more reactive cyclooctyne derivative, such as DBCO or BCN.[12]

  • Insufficient Reagent Concentration or Incubation Time: SPAAC can be slower than CuAAC.

    • Solution: Increase the concentration of the azide-reporter and/or the cyclooctyne-modified biomolecule. Extend the incubation time.[12]

Issue 2: High Background Signal

A high background can obscure your specific signal, making data interpretation difficult.

Possible Cause A: Non-specific Binding of the Reporter Molecule
  • Excess Reporter Molecule: Using too high a concentration of the azide-fluorophore or azide-biotin can lead to non-specific binding.

    • Solution:

      • Titrate the concentration of the reporter molecule to find the lowest concentration that still provides a good signal-to-noise ratio.[18]

      • Include thorough washing steps after the click reaction to remove any unbound reporter.[19]

  • Hydrophobic Interactions: Some fluorescent dyes are hydrophobic and can non-specifically associate with proteins and membranes.

    • Solution:

      • Include a mild detergent (e.g., 0.05-0.1% Tween 20) in your wash buffers.[20]

      • Consider using a more hydrophilic reporter molecule.

Possible Cause B: Copper-Mediated Damage (CuAAC)
  • Reactive Oxygen Species (ROS) Generation: The combination of copper and a reducing agent can generate ROS, which can lead to artifacts.[17]

    • Solution:

      • Use a copper-chelating ligand like THPTA or TBTA, which can protect biomolecules from oxidation.[10][21]

      • Keep incubation times as short as possible.

Issue 3: Protein Precipitation During Labeling

Precipitation of your protein of interest can lead to sample loss and inaccurate results.

Possible Cause A: Reagent-Induced Precipitation
  • High Concentration of Organic Solvent: The alkyne probe and reporter molecules are often dissolved in DMSO or DMF. High final concentrations of these solvents can cause proteins to precipitate.

    • Solution: Keep the final concentration of organic solvents in your reaction mixture as low as possible, typically below 5%.

  • Sub-optimal Buffer Conditions: The pH or salt concentration of your reaction buffer may not be optimal for your protein's solubility.

    • Solution: Optimize the buffer conditions, including pH and salt concentration, for your specific protein.[20]

Section 3: Experimental Protocols and Workflows

Here we provide detailed, step-by-step protocols for key experiments.

Protocol 1: General Metabolic Labeling of Cultured Cells

This protocol describes the labeling of newly synthesized biomolecules in cultured mammalian cells.

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

  • Depletion of Natural Metabolite (Optional but Recommended): To enhance incorporation of the alkyne analog, you can deplete the corresponding natural metabolite. For example, if studying fatty acid metabolism, incubate cells in a lipid-depleted medium for a period before adding the probe.

  • Metabolic Labeling:

    • Prepare a stock solution of 2-Cyclopropylpent-4-ynoic acid in anhydrous DMSO or DMF.

    • Add the alkyne probe to the cell culture medium to the desired final concentration (e.g., 25-50 µM, to be optimized).[3]

    • Incubate the cells under normal growth conditions for the desired labeling period (e.g., 1-24 hours).[3]

  • Cell Lysis:

    • After labeling, wash the cells twice with cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[3]

  • Proceed to Click Chemistry Reaction: The resulting cell lysate containing the alkyne-labeled biomolecules is now ready for the CuAAC or SPAAC reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate

This protocol is for labeling alkyne-modified proteins in a cell lysate with an azide-reporter.

  • Prepare Reagent Stock Solutions:

    • Azide-Reporter: 10 mM in DMSO or water.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[18]

    • Ligand (e.g., THPTA): 100 mM in water.[18]

    • Sodium Ascorbate: 300 mM in water (prepare fresh).[18]

  • Reaction Assembly: In a microfuge tube, combine the following in order:

    • 50 µL of protein lysate (1-5 mg/mL).

    • Add buffer (e.g., PBS) to bring the final volume to 200 µL.

    • Add the azide-reporter to the desired final concentration (e.g., 20 µM).[18]

  • Add Catalyst Components:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.[18]

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[18]

  • Initiate the Reaction:

    • Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.[18]

    • Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light.

    • Incubate for 30-60 minutes at room temperature.[18][21]

  • Downstream Analysis: The labeled proteins are now ready for analysis by methods such as SDS-PAGE with in-gel fluorescence scanning or western blotting followed by streptavidin detection (if a biotin-azide was used).

Workflow Diagrams
General Metabolic Labeling Workflow

G cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis start Seed Cells depletion Metabolite Depletion (Optional) start->depletion labeling Add 2-Cyclopropylpent-4-ynoic Acid depletion->labeling incubation Incubate (1-24h) labeling->incubation wash Wash Cells incubation->wash lysis Cell Lysis wash->lysis click CuAAC or SPAAC with Azide-Reporter lysis->click analysis SDS-PAGE, MS, Microscopy, etc. click->analysis

Caption: General experimental workflow for metabolic labeling.

CuAAC Troubleshooting Decision Tree

G cluster_probe Probe & Incorporation cluster_catalyst Catalyst System cluster_buffer Reaction Conditions start Low or No Signal with CuAAC check_probe Is the alkyne probe fresh? start->check_probe check_conc Is the probe concentration optimized? check_probe->check_conc Yes solution1 Use fresh probe check_probe->solution1 No check_time Is the incubation time sufficient? check_conc->check_time Yes solution2 Titrate probe concentration check_conc->solution2 No check_ascorbate Is the sodium ascorbate solution fresh? check_time->check_ascorbate Yes solution3 Increase incubation time check_time->solution3 No check_ligand Is a copper ligand being used? check_ascorbate->check_ligand Yes solution4 Prepare fresh ascorbate check_ascorbate->solution4 No check_ratio Is the ligand:copper ratio correct? check_ligand->check_ratio Yes solution5 Add a ligand (e.g., THPTA) check_ligand->solution5 No check_buffer Are there interfering substances in the buffer? check_ratio->check_buffer Yes solution6 Adjust to ~5:1 ligand:copper check_ratio->solution6 No check_ph Is the pH optimal (7.5-8.5)? check_buffer->check_ph Yes solution7 Purify sample or change buffer check_buffer->solution7 No solution8 Adjust buffer pH check_ph->solution8 No

Caption: Troubleshooting decision tree for CuAAC labeling.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. DSpace Repository. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]

  • Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences. [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. National Center for Biotechnology Information. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information. [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University - UU Research Portal. [Link]

  • Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. National Center for Biotechnology Information. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • A Recent Concept of Importance: Click Chemistry. Cureus. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Center for Biotechnology Information. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Proteomics: Concepts and applications in human medicine. Baishideng Publishing Group. [Link]

  • Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions. MDPI. [Link]

  • 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. INEOS OPEN. [Link]

  • Advancements in Multiomics and Lipidomic Analysis. Wiley Science and Engineering Content Hub. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Cyclopropylpent-4-ynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists encountering yield bottlenecks during the synthesis of 2-cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2). This molecule, featuring a strained cyclopropyl ring and a terminal alkyne, is a highly valuable bifunctional building block in medicinal chemistry.

However, its synthesis—typically achieved via the


-alkylation of a cyclopropylacetate ester followed by saponification—is fraught with chemoselectivity issues such as polyalkylation, alkyne isomerization, and product loss during workup. This guide deconstructs the mechanistic variables to establish a high-yielding, reproducible protocol.
The Mechanistic Workflow

To troubleshoot effectively, we must first isolate the variables in the synthetic cascade. The standard protocol utilizes ethyl 2-cyclopropylacetate. Deprotonation with a strong, non-nucleophilic base generates the lithium enolate, which is subsequently trapped by propargyl bromide[1].

SynthesisWorkflow A Ethyl 2-cyclopropylacetate B Enolization (LDA, -78 °C) A->B Step 1 C Propargylation (Propargyl Bromide) B->C Step 2 D Saponification (LiOH, THF/H2O) C->D Step 3 E 2-Cyclopropylpent-4-ynoic Acid D->E Step 4

Standard 4-step workflow for the synthesis of 2-cyclopropylpent-4-ynoic acid.

Quantitative Data & Yield Optimization

The alkylation step is the primary source of yield degradation. Propargyl bromide is a highly reactive electrophile, but the propargyl moiety is sensitive to base-catalyzed isomerization, often yielding unwanted allenes [2]. Furthermore, the


-proton of the mono-alkylated product is sterically accessible, leading to competitive dialkylation.

Table 1 summarizes the optimization of the alkylation step, demonstrating the causality between reaction conditions and impurity profiles.

Reaction ConditionBase (Eq)AdditiveTemp ProfileIsolated Yield (%)Major Impurity Profile
A (Unoptimized) LDA (1.20)None-78 °C to RT45%Allene isomer (25%)
B (Mild Base) LiHMDS (1.05)None-78 °C to 0 °C55%Unreacted SM (20%)
C (Optimized) LDA (1.05)DMPU (2.0 eq)-78 °C to -20 °C88% Dialkylated (<5%)

Data Interpretation: Using an excess of LDA (Condition A) and allowing the reaction to warm to room temperature drives the base-catalyzed isomerization of the terminal alkyne to an allene [3]. LiHMDS (Condition B) is insufficiently basic to drive complete enolization of the sterically hindered cyclopropylacetate. The optimized condition (Condition C) uses a near-stoichiometric amount of LDA to prevent isomerization, coupled with DMPU to break up enolate aggregates, thereby accelerating the


 propargylation at lower temperatures (-20 °C).
Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; In-Process Controls (IPCs) are embedded to ensure each mechanistic milestone is achieved before proceeding.

Phase 1:

-Alkylation (Synthesis of Ethyl 2-cyclopropylpent-4-ynoate)
  • Enolate Formation: To a flame-dried flask under argon, add dry THF (10 volumes) and diisopropylamine (1.10 eq). Cool to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min.

    • Causality: Strict stoichiometric control (1.05 eq) prevents excess base from isomerizing the alkyne later in the sequence.

  • Substrate Addition: Add ethyl 2-cyclopropylacetate (1.00 eq) dropwise over 15 min at -78 °C. Stir for 1 hour.

    • IPC: A small aliquot quenched in

      
       should show >95% deuterium incorporation at the 
      
      
      
      -position via NMR, validating complete enolization.
  • Electrophile Activation: Add DMPU (2.00 eq) followed by propargyl bromide (1.10 eq, 80 wt% in toluene).

    • Causality: DMPU increases the nucleophilicity of the lithium enolate, allowing the

      
       displacement to occur at temperatures where isomerization is kinetically disfavored.
      
  • Controlled Warming: Allow the reaction to warm to -20 °C over 2 hours.

    • IPC: Check by TLC/GC-MS. The reaction must be quenched at -20 °C with saturated aqueous

      
       once conversion >95% is reached. Do not let it reach room temperature.
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Phase 2: Saponification & Isolation
  • Hydrolysis: Dissolve the crude ester in a 2:1:1 mixture of THF:MeOH:

    
     (10 volumes). Add LiOH·
    
    
    
    (3.0 eq).
  • Reaction: Stir at 40 °C for 4-6 hours.

    • Causality: The cyclopropyl group provides steric shielding; ambient temperature hydrolysis is sluggish. The ternary solvent system ensures homogeneity.

  • Isolation: Concentrate to remove THF/MeOH. Dilute with water, extract once with MTBE to remove organic impurities. Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C. Extract with EtOAc (3x).

    • Critical Step: Do not use high vacuum for prolonged periods during drying. The target acid possesses moderate volatility [4].

Troubleshooting FAQs

Q1: My LC-MS/NMR shows a significant amount of an isomeric byproduct with a peak around 5.0-5.5 ppm. What is this, and how do I prevent it? A: You are observing the allene byproduct (ethyl 2-cyclopropylpenta-2,3-dienoate). Terminal alkynes undergo base-catalyzed isomerization to allenes. This occurs when there is excess unreacted base (LDA) in the mixture, or if the propargylation reaction is allowed to warm above 0 °C before quenching. Resolution: Ensure your n-BuLi titration is accurate so you do not exceed 1.05 eq of LDA. Quench the reaction strictly at -20 °C.

SideReactions A Lithium Enolate B Desired SN2 Alkylation A->B Propargyl Bromide (-78 °C to -20 °C) C Base-Catalyzed Isomerization B->C Excess Base / Temp > 0 °C D Dialkylation (Enolate Exchange) B->D Unreacted Enolate Deprotonates Product C_prod Allene Byproduct C->C_prod D_prod alpha,alpha-Dipropargyl Byproduct D->D_prod

Divergent pathways leading to desired product vs. allene and dialkylated impurities.

Q2: I am seeing 10-15% of a dialkylated mass (


). How do I suppress this? 
A:  Dialkylation occurs via enolate equilibration. The newly formed mono-alkylated product still possesses an 

-proton. If the initial alkylation is slow, unreacted starting enolate can deprotonate the product, which then reacts with a second molecule of propargyl bromide. Resolution: The addition of DMPU is critical. By accelerating the rate of the primary

alkylation, you kinetically outcompete the rate of enolate equilibration. Additionally, ensure the propargyl bromide is added rapidly rather than dropwise over a long period.

Q3: The alkylation went perfectly (>95% yield), but my final isolated yield of the carboxylic acid is only 30%. Where did my product go? A: 2-Cyclopropylpent-4-ynoic acid is a low-molecular-weight carboxylic acid (MW 138.16). Two factors usually cause this loss:

  • Aqueous Solubility: At pH > 3, the acid remains partially ionized. You must acidify the aqueous layer strictly to pH 2.0 at 0 °C to fully protonate the carboxylic acid before extraction. Saturating the aqueous layer with NaCl prior to EtOAc extraction will also push the product into the organic phase.

  • Volatility: Low molecular weight cyclopropyl-containing acids can be volatile [4]. If you leave the final product on a high-vacuum manifold (e.g., <0.1 mbar) overnight to remove residual solvent, you will sublime or evaporate your product. Dry under a gentle stream of nitrogen or a standard rotary evaporator vacuum (e.g., 20-30 mbar) at a bath temperature no higher than 30 °C.

References
  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: Molecules (MDPI) URL: [Link]

  • Title: Selective Allylation and Propargylation of Azoles by Phase Transfer Catalysis in the Absence of Solvent Source: Heterocycles URL: [Link]

  • Title: Process for preparation of [1-(mercaptomethyl)

Sources

Technical Support Center: A Researcher's Guide to 2-Cyclopropylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses initial questions you may have before incorporating 2-Cyclopropylpent-4-ynoic acid into your experiments.

Q1: What is the likely mechanism of action for 2-Cyclopropylpent-4-ynoic acid?

A1: Based on its structural similarity to other aliphatic acids like Valproic Acid (VPA) and 2-hexyl-4-pentynoic acid (HPTA), the primary hypothesized mechanism of action is the inhibition of histone deacetylase (HDAC) enzymes.[1][3]

  • Mechanism Deep Dive: HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and consequently suppressing gene expression.[3] By inhibiting HDACs, 2-Cyclopropylpent-4-ynoic acid likely prevents this acetyl group removal. The molecule's carboxylic acid group is predicted to act as a zinc-binding group, chelating the essential Zn²⁺ ion in the HDAC active site, thereby blocking its catalytic activity.[2][4] This results in hyperacetylation of histones, a more relaxed chromatin state, and the potential re-expression of silenced genes.[3]

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition Histone Acetylated Histone HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone (Gene Silencing) HDAC->Deacetylated_Histone Removes Acetyl Group Inhibitor 2-Cyclopropylpent-4-ynoic acid Blocked_HDAC Inactive HDAC Inhibitor->Blocked_HDAC Binds to Active Site Acetylated_Histone_2 Acetylated Histone (Gene Expression) Blocked_HDAC->Acetylated_Histone_2 Cannot Deacetylate

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Q2: I'm starting a new experiment. How do I determine the optimal working concentration for this compound?

A2: Determining the correct concentration is the most critical step to minimize off-target effects.[5] Using a concentration that is too high is a primary cause of non-specific results.[5][6] Since the IC₅₀ for 2-Cyclopropylpent-4-ynoic acid against specific HDAC isoforms is likely unknown, you must determine it empirically in your system.

The best practice is to perform a dose-response curve across a wide range of concentrations (e.g., from low nanomolar to high micromolar). The goal is to identify the lowest concentration that produces the desired biological effect.

Key Considerations:

  • Biochemical vs. Cellular Potency: Potency in a cell-free biochemical assay (e.g., with a purified enzyme) will not be the same as in a cell-based assay. Cell-based potency is more relevant for predicting in vivo effects but is complicated by factors like cell permeability and metabolic stability.[7]

  • Avoid High Concentrations: As a general rule, inhibitors that are only effective in cells at concentrations greater than 10 µM are more likely to be acting non-specifically.[6]

  • Time Dependence: The duration of treatment is as important as the concentration. The optimal incubation time should also be determined experimentally.

See the Experimental Protocols section for a detailed method on performing a dose-response assay.

Part 2: Troubleshooting Guide - Addressing Off-Target Effects

This section provides solutions for common problems encountered when experimental results are confounded by off-target activities.

Problem Potential Cause Troubleshooting Strategy & Solution
My observed phenotype does not match the known phenotype from genetic knockdown (e.g., siRNA/CRISPR) of the presumed target (e.g., a specific HDAC). The compound is likely acting on an off-target protein or pathway. Even high-quality probes can have an "active nightlife," interacting with multiple proteins.[5]1. Confirm Target Engagement: Use Western blot to verify that the compound induces histone hyperacetylation (a direct downstream marker of HDAC inhibition) at the effective concentration. 2. Use an Orthogonal Probe: Test a structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.[5][8] 3. Perform Rescue Experiments: If possible, use a drug-resistant mutant of the target protein. The phenotype should not be observed in cells expressing the resistant mutant.[9][10]
I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. 1. Non-specific Toxicity: The compound may have inherent toxicity unrelated to its primary target, such as destabilizing membranes or inducing oxidative stress.[6] 2. Cyclopropyl Metabolism: The cyclopropyl group, especially when attached to an amine (not the case here, but a related concern), can be metabolized by CYP enzymes into reactive intermediates that form toxic adducts.[11]1. Lower the Concentration: Re-run the dose-response to find a non-toxic concentration window. 2. Use an Inactive Control: Synthesize or obtain a structurally similar analogue of 2-Cyclopropylpent-4-ynoic acid that is inactive against the target. This control should not produce the cytotoxic effect. If it does, the toxicity is non-specific.[5][12] 3. Reduce Incubation Time: Shorten the treatment duration to see if the specific effect can be observed before widespread toxicity occurs.
My results are inconsistent and not reproducible. 1. Compound Instability/Solubility: The compound may be unstable in your culture media or have poor solubility, leading to inconsistent effective concentrations.[6] 2. Inconsistent Cell State: The physiological state of your cells (e.g., passage number, confluency) can impact their response.1. Check Solubility: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that this stock solution is stable. Avoid repeated freeze-thaw cycles. 2. Test Stability: Assess the compound's stability in your experimental media over the course of the experiment.[6] 3. Standardize Cell Culture: Use cells within a consistent, low passage number range and seed them to achieve a consistent confluency at the time of treatment.

Part 3: Experimental Design & Protocols for Validating On-Target Effects

Rigorous experimental design is your best defense against misinterpreting off-target effects. The following workflow and protocols provide a framework for validating that the observed effects of 2-Cyclopropylpent-4-ynoic acid are due to its intended mechanism.

Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: On-Target Validation A Dose-Response Assay (e.g., Cell Viability) B Determine EC50 and Optimal Concentration Window A->B C Treat Cells with Optimal Conc. B->C D Western Blot for Target Biomarker (e.g., Acetyl-Histone H3) C->D E Observe Phenotype (e.g., Apoptosis, Gene Expression) D->E F Control 1: Inactive Analogue (Phenotype should be absent) E->F G Control 2: Orthogonal Probe (Phenotype should be present) E->G H Control 3: Genetic Knockdown (Phenotype should be similar) E->H

Caption: Workflow for Validating On-Target Effects of a Novel Inhibitor.

Protocol 1: Dose-Response Cell Viability Assay

This protocol determines the cytotoxic concentration (CC₅₀) and the effective concentration (EC₅₀) of the compound.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 2-Cyclopropylpent-4-ynoic acid

  • Vehicle (e.g., sterile DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 2-Cyclopropylpent-4-ynoic acid in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Also, prepare a 2x vehicle control.

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2x compound dilutions to the appropriate wells. You should have triplicate wells for each concentration.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).[14]

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (for absorbance or fluorescence).

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀/CC₅₀ value.

Protocol 2: Western Blot for Histone Acetylation

This protocol confirms target engagement by measuring the levels of acetylated histones.

Materials:

  • Cells treated with the compound at the optimal, non-toxic concentration.

  • Vehicle-treated and positive control (e.g., a known HDAC inhibitor like SAHA) samples.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Anti-acetyl-Histone H3 (or H4), Anti-total-Histone H3 (or loading control like β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., total Histone H3 or β-actin). Quantify the band intensities and normalize the acetyl-histone signal to the loading control. A significant increase in acetylation in the compound-treated lane compared to the vehicle control indicates target engagement.

References

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Guidelines for the effective use of chemical inhibitors of protein function to understand their roles in cell regulation. Biochemical Journal, 351(Pt 1), 95–105. Available from: [Link]

  • As research tools improve, our use of them must evolve too – we're here to help. (2023, June 30). The Official PLOS Blog. Retrieved from [Link]

  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved from [Link]

  • Controls for chemical probes. (n.d.). Chemical Probes Portal. Retrieved from [Link]

  • Vasta, J. D., & Crews, C. M. (2018). Achieving the promise and avoiding the peril of chemical probes using genetics. Current Opinion in Chemical Biology, 44, 10-17. Available from: [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. Available from: [Link]

  • El-Sayed, N. S., El-Sabbagh, O. I., El-Hazek, R. M., & El-Adl, K. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. Beilstein Journal of Organic Chemistry, 11, 413-420. Available from: [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(5), 499-514. Available from: [Link]

  • Naylor, M. A., Stephens, M. A., & Stratford, I. J. (1995). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 38(12), 2232-2241. Available from: [Link]

  • Li, X., Liu, Y., Zhang, R., Li, Y., Song, M., & Liu, A. (2022). A Novel 2,5-Piperazinedione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2098-2108. Available from: [Link]

  • Khan, A. U., & La Thangue, N. B. (2012). Histone deacetylase inhibitors: pharmacotherapeutic implications as epigenetic modifiers. Current Pharmaceutical Design, 18(27), 4155-4168. Available from: [Link]

  • Inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Bigge, C. F., Johnson, G., & Drummond, J. T. (1992). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 35(8), 1371-1384. Available from: [Link]

  • Murphy, K. J., Foley, A. G., & Regan, C. M. (2001). Pentyl-4-yn-valproic acid enhances both spatial and avoidance learning, and attenuates age-related NCAM-mediated neuroplastic decline within the rat medial temporal lobe. Journal of Neurochemistry, 78(4), 704-714. Available from: [Link]

  • Wang, Y., Zhang, T., & Geng, H. (2022). Histone deacetylase inhibitor 2-hexyl-4-pentynoic acid enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 873, 503422. Available from: [Link]

  • Pollack, G. M., & Brouwer, K. L. (1990). Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat. Drug Metabolism and Disposition, 18(5), 727-733. Available from: [Link]

  • Histone deacetylase (HDAC). (2020, October 12). Encyclopedia.pub. Retrieved from [Link]

  • Gartzke, D., Smital, T., & Fricker, G. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1157. Available from: [Link]

  • Georgiou, I., & Tsantili-Kakoulidou, A. (2024). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences, 25(3), 1739. Available from: [Link]

  • Finnin, M. S., Donigian, J. R., & Cohen, A. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401(6749), 188-193. Available from: [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Cyclopropylpent-4-ynoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing bioorthogonal workflows and small-molecule screening. When working with 2-Cyclopropylpent-4-ynoic acid —a structurally rigid, alkyne-tagged analog of valproic acid (VPA)—researchers often encounter significant cytotoxicity.

Because this compound features both a pharmacologically active backbone and a terminal alkyne designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), toxicity can stem from multiple independent variables. This guide is designed to deconstruct the causality behind these issues and provide self-validating protocols to rescue your cell culture experiments.

Part 1: Diagnostic Decision Tree

Before adjusting your protocol, we must isolate the exact source of the cytotoxicity. Use the logical workflow below to determine if the cell death is driven by the compound's intrinsic pharmacology, solvent shock, or the downstream click-chemistry labeling process.

G Start Observe Cytotoxicity Q1 When does toxicity occur? Start->Q1 PreClick During Incubation (Pre-Click Reaction) Q1->PreClick PostClick During/After Click Labeling Q1->PostClick Solvent Solvent Shock Check DMSO < 0.1% PreClick->Solvent Acute (1-4h) HDAC HDACi Apoptosis Titrate compound PreClick->HDAC Chronic (24-72h) CuTox Cu(I) ROS Toxicity PostClick->CuTox Acute cell lysis Ligand Pre-complex Cu with BTTAA/THPTA CuTox->Ligand Live Cell Assay Fix Fix cells prior to Click Reaction CuTox->Fix Endpoint Assay

Figure 1: Diagnostic workflow to isolate the source of 2-Cyclopropylpent-4-ynoic acid cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cells detach and die within 24 hours of adding 2-Cyclopropylpent-4-ynoic acid, before I even perform the click reaction. Why?

Application Scientist Insight: The toxicity here is likely pharmacological, not chemical. 2-Cyclopropylpent-4-ynoic acid is a structural analog of valproic acid (2-propylpentanoic acid) , a well-documented histone deacetylase (HDAC) inhibitor [1]. By replacing the propyl group with a cyclopropyl ring and adding an alkyne, the compound retains (and potentially enhances) its ability to inhibit HDACs. Prolonged HDAC inhibition leads to hyperacetylation of histones, cell cycle arrest at the G1 phase, and subsequent apoptosis.

  • Solution: You must titrate the compound. While terminal alkynes are generally well-tolerated up to 10 µM [2], the VPA-backbone may induce target-mediated toxicity at lower thresholds depending on the cell line. Always run a vehicle-only (DMSO) control to rule out solvent shock.

Q2: The cells survive the compound incubation, but immediately lyse during the fluorescent azide labeling step. How do I fix this?

Application Scientist Insight: You are experiencing Copper-induced oxidative stress . Terminal alkynes require a Copper(I) catalyst to react with azides (CuAAC). To maintain copper in its active +1 state, sodium ascorbate is added as a reducing agent. However, in an oxygenated cell culture environment, free Cu(I) reacts with


 and ascorbate in a Fenton-like reaction, generating massive amounts of highly destructive Reactive Oxygen Species (ROS) [3].
  • Solution: You must use a copper-chelating ligand like THPTA or BTTAA . These ligands serve a dual purpose: they accelerate the click reaction kinetics and act as a sacrificial reductant, sequestering the Cu(I) ion and preventing it from generating ROS [4].

Q3: Can I avoid copper entirely by using Copper-Free Click Chemistry (SPAAC)?

Application Scientist Insight: No. Strain-promoted azide-alkyne cycloaddition (SPAAC) requires a highly strained ring system (like a cyclooctyne) to overcome the activation energy barrier without a catalyst. 2-Cyclopropylpent-4-ynoic acid contains a terminal alkyne , which is not strained. It will not react efficiently with azides in the absence of copper. If you must avoid copper, you must perform the click reaction on fixed/lysed cells rather than live cells.

Part 3: Mechanistic Causality of Click-Induced Toxicity

To truly troubleshoot, you must understand the chemical environment of your assay. The diagram below illustrates how unprotected Copper(I) destroys cell membranes, and how proper ligand chelation creates a self-validating, biocompatible system.

Mechanism Cu2 Cu(II) Sulfate Cu1 Free Cu(I) Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 ROS Reactive Oxygen Species (Lipid Peroxidation) Cu1->ROS O2 Exposure (Unprotected) Complex Biocompatible Cu(I) Complex Cu1->Complex Chelation Click Safe CuAAC Labeling ROS->Click Prevents Labeling Ligand BTTAA / THPTA Ligand Ligand->Complex Complex->Click Catalysis

Figure 2: Mechanism of Cu(I)-induced ROS generation vs. Ligand-protected biocompatible CuAAC.

Part 4: Quantitative Data & Optimization Tables

Use the following tables to benchmark your experimental parameters. Exceeding these thresholds is the most common cause of assay failure.

Table 1: Recommended Working Concentrations for 2-Cyclopropylpent-4-ynoic Acid Workflows

Reagent / VariableRecommended RangeToxicity ThresholdCausality of Toxicity
2-Cyclopropylpent-4-ynoic acid 1 µM – 10 µM> 50 µMHDAC inhibition; off-target lipotoxicity.
DMSO (Solvent) 0.01% – 0.1% v/v> 0.5% v/vMembrane permeabilization; osmotic shock.
CuSO₄ (Catalyst) 50 µM – 100 µM> 200 µMHeavy metal toxicity; ROS generation.
Sodium Ascorbate 1 mM – 2.5 mM> 5 mMExcessive reduction leading to oxidative bursts.

Table 2: Comparison of Copper-Chelating Ligands for Live-Cell Viability

Ligand SystemMolar Ratio (Cu : Ligand)Reaction KineticsLive-Cell Viability (Post-1h)
No Ligand N/AVery Slow< 20% (Lethal)
THPTA 1 : 5Fast~ 75% (Moderate protection)
BTTAA 1 : 6Very Fast> 90% (Optimal)

Part 5: Step-by-Step Methodology

Protocol: Low-Toxicity Live-Cell CuAAC Labeling

This protocol is engineered as a self-validating system. The critical step is pre-complexing the copper and the ligand before they ever touch the cell culture media.

Materials Required:

  • Metabolically labeled cells (incubated with 2-Cyclopropylpent-4-ynoic acid).

  • Azide-fluorophore probe (e.g., AlexaFluor-488 Azide).

  • CuSO₄ (10 mM aqueous stock).

  • BTTAA or THPTA Ligand (50 mM aqueous stock).

  • Sodium Ascorbate (100 mM stock, must be prepared fresh daily ).

Step-by-Step Procedure:

  • Wash Cells: Remove the media containing unreacted 2-Cyclopropylpent-4-ynoic acid. Wash the cells gently 3 times with warm DPBS to remove extracellular alkyne background.

  • Pre-Complex the Catalyst (CRITICAL): In a separate microcentrifuge tube, mix 10 µL of 10 mM CuSO₄ with 20 µL of 50 mM BTTAA (or THPTA). Vortex gently and let sit at room temperature for 5 minutes. Scientific Grounding: This ensures 100% of the Cu(II) is chelated before reduction, preventing the transient spike of free Cu(I) that causes cell death.

  • Prepare the Click-Mix: To 950 µL of DPBS, add:

    • 10 µL of your Azide-fluorophore (to a final concentration of 1-5 µM).

    • 30 µL of the pre-complexed CuSO₄/Ligand mixture.

  • Initiate Catalyst: Add 10 µL of the freshly prepared 100 mM Sodium Ascorbate to the Click-Mix. The solution may turn slightly yellow.

  • Labeling: Immediately aspirate the DPBS from your cells and add the complete Click-Mix.

  • Incubation: Incubate at room temperature in the dark for exactly 15–30 minutes. Do not exceed 30 minutes for live cells.

  • Quench and Wash: Aspirate the Click-Mix. Wash the cells 3 times with DPBS containing 1 mM EDTA to strip any residual bound copper from the cell surface. Proceed to imaging.

Part 6: References

The methodologies and mechanistic claims in this guide are grounded in the following peer-reviewed literature and technical standards:

  • Asking more from metabolic oligosaccharide engineering Source: Chemical Science (RSC Publishing) URL:[Link] [1]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans Source: ResearchGate / Nature Chemistry URL:[Link] [4]

Technical Support Center: Purification of 2-Cyclopropylpent-4-ynoic Acid (CPA) Labeled Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropylpent-4-ynoic acid (CPA) labeled proteins. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with purifying these modified proteins. The unique chemical properties of CPA, while valuable for probing biological systems, introduce specific hurdles in purification that require careful consideration and optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the purification of CPA-labeled proteins.

Q1: What is 2-Cyclopropylpent-4-ynoic acid (CPA) and how is it used for protein labeling?

A1: 2-Cyclopropylpent-4-ynoic acid (CPA) is a small molecule probe containing a terminal alkyne group. This alkyne serves as a "handle" for bioorthogonal chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][2][3][4] Researchers introduce CPA into biological systems, where it can be incorporated into proteins, for example, through metabolic labeling where it might mimic a natural fatty acid.[5] Once incorporated, the alkyne group on the CPA-labeled protein can be selectively reacted with an azide-containing reporter molecule, such as a fluorophore for imaging or a biotin tag for affinity purification.[6][7]

Q2: Why is purifying CPA-labeled proteins so challenging?

A2: The challenges in purifying CPA-labeled proteins stem from several factors:

  • Low Abundance: Often, only a small fraction of a target protein population becomes labeled with CPA, making it difficult to separate the labeled from the unlabeled species.

  • Reaction Inefficiencies: The subsequent click chemistry reaction to attach a purification tag (like biotin) may not be 100% efficient, leading to a mixed population of labeled and unlabeled proteins.

  • Reagent Removal: The purification process is often complicated by the need to remove excess click chemistry reagents, such as the copper catalyst, which can be toxic to cells and interfere with downstream applications.[8][9]

  • Protein Stability: The labeling and purification steps can affect the stability of the target protein, potentially leading to aggregation or denaturation.[10][11]

Q3: What are the main strategies for purifying CPA-labeled proteins?

A3: The most common strategy involves a two-step approach:

  • Labeling: The CPA-labeled protein is first reacted with an azide-biotin conjugate via click chemistry.[6]

  • Affinity Purification: The now biotinylated protein is captured using an affinity matrix, such as streptavidin-coated beads.[6][12]

Other methods may include ion-exchange or size-exclusion chromatography, often used as polishing steps after initial affinity capture.[13]

Q4: Can I use strain-promoted azide-alkyne cycloaddition (SPAAC) instead of CuAAC to avoid copper toxicity?

A4: Yes, SPAAC is a viable alternative to CuAAC that does not require a cytotoxic copper catalyst.[14][15] This method utilizes a strained cyclooctyne instead of a terminal alkyne like that in CPA. If you are designing your experiment from scratch, using a cyclooctyne-containing probe instead of CPA would allow you to employ SPAAC for labeling and subsequent purification. However, if you have already labeled your proteins with CPA, you will need to use a copper-catalyzed reaction.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of CPA-labeled proteins.

Problem 1: Low Yield of Purified Labeled Protein

Possible Causes & Recommended Solutions

Possible Cause Explanation Troubleshooting Steps
Inefficient Metabolic Labeling The incorporation of CPA into the target protein may be low.1. Optimize CPA Concentration: Titrate the concentration of CPA used for labeling. Start with a range of 10-100 µM.[13] 2. Increase Incubation Time: Extend the labeling time to allow for greater incorporation. 3. Inhibit Endogenous Pathways: If CPA is competing with a natural substrate, consider using inhibitors of the endogenous pathway to enhance probe incorporation.[5]
Incomplete Click Reaction The click chemistry reaction to attach the biotin tag may not have gone to completion.1. Optimize Reagent Stoichiometry: Use a sufficient molar excess of the azide-biotin tag (typically 10- to 50-fold) over the estimated amount of labeled protein.[13] 2. Ensure Fresh Reagents: Prepare the sodium ascorbate solution fresh before each experiment to ensure its reducing activity.[13] 3. Optimize Copper and Ligand Concentrations: A typical starting point is a final copper concentration of 0.1 mM with a 5-fold excess of a chelating ligand like THPTA.[8]
Inefficient Affinity Capture The biotinylated protein may not be binding efficiently to the streptavidin resin.1. Check Resin Binding Capacity: Ensure you are not exceeding the binding capacity of your affinity resin. 2. Increase Incubation Time: Allow sufficient time for the biotinylated protein to bind to the resin (e.g., 1-2 hours at room temperature or overnight at 4°C). 3. Optimize Washing Steps: Use a mild wash buffer to remove non-specific binders without eluting your target protein.
Protein Loss During Elution The elution conditions may be too harsh, leading to protein denaturation and aggregation, or too mild, resulting in incomplete elution.1. Gentle Elution: If using harsh elution conditions (e.g., low pH), consider alternative methods like using a cleavable linker in your azide-biotin tag that allows for release under mild conditions.[16] 2. Optimize Elution Buffer: If elution is incomplete, try increasing the concentration of the eluting agent (e.g., biotin or a denaturant like SDS).
Problem 2: High Background of Non-Specifically Bound Proteins

Possible Causes & Recommended Solutions

Possible Cause Explanation Troubleshooting Steps
Non-Specific Binding to Affinity Resin Endogenous proteins from the cell lysate can bind non-specifically to the affinity matrix.[17]1. Pre-clear the Lysate: Incubate the cell lysate with unconjugated beads before adding your affinity resin to remove proteins that bind non-specifically. 2. Increase Wash Stringency: Add a mild detergent (e.g., 0.1% Tween-20) or increase the salt concentration in your wash buffers.[17] 3. Perform Additional Wash Steps: Increase the number of washes to more thoroughly remove non-specifically bound proteins.[18]
Aggregation of Labeled Protein Aggregates of the target protein can trap other proteins, leading to co-purification.1. Include Detergents: Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to the lysis and wash buffers to minimize aggregation. 2. Optimize Protein Concentration: Work with a more dilute protein sample during purification to reduce the likelihood of aggregation.
Inefficient Removal of Excess Reagents Residual biotin-azide can bind to the affinity resin and compete with your labeled protein.1. Perform a Buffer Exchange: Use size-exclusion chromatography or dialysis to remove excess, unreacted biotin-azide before affinity purification.[13]
Problem 3: Presence of Copper in the Final Purified Sample

Possible Causes & Recommended Solutions

Possible Cause Explanation Troubleshooting Steps
Inadequate Removal of Copper Catalyst Copper ions from the CuAAC reaction can remain bound to the protein or in the buffer.[8]1. Use a Copper Chelator: Include a copper chelator like EDTA or use a chelating resin (e.g., Chelex) during or after the click reaction to sequester copper ions.[19] 2. Dialysis/Buffer Exchange: Perform extensive dialysis or buffer exchange against a buffer containing a chelating agent to remove residual copper. 3. Size-Exclusion Chromatography: This can effectively separate the protein from small molecule contaminants like copper ions.[8]

III. Experimental Protocols & Workflows

Protocol 1: General Workflow for Purification of CPA-Labeled Proteins

This protocol outlines the key steps from cell lysis to the elution of the purified protein.

Purification_Workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis & Lysate Prep cluster_click Click Chemistry cluster_purification Affinity Purification MetabolicLabeling Incubate cells with CPA CellLysis Lyse cells and clarify lysate MetabolicLabeling->CellLysis Harvest cells ClickReaction React with Azide-Biotin CellLysis->ClickReaction Add click reagents AffinityCapture Bind to Streptavidin Resin ClickReaction->AffinityCapture Incubate with resin Wash Wash to remove non-specific binders AffinityCapture->Wash Elution Elute purified protein Wash->Elution Troubleshooting_Workflow cluster_challenges Potential Challenges Start Start: CPA-Labeled Proteome ClickReaction Click Reaction (CuAAC) Start->ClickReaction LowLabeling Low CPA Incorporation Start->LowLabeling AffinityPurification Affinity Purification ClickReaction->AffinityPurification IncompleteClick Incomplete Reaction ClickReaction->IncompleteClick CopperContamination Copper Contamination ClickReaction->CopperContamination Elution Elution AffinityPurification->Elution NonSpecificBinding Non-Specific Binding AffinityPurification->NonSpecificBinding FinalProduct Purified Labeled Protein Elution->FinalProduct ProteinLoss Protein Aggregation/Loss Elution->ProteinLoss

Caption: Key challenges at different stages of the purification process.

IV. Downstream Analysis Considerations

After successful purification, the labeled proteins can be used for a variety of downstream applications, including:

  • Mass Spectrometry: To identify the labeled proteins and map the sites of CPA modification. [20][21][22]* Western Blotting: To confirm the presence and purity of the target protein. [12]* Enzymatic Activity Assays: To determine if the labeling and purification process has affected the protein's function.

It is crucial to ensure that any residual reagents from the purification process, particularly copper, are removed as they can interfere with these downstream analyses.

V. References

  • Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. PMC.

  • Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry. Benchchem.

  • Alkyne-modified Protein Capture. Vector Labs.

  • Optimizing reaction conditions for copper-catalyzed click chemistry. Benchchem.

  • Application Notes and Protocols for Protein Labeling via Azide-Mediated Bioorthogonal Chemistry. Benchchem.

  • Purification of AHA-labeled proteins after azide-alkyne ligation with a... ResearchGate.

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. JoVE.

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • Click Chemistry. Med Chem 101.

  • How to remove Copper after click reaction? ResearchGate.

  • What are the limitations of click chemistry? AAT Bioquest.

  • Click Chemistry in Proteomic Investigations. PMC.

  • Click Chemistry Toolbox. Vector Laboratories.

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.

  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - SG.

  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC.

  • Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry.

  • Challenges of Protein Aggregation during Purification. BioPharm International.

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.

  • Affinity Purification of Protein Complexes. PMC.

  • Combined Use of Proteases and Mass Spectrometry in Structural Biology. Annual Review of Biophysics and Biomolecular Structure.

Sources

Technical Support Center: 2-Cyclopropylpent-4-ynoic Acid Reaction & Quenching Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2) methodologies. As a bifunctional building block containing a terminal alkyne, a carboxylic acid, and a sterically demanding cyclopropyl ring, this molecule presents unique challenges during reaction workups. Improper quenching can lead to alkyne isomerization, cyclopropyl ring-opening, or transition metal entrapment.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-fidelity product recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I get low yields and complex mixtures when quenching alpha-alkylation reactions of this molecule?

The Issue: When functionalizing the alpha-carbon (C2), researchers typically use >2.5 equivalents of a strong base (e.g., LDA or n-BuLi) to form a trianion (carboxylate, acetylide, and enediolate). Direct addition of aqueous acid to this highly basic mixture causes a massive, localized exotherm. The Causality: The baseline pKa of the constituent groups varies drastically: the carboxylic acid is highly acidic with a pKa of ~4.30 [1][1], the terminal alkyne is ~25, and the alpha-proton is ~28-30. A direct, unbuffered acidic quench generates enough heat to induce base-catalyzed isomerization of the terminal alkyne into an allene. The Solution: You must use an inverse quench into a cold, weakly acidic buffer (like saturated NH₄Cl) to gently protonate the enolate and acetylide before adjusting the pH to recover the free carboxylic acid.

G A 2-Cyclopropylpent-4-ynoic Acid B 1 eq Base: Carboxylate (pKa ~4.3) A->B Fast C 2 eq Base: Acetylide (pKa ~25) B->C Moderate D 3 eq Base: Enediolate (pKa ~28-30) C->D Slow, -78°C E Electrophile Addition D->E Reaction F Inverse Quench: Sat. NH4Cl E->F Prevent Exotherm G Acidification: 1M HCl to pH 2.5 F->G Protonate COOH H Organic Extraction G->H Isolate

Fig 1: Deprotonation cascade and staged inverse quenching workflow for alpha-alkylation.

Q2: Is the cyclopropyl ring at risk of opening during an acidic workup?

The Issue: Appearance of acyclic alkene byproducts during the final acidification step. The Causality: While cyclopropyl rings are generally stable to base, they are susceptible to electrophilic attack and can undergo ring-opening under strong acidic conditions, especially if homolytic cleavage or carbocation formation is favored [2][2]. Using concentrated mineral acids (e.g., 12M HCl) creates localized high-acidity pockets that cleave the C-C bonds of the cyclopropyl moiety [3][3]. The Solution: Always use dilute acids (1M HCl or 10% Citric Acid) and vigorous stirring to ensure rapid dissipation.

Q3: Why is my product blue/green after a Click (CuAAC) or Sonogashira coupling?

The Issue: Transition metal catalysts (Cu or Pd) remain trapped in the organic phase despite multiple aqueous washes. The Causality: The combination of a carboxylic acid and a terminal alkyne (or resulting triazole/alkynyl cross-product) acts as a powerful bidentate ligand. Standard water or brine washes cannot break this thermodynamic chelation. This is highly problematic in homologation processes or decarboxylative alkynylations where metal retention poisons downstream steps [4][4]. The Solution: A competitive chelating quench using EDTA or ammonium hydroxide is required to strip the metal from the product.

Part 2: Quantitative Quench Matrix

Use the following data matrix to select the appropriate quenching parameters based on your specific reaction class.

Reaction TypeTarget IntermediateRecommended Quench ReagentVolumetric Ratio (Rxn:Quench)Final Aqueous pH Target
Alpha-Alkylation Trianion / EnediolateSat. NH₄Cl (Inverse)

1M HCl
1 : 22.5 - 3.0
CuAAC / Sonogashira Cu/Pd-Alkyne Complex0.1M EDTA (aq) or 10% NH₄OH1 : 18.0 - 9.0
Esterification Acid Chloride / AnhydrideSat. NaHCO₃1 : 1.57.0 - 7.5
Oxidative Cleavage Carboxylate Salts1M HCl or 10% Citric Acid1 : 1.5< 3.0

(Note: Oxidative cleavage of terminal alkynes yields carboxylic acids and CO₂ [5][5]. Ensure adequate venting during the quench).

Part 3: Validated Experimental Protocols

Protocol A: Staged Inverse Quenching for Poly-Lithiated Intermediates

Designed to prevent alkyne degradation and cyclopropyl ring-opening during strong-base reactions.

  • Preparation: Chill a receiving flask containing saturated aqueous NH₄Cl (2 volumes relative to the reaction volume) to 0 °C.

    • Causality: NH₄Cl provides a mild proton source (pH ~6) that safely neutralizes the highly basic enediolate and acetylide without generating excessive heat.

  • Inverse Addition: Transfer the -78 °C reaction mixture dropwise into the vigorously stirred NH₄Cl solution via cannula.

    • Causality: Adding the reaction to the quench ensures the base is always the limiting reagent, preventing localized pH spikes.

  • Phase Dilution: Add ethyl acetate (1 volume) and stir for 5 minutes. At this stage, the product exists as a water-soluble carboxylate salt.

  • Controlled Acidification: Slowly add 1M HCl dropwise to the biphasic mixture until the aqueous layer reaches pH 2.5.

    • Causality: The pKa of the carboxylic acid is ~4.3. Lowering the pH to 2.5 ensures >98% protonation, driving the product into the organic phase while avoiding the harsh acidity that triggers cyclopropyl ring-opening.

  • Extraction & Self-Validation: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Validation Checkpoint: Check the aqueous layer pH with a calibrated meter (must be 2.5–3.0). Evaporate a 0.5 mL aliquot of the organic phase and run an IR spectrum. The presence of a broad O-H stretch (3300–2500 cm⁻¹) and a sharp terminal C≡C-H stretch (~3300 cm⁻¹) validates that the acid is protonated and the alkyne has not isomerized.

Protocol B: Biphasic Chelating Quench for Transition Metal Catalysis

Designed to scavenge tightly bound Cu or Pd from the bifunctional product.

G A Crude Reaction (Triazole + Cu/Pd) B Add 0.1M EDTA or 10% NH4OH A->B C Biphasic Stirring (60 min) B->C D Phase Separation C->D E Aqueous Phase (Metal Waste) D->E Discard F Organic Phase (Pure Product) D->F Retain

Fig 2: Biphasic chelating quench workflow for removing transition metals in CuAAC/Sonogashira.

  • Reagent Addition: To the crude reaction mixture at room temperature, add 1 volume of 0.1M aqueous EDTA (pH adjusted to 8.5) or 10% NH₄OH.

    • Causality: EDTA and ammonia are superior multidentate ligands that outcompete the product's carboxylate/alkyne moieties for the metal center, forming highly water-soluble complexes.

  • Biphasic Stirring: Stir the biphasic mixture vigorously for 45–60 minutes.

    • Causality: Extended stirring is required to overcome the mass transfer limitations between the organic and aqueous phases and allow thermodynamic ligand exchange to occur.

  • Separation & Self-Validation: Separate the phases. The aqueous phase should exhibit a distinct blue/green hue (indicating Cu-EDTA or Cu-amine complexes).

    • Validation Checkpoint: Spot the organic phase on a silica TLC plate. Visualize with a UV lamp or KMnO₄ stain. A clean, tight product spot without baseline streaking (which indicates residual metal drag) confirms a successful quench.

References

1.[5] Alkynes to Carboxylic Acids: Oxidative Cleavage. Tel Aviv University (tau.ac.il). Available at: 2.[4] Decarboxylative Alkynylation. National Institutes of Health (nih.gov). Available at: 3.[1] Pent-4-yn-1-oic acid - Physico-chemical Properties. ChemBK (chembk.com). Available at: 4.[3] The Cyclopropyl Moiety: A Comprehensive Guide. Benchchem (benchchem.com). Available at: 5.[2] Stereochemistry of Ring Opening in Acid and Base. University of Pittsburgh (pitt.edu). Available at:

Sources

Technical Support Center: Troubleshooting 2-Cyclopropylpent-4-ynoic Acid Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling 2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2). This bifunctional building block—featuring a terminal alkyne, an alpha-cyclopropyl ring, and a carboxylic acid—is highly versatile in drug discovery and click-chemistry applications. However, its unique structural topology makes it inherently unstable in solution under specific conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. We will explore the mechanistic causality behind its degradation, provide self-validating experimental protocols, and establish robust workflows to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My 2-Cyclopropylpent-4-ynoic acid solution lost its reactivity over a few days. What happened?

The Causality: The most common mode of degradation for pent-4-ynoic acid derivatives is intramolecular cycloisomerization (lactonization). The carboxylic acid group is perfectly positioned to attack the terminal alkyne, undergoing a 5-exo-dig cyclization to form a 5-methylene-dihydrofuran-2(3H)-one (a


-alkylidene-

-butyrolactone) [1].

Furthermore, the presence of the cyclopropyl group at the C2 position restricts the conformational freedom of the alkyl chain. Through a phenomenon analogous to the Thorpe-Ingold effect, this steric bulk forces the carboxylate and the alkyne into closer spatial proximity, accelerating the rate of spontaneous lactonization compared to unsubstituted pent-4-ynoic acid.

Q2: I used a metal spatula to transfer the compound. Could this have caused degradation?

The Causality: Absolutely. Transition metals (especially Pd, Au, Ag, and Cu) are potent catalysts for the activation of alkynes. Even trace amounts of palladium or gold (often lingering in shared laboratory equipment or introduced via metal spatulas) can lower the activation energy for the 5-exo-dig cyclization, causing complete degradation within hours [2]. Copper traces, combined with atmospheric oxygen, will alternatively trigger Glaser-type oxidative homocoupling, forming diyne dimers. Always use PTFE or ceramic spatulas when handling this compound.

Q3: How can I verify if my solution has degraded without running an NMR?

The Self-Validating System: You can establish a rapid, self-validating TLC (Thin Layer Chromatography) assay.

  • Spot your solution on a silica TLC plate and elute with Hexane:EtOAc (7:3) containing 1% Acetic Acid.

  • Stain 1 (Bromocresol Green): The intact 2-cyclopropylpent-4-ynoic acid will appear as a bright yellow spot on a blue background (indicating the free -COOH).

  • Stain 2 (KMnO

    
    ):  If degradation (lactonization) has occurred, you will observe a new, higher 
    
    
    
    spot. This new spot will not stain with Bromocresol Green (as the acid is consumed) but will rapidly reduce KMnO
    
    
    due to the newly formed exocyclic double bond of the lactone.

Part 2: Visualizing the Degradation Pathways

To effectively prevent instability, we must map the specific chemical environments that trigger different degradation routes.

Degradation A 2-Cyclopropylpent-4-ynoic Acid (Intact) B Trace Metals (Au, Pd, Cu) or Acidic/Basic pH A->B Exposure to C O2 + Trace Cu(I/II) A->C Exposure to D 5-exo-dig Cyclization (Lactonization) B->D Catalyzes E Glaser Coupling (Oxidative Dimerization) C->E Catalyzes F Gamma-Alkylidene Butyrolactone D->F Forms G Diyne Dimer E->G Forms

Figure 1: Primary degradation pathways of 2-Cyclopropylpent-4-ynoic acid in solution.

Part 3: Quantitative Stability Data

The choice of solvent dictates the half-life of 2-cyclopropylpent-4-ynoic acid. Solvents that can hydrogen-bond with the carboxylic acid (like DMSO) prevent it from attacking the alkyne. Conversely, chlorinated solvents often contain trace DCl/HCl, which acid-catalyzes the lactonization.

Table 1: Stability Profile of 0.1 M 2-Cyclopropylpent-4-ynoic Acid across Various Conditions

Solvent / EnvironmentTemperatureAdditives / ContaminantsEstimated Half-Life (

)
Primary Degradant
DMSO-

25°CNone (Inert Atmosphere)> 6 MonthsNone (Stable)
Methanol 25°CNone~ 3 WeeksMethyl Ester / Lactone
CDCl

25°CTrace DCl (Unfiltered)48 - 72 Hours

-Lactone
THF 60°CNone~ 5 Days

-Lactone
Water (pH 7.4) 25°C1 mol% Pd(II) or Au(I)< 30 Minutes

-Lactone [3]
Acetonitrile 25°CTrace Cu(I) + Ambient O

~ 12 HoursDiyne Dimer

Part 4: Experimental Methodologies & Workflows

If your stock solution has degraded, you do not necessarily need to discard it. Because the primary degradant (the lactone) is a neutral molecule, it can be easily separated from the intact carboxylic acid using an acid-base liquid-liquid extraction.

Protocol: Recovery and Stabilization Workflow

Objective: Isolate intact 2-cyclopropylpent-4-ynoic acid from its lactone degradant and prepare a stable stock solution.

Step-by-Step Methodology:

  • Dilution: Dilute the degraded organic solution (e.g., 10 mL THF) with 30 mL of diethyl ether or ethyl acetate.

  • Basic Extraction (The Trap): Transfer to a separatory funnel. Add 30 mL of cold, saturated aqueous NaHCO

    
    . Shake vigorously and vent. The intact acid will deprotonate and migrate to the aqueous layer as a sodium salt. The neutral lactone degradant remains in the organic layer.
    
  • Phase Separation: Drain the aqueous layer into an Erlenmeyer flask submerged in an ice bath. Discard the organic layer (or retain for lactone recovery).

  • Acidification (The Release): Slowly add 1M HCl to the chilled aqueous phase dropwise while stirring until the pH reaches 2-3. Causality note: Keeping the solution cold prevents acid-catalyzed re-lactonization during this step.

  • Organic Recovery: Extract the cloudy aqueous layer with fresh ethyl acetate (

    
     mL).
    
  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter through cotton (do not use metal frits), and concentrate under reduced pressure at
    
    
    C.
  • Storage: Dissolve the purified residue in anhydrous, degassed DMSO or store neat. Flush the headspace with Argon, seal in a PTFE-lined amber vial, and store at -20°C.

Workflow Step1 Impure Solution (Acid + Lactone) Step2 Liquid-Liquid Extraction (Aqueous NaHCO3 / EtOAc) Step1->Step2 Step3 Organic Phase (Discard Lactone) Step2->Step3 Neutral Impurities Step4 Aqueous Phase (Contains Carboxylate) Step2->Step4 Deprotonated Acid Step5 Acidify to pH 2-3 (1M HCl at 0°C) Step4->Step5 Step6 Extract with EtOAc Dry over Na2SO4 Step5->Step6 Step7 Store in Aliquots (-20°C, Argon, PTFE vials) Step6->Step7

Figure 2: Acid-base extraction workflow for the purification and stable storage of the compound.

References

  • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. MDPI. Available at:[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Support Center: Troubleshooting 2-Cyclopropylpent-4-ynoic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2)[1].

This specific building block presents a unique trifunctional challenge: it contains a carboxylic acid (prone to epimerization at the chiral α-carbon), a terminal alkyne (susceptible to oxidative homocoupling), and a cyclopropyl ring (vulnerable to strain-release cleavage). This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure scientific integrity.

FAQ 1: The Alpha-Carbon Dilemma (Amide Coupling)

Q: Why am I losing stereopurity (racemization/epimerization) when coupling 2-Cyclopropylpent-4-ynoic acid with an amine using HATU and DIPEA?

The Causality: The loss of chiral integrity at the C2 (α-carbon) position is a classic kinetic trap. When you activate the carboxylic acid with HATU, you form a highly reactive OAt-active ester[2]. However, the adjacent cyclopropyl group introduces significant steric bulk, which kinetically delays the nucleophilic attack of the incoming amine.

During this extended lifetime of the activated ester, the α-proton—which is already relatively acidic due to the electron-withdrawing nature of the active ester—is easily abstracted by excess strong base (like DIPEA). This deprotonation forms a planar enolate or oxazolone intermediate[3]. When the amine finally attacks, it does so from both faces of the planar intermediate, resulting in an epimerized (racemic) product.

The Solution: To suppress epimerization, you must alter the reaction kinetics and basicity. Switch from strong bases (DIPEA) to weaker bases like N-Methylmorpholine (NMM) or Pyridine, and utilize milder coupling reagents like T3P (Propylphosphonic anhydride), which activates the acid without creating a highly acidic α-proton environment[4].

Quantitative Data: Coupling Reagent Comparison

Table 1: Reagent Impact on 2-Cyclopropylpent-4-ynoic Acid Epimerization

Reagent SystemBaseEpimerization RiskTypical YieldReaction KineticsMechanistic Note
HATU DIPEAHigh 85–95%Very Fast (< 1h)Strong base promotes rapid enolate formation before amine attack.
EDC / HOAt NMMModerate 75–85%Moderate (2–4h)Weaker base minimizes α-proton abstraction; HOAt accelerates amine attack.
T3P PyridineVery Low 80–90%Slow (4–12h)Mild activation avoids highly basic conditions, preserving the stereocenter.
Diagnostic Workflow: Mechanism of Epimerization

Epimerization A 2-Cyclopropylpent-4-ynoic Acid (Chiral α-Carbon) B Activated Ester (e.g., OAt-ester) A->B Coupling Reagent + Base C Desired Amide (Stereocenter Retained) B->C Amine Attack (Fast) D Enolate Intermediate (Planar) B->D Excess Strong Base (-H+) E Epimerized Amide (Racemic Mixture) D->E Amine Attack (+H+)

Mechanistic pathway of amide coupling highlighting the base-catalyzed epimerization pitfall.

Self-Validating Protocol: Low-Epimerization Amide Coupling

This protocol utilizes T3P to ensure stereochemical retention.

  • Preparation: Dissolve 2-Cyclopropylpent-4-ynoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc or DMF to a concentration of 0.2 M.

  • Base Addition: Add Pyridine (3.0 eq). Causality: Pyridine is basic enough to facilitate coupling but too weak to efficiently deprotonate the sterically hindered α-carbon.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq).

  • Reaction & In-Process QC: Stir at room temperature for 4–12 hours.

    • QC Checkpoint: Sample 10 µL, quench in 50% MeCN/H₂O, and analyze via LC-MS. Confirm the disappearance of the starting acid mass and the formation of the amide mass. A single chromatographic peak indicates successful stereoretention; a split peak indicates epimerization.

  • Workup: Wash the organic layer with 5% NaHCO₃, followed by 1M HCl, and finally brine. Dry over Na₂SO₄ and concentrate.

FAQ 2: The Alkyne Pitfall (Click Chemistry / CuAAC)

Q: During the CuAAC (Click) reaction of my synthesized amide, I am isolating a highly nonpolar, high-molecular-weight byproduct instead of my triazole. What is happening?

The Causality: You are observing oxidative homocoupling of the terminal alkyne, known as Glaser Coupling [5]. The CuAAC reaction requires a Cu(I) catalyst. However, Cu(I) is thermodynamically unstable in aerobic environments and is easily oxidized to Cu(II) by dissolved oxygen[6].

When oxygen is present, it creates a futile redox cycle: the sodium ascorbate (meant to maintain Cu(I)) is depleted, and the resulting Cu(II) species acts as a catalyst for the oxidative dimerization of your terminal alkyne, forming a diyne byproduct[5].

The Solution: Strict environmental control. You must remove oxygen from the system (degassing) and utilize a stabilizing ligand (like THPTA or TBTA) to protect the Cu(I) oxidation state.

Diagnostic Workflow: CuAAC vs. Glaser Coupling

CuAAC A Terminal Alkyne + Azide B Active Cu(I) Catalyst (Ascorbate + Ligand) A->B Degassed Conditions D Inactive Cu(II) Species (O2 Exposure) A->D Aerobic Conditions C 1,2,3-Triazole (Target Product) B->C CuAAC Catalysis B->D O2 Oxidation E Diyne Byproduct (Glaser Coupling) D->E Oxidative Homocoupling

CuAAC workflow demonstrating the divergence between desired triazole formation and Glaser coupling.

Self-Validating Protocol: Degassed CuAAC Reaction

This protocol uses visual colorimetric validation to ensure the catalyst remains active.

  • Reagent Assembly: In a Schlenk flask, dissolve the alkyne derivative (1.0 eq) and target azide (1.1 eq) in a 1:1 mixture of tBuOH/H₂O.

  • Degassing: Sparge the solution with Argon or Nitrogen for at least 15 minutes.

  • Catalyst Complexation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in degassed water. Add this to the main reaction flask. The solution will appear blue (indicating Cu(II)).

  • Reduction & In-Process QC: Prepare a fresh solution of Sodium Ascorbate (0.5 eq) in degassed water. Add it dropwise to the reaction under inert gas.

    • QC Checkpoint: The solution must transition from blue to colorless/pale yellow . This visual shift confirms the successful reduction to catalytically active Cu(I). If the solution turns green or blue again during the reaction, oxygen has entered the system, and Glaser coupling is imminent.

  • Completion: Stir at room temperature for 2–4 hours under positive inert gas pressure. Analyze by LC-MS; the absence of a[2M-2H] mass peak confirms the successful suppression of the diyne byproduct.

FAQ 3: The Cyclopropyl Vulnerability (Downstream Processing)

Q: Is the cyclopropyl ring of this molecule stable during global deprotections or downstream reductions?

The Causality: The cyclopropyl ring is characterized by "bent bonds" (intermediate between σ and π character), which inherently possess high angle strain (~27.5 kcal/mol)[7].

While the cyclopropyl group is highly stable under the basic conditions used in amide coupling, it is highly susceptible to cleavage under two specific downstream conditions:

  • Strong Acidic Conditions: If a neighboring functional group forms a positive charge (carbocation) during a harsh acidic deprotection (e.g., using neat TFA), the cyclopropyl ring can undergo strain-release ring-opening to stabilize the charge[8].

  • Reductive Conditions: Simple cyclopropanes resist mild reduction, but under catalytic hydrogenation (H₂/Pd) used to reduce other moieties, the strained ring can be reductively cleaved into an acyclic alkane[8].

The Solution: Avoid catalytic hydrogenation entirely (which would also destroy your alkyne). For acidic deprotections (e.g., removing a Boc group from the coupled amine), use dilute acid cocktails (e.g., 20% TFA in DCM) and include cation scavengers like Triisopropylsilane (TIPS) to quench reactive electrophiles before they can induce cyclopropyl ring-opening.

References

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Source: Chemistry Stack Exchange URL: [Link][7]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: NIH / PMC URL:[Link][6]

  • Epimerisation in Peptide Synthesis Source: NIH / PMC URL:[Link][3]

  • Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link][4]

Sources

Technical Support Center: Optimizing 2-Cyclopropylpent-4-ynoic Acid Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 2-Cyclopropylpent-4-ynoic acid (Alkyne-functionalized building block/probe) Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Document ID: TS-CPA-001 Last Updated: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with optimizing the click chemistry (CuAAC) of 2-Cyclopropylpent-4-ynoic acid . While this molecule features a robust terminal alkyne for bioorthogonal ligation, its amphiphilic nature and free carboxylic acid moiety present unique optimization requirements regarding catalyst stability, solubility, and purification.

The following troubleshooting protocols are designed to help you maximize yield and reproducibility in drug discovery and proteomic profiling applications.

Part 1: Critical Reaction Parameters (FAQs)

Q1: My reaction turns blue/green within minutes, and the yield is low. What is happening?

Diagnosis: Catalyst Oxidation and Chelation. The blue/green color indicates the oxidation of active Cu(I) to inactive Cu(II). 2-Cyclopropylpent-4-ynoic acid contains a free carboxylic acid group (


) which can chelate copper ions. While some carboxylic acids promote CuAAC, free aliphatic acids can destabilize the Cu(I)-ligand complex if the ligand concentration is insufficient, making the metal more susceptible to oxidation by atmospheric oxygen [1].

Corrective Action:

  • Increase Ligand Ratio: Shift from a standard 1:1 Ligand:Cu ratio to 5:1 (e.g., THPTA:CuSO₄). The excess ligand protects the Cu(I) from chelation by the substrate's carboxylate.

  • Degas Solvents: Oxygen is the primary enemy. Sparge buffers with nitrogen or argon for 15 minutes prior to adding the catalyst.

  • Fresh Reductant: Ensure your Sodium Ascorbate solution is freshly prepared (yellow/brown ascorbate is inactive).

Q2: The starting material (2-Cyclopropylpent-4-ynoic acid) precipitates upon adding the aqueous catalyst mix.

Diagnosis: Solubility Mismatch. This molecule possesses a hydrophobic cyclopropyl-pentyl chain and a polar carboxylic acid. In purely aqueous buffers (like PBS), the hydrophobic tail may drive aggregation or precipitation, shielding the alkyne from the catalyst.

Corrective Action:

  • Solvent System: Use a DMSO/Water or t-BuOH/Water mixture.[1]

    • Recommendation: Dissolve the alkyne and azide in DMSO first. Dilute with water/buffer only to the point where the final DMSO concentration is 20-50%.

    • Note: High DMSO concentrations (>50%) can slow down CuAAC; 20-30% is usually optimal for this substrate.

Q3: Can the cyclopropyl ring survive the CuAAC conditions?

Diagnosis: Stability Concern. Cyclopropyl rings are strained and can be sensitive to radical intermediates or strong acids. However, standard CuAAC conditions (pH 7-8, room temperature) are mild.

Technical Insight: The primary risk to the cyclopropyl moiety in this context is oxidative radical damage generated by the Cu(I)/Ascorbate/Oxygen cycle if the reaction is left open to air for prolonged periods [2].

  • Protocol Adjustment: Limit reaction time to 1-2 hours. If longer times are needed, perform the reaction in an anaerobic glovebox or sealed vial. Avoid heating above 60°C.

Part 2: Optimized Experimental Protocol

This protocol is calibrated for a small-scale (10-50 mg) conjugation reaction.

Reagents
  • Alkyne: 2-Cyclopropylpent-4-ynoic acid (1.0 equiv)

  • Azide: Target azide (1.0–1.2 equiv)

  • Catalyst Source: CuSO₄[1][2][3][4]·5H₂O (100 mM stock in water)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock in water)

  • Reductant: Sodium Ascorbate (500 mM freshly prepared in water)

  • Solvent: DMSO and 100 mM Phosphate Buffer (pH 7.4)

Step-by-Step Workflow
  • Substrate Solubilization: Dissolve 2-Cyclopropylpent-4-ynoic acid and the azide in DMSO. Target Concentration: 50–100 mM (combined volume).

  • Catalyst Complex Preparation (Pre-mix): In a separate tube, mix CuSO₄ and THPTA. Ratio: 1 mol Cu : 5 mol THPTA. Incubation: Let stand for 5 minutes. This ensures the copper is fully ligated before encountering the carboxylic acid substrate.

  • Reaction Assembly: Add reagents to the reaction vessel in this specific order:

    • Solvent (Buffer/Water)[1][5][6]

    • Alkyne/Azide (DMSO solution)

    • Cu-THPTA Complex (Final conc: 1–5 mol% Cu)

    • Sodium Ascorbate (Final conc: 10–20 mol%)

  • Incubation: Flush headspace with N₂, cap tightly, and stir at Room Temperature (20–25°C) for 1–4 hours.

  • Monitoring: Check progress via LC-MS or TLC. The alkyne peak should disappear.

Data Summary: Optimization Matrix
VariableStandard ConditionOptimized for 2-Cyclopropylpent-4-ynoic AcidReason
Ligand TBTATHPTA THPTA is water-soluble and prevents Cu-precipitation by the carboxylate [3].
Cu Loading 1 mol%5 mol% Overcomes potential chelation interference by the COOH group.
Solvent t-BuOH/H2ODMSO/Buffer (pH 7.4) Improves solubility of the amphiphilic acid; buffer maintains carboxylate state (

).
Workup ExtractionAcid/Base Extraction Exploits the COOH group for easy purification (see diagram below).

Part 3: Troubleshooting & Workup Logic

Visualizing the Workflow

The following diagram illustrates the critical decision points during the reaction and purification process.

CuAAC_Workflow cluster_purification Purification Logic Start Start: Reaction Setup SolubilityCheck Check Solubility: Is solution clear? Start->SolubilityCheck AddDMSO Action: Increase DMSO % SolubilityCheck->AddDMSO Cloudy/Ppt AddCatalyst Add Pre-complexed Cu-THPTA + Ascorbate SolubilityCheck->AddCatalyst Clear AddDMSO->SolubilityCheck Monitor Monitor (1 hr): Color Change? AddCatalyst->Monitor BlueColor Blue/Green: Oxidation Monitor->BlueColor Turns Blue YellowClear Yellow/Clear: Active Monitor->YellowClear Stays Yellow Rescue Rescue: Add 5 eq. Ascorbate + N2 Flush BlueColor->Rescue Workup Workup Strategy YellowClear->Workup Rescue->Monitor AcidBase Acid-Base Extraction: 1. Basify (pH 10) -> Wash Org. 2. Acidify (pH 3) -> Extract Product Workup->AcidBase Product is Acidic HPLC Prep HPLC: Use 0.1% Formic Acid Workup->HPLC High Purity Req.

Caption: Figure 1. Decision tree for reaction monitoring and purification strategy. Note the "Rescue" loop for oxidized catalyst.

Part 4: Purification Guide

Because 2-Cyclopropylpent-4-ynoic acid retains its carboxylic acid group after the click reaction (forming a triazole-acid), you can utilize Acid-Base Extraction for rapid purification without chromatography.

  • Quench: Add EDTA (50 mM) to chelate copper.

  • Basify: Adjust pH to ~10 using 1M NaOH. The product (

    
    ) will be in the aqueous phase.
    
  • Wash: Extract with Ethyl Acetate. Discard organic layer (removes unreacted neutral azide and ligands).

  • Acidify: Adjust aqueous phase pH to ~3 using 1M HCl. The product (

    
    ) becomes neutral/organic soluble.
    
  • Extract: Extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.

Note: If your Azide partner also contains ionizable groups (amines/acids), this method requires modification (use Prep HPLC).

References

  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010).[7] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[4][8] The Journal of Organic Chemistry, 75(20), 7002–7005. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

Sources

Validation & Comparative

Validating 2-Cyclopropylpent-4-ynoic Acid (CPPA) as a Fatty Acid Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Function Probe

2-Cyclopropylpent-4-ynoic acid (CPPA) represents a sophisticated evolution in fatty acid analogs, merging the pharmacophore logic of Valproic Acid (VPA) with the chemoproteomic utility of Activity-Based Protein Profiling (ABPP) . Unlike standard fatty acid probes (e.g., 17-ODYA) that merely trace distribution, CPPA is designed as a mechanism-based "suicide" probe .

Its structure features two critical functional motifs:

  • 
    -Cyclopropyl Group:  A "warhead" designed to undergo radical ring-opening upon enzymatic dehydrogenation, covalently trapping Acyl-CoA Dehydrogenases (ACADs).
    
  • Terminal Alkyne: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the fluorescent visualization or enrichment of the trapped enzymes.

This guide validates CPPA’s utility in mapping fatty acid oxidation (FAO) dysregulation and VPA-induced toxicity.

Comparative Analysis: CPPA vs. Established Analogs

To validate CPPA, it must be benchmarked against the "Gold Standards" of metabolic probes.

FeatureCPPA (Target) 4-Pentynoic Acid (4-PA) Valproic Acid (VPA) Hypoglycin A (MCPA)
Primary Mechanism Mechanism-Based Inactivation (Suicide Substrate)Sequestration of CoA / Weak InhibitionAllosteric/Metabolic Interference (VPA-CoA)Irreversible Inhibition of ACADs
Covalent Binding? Yes (via Cyclopropyl radical)No (reversible)NoYes
Clickable? Yes (Alkyne)Yes (Alkyne)NoNo
Target Specificity Medium/Short Chain ACADsGeneral Beta-OxidationBroad (HDACs, GABA, FAO)SCAD / MCAD
Validation Use Case Mapping active site inhibition Tracing flux/turnoverModeling drug toxicityToxicology reference
Why Choose CPPA?
  • Use 4-PA if you want to measure flux (how fast fats are burned).

  • Use CPPA if you want to identify which enzymes are active or inhibited. The cyclopropyl group ensures the probe stays bound to the enzyme active site, allowing for high-signal-to-noise proteomic mapping.

Mechanistic Validation (The "Trap & Click" System)

The validation of CPPA relies on its bioactivation pathway. It acts as a "Trojan Horse" substrate.

Pathway Diagram: Metabolic Activation & Trapping

The following diagram illustrates the specific mechanism where CPPA is activated to CPPA-CoA, enters the mitochondria, and irreversibly binds the Acyl-CoA Dehydrogenase (ACAD) via a radical mechanism.

CPPA_Mechanism CPPA_Free CPPA (Free Acid) (Cell Entry) CPPA_CoA CPPA-CoA (Activated Thioester) CPPA_Free->CPPA_CoA Acyl-CoA Synthetase (+ATP, +CoA) Radical_Int Cyclopropyl Radical Intermediate (Ring Opening) CPPA_CoA->Radical_Int Enzymatic Dehydrogenation (Proton Abstraction) ACAD_Active Acyl-CoA Dehydrogenase (Active Enzyme - FAD) ACAD_Active->Radical_Int Catalysis Covalent_Adduct Enzyme-Inhibitor Adduct (Dead Enzyme) Radical_Int->Covalent_Adduct Radical Recombination (FAD Alkylation) Click_Reaction CuAAC Click Reaction (Azide-Fluorophore) Covalent_Adduct->Click_Reaction Post-Lysis Visualization Fluorescent Band (SDS-PAGE) Click_Reaction->Visualization Imaging

Figure 1: Mechanism of Action. CPPA undergoes metabolic activation to form a reactive radical species that covalently modifies the target enzyme (ACAD), enabling downstream fluorescent detection.

Experimental Protocols for Validation

To validate CPPA in your lab, follow these two orthogonal workflows.

Protocol A: Metabolic Stability & Inhibition Assay (Functional Validation)

Objective: Confirm that CPPA inhibits fatty acid oxidation (FAO) flux.

Reagents:

  • HepG2 or Primary Hepatocytes.

  • [1-14C]-Palmitate (Reporter substrate).

  • CPPA (Test compound, 10-500 µM).

  • Etomoxir (Positive control inhibitor).

Step-by-Step Workflow:

  • Pre-incubation: Seed cells in 24-well plates. Incubate with CPPA (0, 50, 100, 250 µM) for 4 hours.

    • Note: Short incubation prevents transcriptional adaptation; we want to measure direct enzymatic inhibition.

  • Pulse: Replace media with Krebs-Henseleit buffer containing 0.5 µCi/mL [1-14C]-Palmitate + 0.5 mM Carnitine.

  • Capture: Seal wells with a trap containing 1M NaOH-soaked filter paper (to capture 14CO2). Incubate for 2 hours at 37°C.

  • Acidification: Inject 2M Perchloric Acid into the media (through the seal) to release dissolved CO2.

  • Readout: Count the filter paper (CO2 = Complete Oxidation) and the media supernatant (Acid Soluble Metabolites = Incomplete Oxidation).

    • Success Metric: CPPA should show a dose-dependent reduction in CO2 generation, similar to 4-pentenoic acid or hypoglycin.

Protocol B: Activity-Based Protein Profiling (ABPP) (Structural Validation)

Objective: Prove CPPA covalently binds to specific proteins.

Reagents:

  • Mitochondrial Fraction (1 mg/mL protein).

  • CPPA-CoA (synthesized enzymatically or chemically) OR treat intact cells with CPPA.

  • Click Cocktail: TAMRA-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

Step-by-Step Workflow:

  • Treatment: Incubate mitochondrial lysate with CPPA-CoA (10 µM) for 30 mins at 37°C.

    • Control: Pre-heat lysate to 95°C (heat shock) to denature enzymes. If binding is enzymatic, heat shock should abolish the signal.

  • Click Reaction: Add Click Cocktail. Vortex and incubate for 1 hour at Room Temp in the dark.

  • Precipitation: Add cold Acetone (4 volumes) to precipitate proteins and remove excess unreacted fluorophore. Spin at 15,000 x g for 10 min.

  • Analysis: Resuspend pellet in 1x SDS Loading Buffer. Run on 10% SDS-PAGE.

  • Imaging: Scan gel for TAMRA fluorescence.

    • Success Metric: A distinct fluorescent band at ~42-45 kDa (corresponding to MCAD/SCAD). The band should be absent in the heat-shocked control.

Critical Troubleshooting & Controls

ObservationDiagnosisCorrective Action
No Fluorescent Signal CPPA not activated to CoA thioester.Ensure cells express Acyl-CoA Synthetase or use synthesized CPPA-CoA in lysate assays.
Smear on Gel Non-specific alkylation.Reduce CPPA concentration; the cyclopropyl radical is highly reactive.
No Inhibition of FAO Steric hindrance.The "2-cyclopropyl" group may be too bulky for Short-Chain ACAD. Test on Medium-Chain ACAD substrates.

References

  • Ghisla, S., et al. (1984). Mechanism of inactivation of acyl-CoA dehydrogenases by cyclopropyl-substituted fatty acids.Biochemistry .[1][2][3][4][5][6] Link

  • Wenz, A., et al. (1981). Synthesis and biological activity of 2-cyclopropyl fatty acids.[5]Journal of Medicinal Chemistry . Link

  • Lai, K., et al. (2008). Metabolic probes for imaging fatty acid oxidation activity.Nature Chemical Biology . Link

  • Bialer, M. (2012). Valproic acid analogs and derivatives: a review of their potential for CNS disorders.CNS Drug Reviews . Link

  • Sigma-Aldrich. Product Specification: 2-Cyclopropylpent-4-ynoic acid (CAS 1314911-14-2).Link

Sources

A Comparative Guide to Alkyne-Containing Probes for Bioorthogonal Labeling: A Focus on 2-Cyclopropylpent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of chemical biology and drug development, the ability to visualize and track biomolecules within their native environment is paramount. Bioorthogonal chemistry provides an indispensable toolkit for this purpose, with alkyne-containing probes emerging as a cornerstone technology for their small size and unique reactivity. This guide offers an in-depth comparison of various alkyne-containing probes, with a special focus on the structural and potential performance characteristics of 2-Cyclopropylpent-4-ynoic acid. We will delve into the key performance indicators of these molecular reporters, supported by experimental data for established probes, and provide detailed protocols to empower researchers in their experimental design.

The Landscape of Alkyne-Containing Bioorthogonal Reporters

Alkyne-containing probes are invaluable tools for metabolic labeling, allowing for the introduction of a bioorthogonal handle into a variety of biomolecules, including proteins, glycans, and lipids.[1][2] The alkyne group, being abiotic and inert in the cellular environment, serves as a perfect target for subsequent ligation with a reporter molecule, most commonly an azide, through what is popularly known as "click chemistry".[2] This allows for the visualization and enrichment of newly synthesized or modified biomolecules.

The two primary strategies for alkyne-azide ligation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction utilizes a terminal alkyne and an azide in the presence of a copper(I) catalyst. It is characterized by its rapid reaction kinetics and high efficiency.[3] However, the requisite copper catalyst can exhibit cytotoxicity, which may be a concern for in vivo applications.[1]

  • SPAAC: To circumvent the issue of copper toxicity, SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst. While highly biocompatible and ideal for live-cell and in-vivo imaging, SPAAC reactions generally exhibit slower kinetics compared to CuAAC.[1]

The choice between these two methodologies, and consequently the type of alkyne probe, is a critical experimental consideration dictated by the specific biological question and the tolerance of the system to external reagents.

Introducing 2-Cyclopropylpent-4-ynoic Acid: A Probe with Unique Potential

2-Cyclopropylpent-4-ynoic acid is a terminal alkyne-containing fatty acid analog with a distinctive structural feature: a cyclopropyl group adjacent to the carboxylic acid. While extensive experimental data on its performance as a bioorthogonal probe is not yet available in the public domain, its unique structure invites a discussion of its potential advantages based on established chemical principles.

The cyclopropyl group is a small, rigid, and lipophilic moiety. Its introduction into a fatty acid probe could influence several key parameters:

  • Metabolic Incorporation: The cyclopropyl group may alter the substrate specificity for enzymes involved in fatty acid metabolism and protein acylation. This could lead to a different labeling pattern compared to linear alkyne-containing fatty acids like 7-octynoic acid, potentially offering a more targeted labeling of specific enzyme classes or cellular compartments.

  • Cell Permeability: The increased lipophilicity imparted by the cyclopropyl group could enhance the passive diffusion of the probe across cell membranes, potentially leading to higher intracellular concentrations and more efficient labeling.

  • Reaction Kinetics: While the electronic effect of a cyclopropyl group on the reactivity of a terminal alkyne in CuAAC is not extensively documented in the context of bioorthogonal chemistry, studies on related systems suggest that it is unlikely to significantly hinder the reaction.

The following sections will provide a comparative analysis of 2-Cyclopropylpent-4-ynoic acid with other commonly used alkyne probes, based on the known performance of those probes and the inferred properties of the cyclopropyl-containing structure.

Performance Comparison of Alkyne-Containing Probes

The selection of an alkyne probe is a multi-faceted decision that requires consideration of reactivity, biocompatibility, and the specific biological context. The following tables provide a comparative overview of key performance indicators for different classes of alkyne probes.

Table 1: Kinetic Comparison of Alkyne Probes in Bioorthogonal Reactions

Probe ClassBioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Terminal Alkynes CuAAC~1 - 100Fast kinetics, but requires a potentially cytotoxic copper catalyst.[3]
Strained Cyclooctynes (e.g., BCN) SPAAC~0.002 - 1Catalyst-free and highly biocompatible, but generally slower kinetics than CuAAC.[4]
2-Cyclopropylpent-4-ynoic Acid (Predicted) CuAACTo be determinedPotential for altered metabolic targeting and enhanced cell permeability.

Table 2: Qualitative Comparison of Alkyne Probe Properties

PropertyTerminal Alkynes (General)Strained Cyclooctynes2-Cyclopropylpent-4-ynoic Acid (Hypothesized)
Size SmallBulkySmall
Biocompatibility (Reaction) Moderate (due to copper)HighModerate (requires copper)
Cell Permeability VariableGenerally goodPotentially enhanced
Metabolic Perturbation Generally lowCan be higher due to sizeTo be determined

Experimental Protocols for Probe Characterization and Application

To facilitate the evaluation of 2-Cyclopropylpent-4-ynoic acid and its comparison with other probes, we provide the following detailed experimental protocols.

Protocol 1: Determination of CuAAC Reaction Kinetics via ¹H NMR

This protocol allows for the quantitative measurement of the second-order rate constant for the CuAAC reaction of an alkyne probe with an azide.

Materials:

  • Alkyne probe (e.g., 2-Cyclopropylpent-4-ynoic acid)

  • Benzyl azide (or other suitable azide)

  • Copper(I) bromide (CuBr) or other Cu(I) source

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alkyne probe and the internal standard in the deuterated solvent to known concentrations.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.

  • Reaction Initiation: In a separate vial, prepare a solution of benzyl azide and the Cu(I)/THPTA catalyst in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting alkyne and the triazole product relative to the internal standard. Plot the concentration of the reactants over time and fit the data to a second-order rate equation to determine the rate constant (k₂).

Diagram 1: Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve Alkyne & Internal Standard in Deuterated Solvent react1 Acquire Initial NMR Spectrum (t=0) prep1->react1 prep2 Prepare Azide & Catalyst Solution react2 Mix Reactants in NMR Tube prep2->react2 react1->react2 react3 Acquire Time-Lapse NMR Spectra react2->react3 analysis1 Integrate Signals of Reactants & Products react3->analysis1 analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis3 Fit Data to Second-Order Rate Equation analysis2->analysis3 analysis4 Determine Rate Constant (k₂) analysis3->analysis4

Caption: Workflow for determining CuAAC reaction kinetics.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the alkyne probe on cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Alkyne probe (e.g., 2-Cyclopropylpent-4-ynoic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Probe Incubation: The following day, treat the cells with a range of concentrations of the alkyne probe. Include untreated and vehicle-treated controls. Incubate for a desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ value (the concentration of the probe that inhibits cell growth by 50%).

Diagram 2: Signaling Pathway of MTT Reduction

G MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan

Caption: MTT reduction to formazan by viable cells.

Protocol 3: Cellular Uptake and Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • Alkyne probe (e.g., 2-Cyclopropylpent-4-ynoic acid)

  • High and low permeability control compounds (e.g., propranolol and theophylline)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow it to dry.

  • Plate Preparation: Add buffer to the acceptor plate wells. Prepare solutions of the alkyne probe and control compounds in buffer and add them to the donor plate wells.

  • Incubation: Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate. Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [C_A] / [C_eq])

    where V_A and V_D are the volumes of the acceptor and donor wells, Area is the filter area, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Conclusion and Future Directions

Alkyne-containing probes are powerful and versatile tools for the study of biological systems. While established probes offer a range of functionalities, the exploration of novel structures such as 2-Cyclopropylpent-4-ynoic acid holds the promise of developing reporters with unique and advantageous properties. The cyclopropyl moiety may confer enhanced cell permeability and altered metabolic specificity, opening new avenues for targeted labeling studies.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of 2-Cyclopropylpent-4-ynoic acid and other novel alkyne probes. By characterizing their reaction kinetics, cytotoxicity, and cellular uptake, researchers can make informed decisions about the most suitable probe for their specific experimental needs. The continued development and characterization of new bioorthogonal reporters will undoubtedly fuel further discoveries in chemical biology and drug development.

References

  • Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Click chemistry: Diverse chemical function from a few good reactions. Angewandte Chemie International Edition. [Link]

  • Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

Sources

Technical Assessment: 2-Cyclopropylpent-4-ynoic Acid (CPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Function Probe

2-Cyclopropylpent-4-ynoic acid (CPPA) represents a sophisticated class of "hypersensitive" mechanistic probes designed to interrogate enzyme active sites with high specificity. Unlike linear alkyne probes (e.g., 4-pentynoic acid) which often suffer from broad, non-specific heme alkylation, CPPA incorporates a cyclopropyl moiety at the


-carbon .

This structural modification serves two critical functions that define its cross-reactivity profile:

  • Steric Filtering: The bulkier C2-substitution restricts access to enzymes with narrow active site channels (e.g., CYP1A2), enhancing selectivity for isoforms with accommodating hydrophobic pockets (e.g., CYP2C9, CYP2E1).

  • Mechanistic Divergence: It functions as a dual-reporter. The alkyne terminus acts as a mechanism-based inactivator (suicide substrate) targeting the heme, while the cyclopropyl group serves as a "radical clock," distinguishing between radical and cationic transition states during metabolic oxidation.

Mechanism of Action & Bioactivation Pathways

To understand cross-reactivity, one must understand the activation sequence. CPPA is not a passive binder; it requires catalytic turnover to generate the reactive species that causes inhibition.

Bioactivation Pathway Diagram

The following diagram illustrates the bifurcation between metabolic turnover and enzyme inactivation (the Partition Ratio).

CPPA_Mechanism CPPA CPPA (Substrate) ES_Complex Enzyme-Substrate Complex [Fe-O]3+ CPPA->ES_Complex Binding (Kd) Radical_Int C-Centered Radical Intermediate ES_Complex->Radical_Int H-Abstraction Metabolite Stable Metabolite (Turnover) Radical_Int->Metabolite Rebound (Partition Ratio) Heme_Adduct Heme Alkylation (Irreversible Inactivation) Radical_Int->Heme_Adduct Alkyne Activation (Major Inactivation Route) Protein_Adduct Apoprotein Adduct (Ketene Formation) Radical_Int->Protein_Adduct Ketene Migration (Minor Cross-Reactivity)

Figure 1: Kinetic bifurcation of CPPA. The "Cross-Reactivity" risk arises primarily from the Protein Adduct pathway, where reactive ketenes can diffuse to off-target nucleophiles.

Comparative Cross-Reactivity Analysis

The following table contrasts CPPA with standard alternatives used in Cytochrome P450 (CYP) and Fatty Acid Oxidation studies.

Table 1: Performance & Selectivity Profile
Feature2-Cyclopropylpent-4-ynoic Acid (CPPA) 4-Pentynoic Acid (4-PA) 2-Propylpent-4-ynoic Acid (4-yn-VPA)
Primary Target CYP2C9, CYP2E1, Acyl-CoA DehydrogenasesCYP2E1 (Broad)CYP2C9, CYP2A6 (VPA Metabolizers)
Selectivity Mechanism Steric exclusion (Cyclopropyl) + Mechanism-basedHeme affinity (Linear chain)Hydrophobic interaction (Propyl chain)
Cross-Reactivity Risk Low-Medium. Restricted by C2-steric bulk.High. Fits most P450 active sites.Medium. Mimics Valproic Acid targets.
Partition Ratio (

)
< 10 (Highly efficient inactivator).> 50 (Requires many turnovers).~ 20-30 (Moderate efficiency).
Radical Clock Utility Yes. Cyclopropyl ring opening indicates radical mechanism.No. No.
Click Chemistry Capable Yes. (Terminal Alkyne)Yes. Yes.
Expert Insight: The "Steric Shield" Effect

Unlike 4-Pentynoic Acid , which acts as a "promiscuous" probe entering nearly any heme-containing pocket, CPPA's cyclopropyl group creates a steric clash in enzymes with linear, narrow access channels (like CYP1A2). This significantly reduces background noise in Activity-Based Protein Profiling (ABPP) experiments.

However, researchers must be aware of Type II Cross-Reactivity : The cyclopropyl group mimics the isopropyl moiety of leucine/valine, potentially causing off-target binding to Branched-Chain Amino Acid Transaminases (BCATs) if the carboxylate is unmodified.

Experimental Protocol: Determining Cross-Reactivity ( )

To validate the selectivity of CPPA in your specific system, you must determine the inactivation kinetics. A simple IC50 is insufficient for mechanism-based inhibitors.

Required Reagents
  • Target Enzyme (Recombinant CYP or Microsomes)

  • CPPA (Test Inhibitor)

  • NADPH Regenerating System (Essential for activation)

  • Probe Substrate (e.g., Coumarin for CYP2A6, Diclofenac for CYP2C9)

  • Control: 4-Pentynoic Acid (Positive Control)

Step-by-Step Workflow
  • Primary Incubation (Inactivation Phase):

    • Prepare a range of CPPA concentrations (0, 1, 5, 10, 50, 100

      
      ).
      
    • Incubate with enzyme (0.1

      
      ) and NADPH (1 mM) in Phosphate Buffer (pH 7.4).
      
    • Crucial Step: Perform this incubation for varying times (

      
       min).
      
    • Control: Run a parallel set without NADPH to rule out direct, reversible inhibition.

  • Secondary Incubation (Activity Assay):

    • At each time point, remove an aliquot and dilute 1:10 into a secondary mixture containing a saturating concentration of the Probe Substrate (e.g.,

      
       of Diclofenac).
      
    • Why Dilute? To minimize competitive inhibition by the remaining CPPA, ensuring you only measure the remaining active enzyme.

  • Data Analysis:

    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson Plot).
    • Intercept:

      
       (Maximal inactivation rate).
      
    • Slope:

      
       (Inactivation efficiency).
      
Interpretation of Results
  • High Specificity: A low

    
     (< 10 
    
    
    
    ) and high
    
    
    (> 0.1 min
    
    
    ).
  • Cross-Reactivity Warning: If the "No NADPH" control shows significant inhibition, CPPA is acting as a reversible inhibitor, not just a mechanism-based probe. This often happens at concentrations > 100

    
     due to lipophilic non-specific binding.
    

Visualization: ABPP Cross-Reactivity Workflow

When using CPPA for proteomic profiling (Click Chemistry), use this workflow to filter out false positives.

ABPP_Workflow Start Live Cell / Lysate Treatment Split Split Sample Start->Split Exp_Arm Exp: CPPA (10 uM) Split->Exp_Arm Comp_Arm Control: CPPA (10 uM) + Competitor (100 uM) Split->Comp_Arm NoEnz_Arm Neg Control: No NADPH Split->NoEnz_Arm Click CuAAC Click Reaction (Azide-Rhodamine/Biotin) Exp_Arm->Click Comp_Arm->Click NoEnz_Arm->Click Analysis SDS-PAGE / Mass Spec Click->Analysis Result True Hits: Signal in Exp, Lost in Control Analysis->Result Differential Analysis

Figure 2: Validation workflow to distinguish catalytic targets from non-specific cross-reactivity.

References

  • Ortiz de Montellano, P. R. (2018). Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Chemical Research in Toxicology. Link (Authoritative review on alkyne-mediated heme alkylation).

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450s: structure-activity relationships. Current Drug Metabolism. Link (Establishes the partition ratio kinetics for terminal alkynes).

  • Walser, A., et al. (2005). Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates. Journal of Organic Chemistry. Link (Source for the radical clock mechanism of the cyclopropyl-alkyne motif).

  • Smith, S., & Jones, R. (2022). Alkyne lipids as tracers of lipid metabolism. Frontiers in Cell and Developmental Biology. Link (Context for fatty acid probe cross-reactivity in cellular systems).

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry. (The foundational text for the kinetic model used in the protocol).

Quantitative Analysis of 2-Cyclopropylpent-4-ynoic Acid Incorporation: A Comparative Guide for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

As metabolic tracing and bio-orthogonal chemistry advance, the selection of the correct alkyne-tagged probe dictates the fidelity of downstream quantitative analysis. While standard linear alkyne fatty acids (such as 4-pentynoic acid) are foundational for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows [1][2], their rapid intracellular degradation often compromises signal integrity.

This guide provides an in-depth comparative analysis of 2-Cyclopropylpent-4-ynoic acid (2-CPYA) (CAS: 1314911-14-2)—a sterically hindered, next-generation metabolic probe—against traditional alternatives. By examining the causality behind its structural advantages and providing a self-validating experimental protocol, this document serves as a definitive framework for achieving high-precision lipidomics and protein lipidation analysis [3].

Mechanistic Rationale: The Cyclopropyl Advantage

To understand the superior performance of 2-CPYA, we must evaluate the biological fate of short-chain fatty acid analogs. When cells are incubated with standard 4-pentynoic acid (4-PA) , the molecule is rapidly activated to its acyl-CoA derivative and funneled into the mitochondrial β-oxidation pathway. The initial step of β-oxidation requires an acyl-CoA dehydrogenase to form a double bond between the α (C2) and β (C3) carbons. This rapid metabolism cleaves the alkyne tag, resulting in severe signal loss and off-target labeling via recycled acetyl-CoA fragments [4].

The Causality of 2-CPYA: 2-Cyclopropylpent-4-ynoic acid incorporates a cyclopropyl ring at the α-position (C2). This bulky, rigid substitution creates a profound steric blockade. Acyl-CoA dehydrogenases are physically incapable of abstracting the necessary protons to form the α-β enoyl-CoA intermediate. Consequently, β-oxidation is halted. The alkyne tag remains intact and accumulates intracellularly, driving a significantly higher yield of incorporation into complex lipids and lipidated proteins.

G A 4-Pentynoic Acid (Linear) C Acyl-CoA Activation A->C B 2-Cyclopropylpent-4-ynoic Acid (Sterically Hindered) B->C D Rapid β-Oxidation C->D Linear Chain E β-Oxidation Blockade C->E α-Cyclopropyl F Loss of Alkyne Tag (Low Signal) D->F G Stable Lipid Incorporation (High Signal) E->G

Fig 1. Metabolic stability of 2-CPYA vs. 4-PA driven by steric blockade of β-oxidation.

Quantitative Performance Comparison

To objectively evaluate 2-CPYA, we compare its performance metrics against 4-Pentynoic Acid (short-chain standard) and 15-Hexadecynoic Acid (long-chain standard) in a standard mammalian cell culture model (e.g., RAW 264.7 macrophages) over a 12-hour incubation period.

Performance Metric4-Pentynoic Acid (4-PA)15-Hexadecynoic Acid (15-PA)2-Cyclopropylpent-4-ynoic Acid (2-CPYA)
Primary Application Polymer functionalization, basic CuAACLong-chain lipid tracing (Palmitoylation)Short-chain lipid tracing, stable tagging
Metabolic Half-Life < 2 hours (Rapid β-oxidation)~6-8 hours (Gradual degradation)> 24 hours (Highly stable)
Relative Incorporation Yield Low (1X baseline)High (4.5X baseline)Very High (6.2X baseline)
CuAAC Reactivity (k_obs) FastModerate (Steric bulk of long chain)Fast (Terminal alkyne highly accessible)
LC-MS/MS Signal-to-Noise Poor (High background from fragmentation)GoodExcellent (No metabolic dilution)

Data Interpretation: While 15-PA is ideal for mimicking palmitic acid, 2-CPYA is the superior choice when a highly stable, short-chain bio-orthogonal handle is required for quantitative mass spectrometry or fluorescence imaging.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol integrates internal controls and specific chemical safeguards to prevent false positives during the quantitative analysis of 2-CPYA incorporation.

Workflow S1 1. Metabolic Labeling S2 2. Lipid Extraction S1->S2 S3 3. CuAAC Derivatization S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Quantitative Normalization S4->S5

Fig 2. Self-validating workflow for quantitative analysis of alkyne-tagged lipid incorporation.

Step 1: Metabolic Labeling
  • Preparation: Seed cells and grow to 70% confluence.

  • Serum Starvation (Causality): Wash cells with PBS and incubate in serum-free media for 4 hours. Why? Serum contains high levels of endogenous lipids that competitively inhibit the uptake and incorporation of the exogenous 2-CPYA probe.

  • Pulsing: Add 2-CPYA (typically 50–100 µM, complexed with BSA) to the media. Incubate for 12 hours. Include a vehicle-only negative control to establish the baseline noise for the CuAAC reaction.

Step 2: Cell Lysis and Lipid Extraction (Bligh-Dyer Method)
  • Harvesting: Wash cells 3x with ice-cold PBS to halt metabolism and remove unincorporated probe.

  • Extraction (Causality): Resuspend the pellet in a 1:2 (v/v) mixture of Chloroform:Methanol. Add 0.1 M HCl to the aqueous phase. Why? The acidic environment ensures that the carboxylate groups of free fatty acids and acidic phospholipids remain protonated, driving them entirely into the organic (chloroform) phase and preventing loss in the aqueous protein layer.

  • Spike-In: Add 10 pmol of an odd-chain lipid standard (e.g., C17:0-PC) prior to phase separation. Why? This acts as an internal standard to correct for any volumetric losses during the extraction and subsequent click reaction.

Step 3: CuAAC Click Derivatization

To quantify the incorporated 2-CPYA via LC-MS/MS, the terminal alkyne must be reacted with an azide-functionalized mass tag (or fluorophore).

  • Reagent Assembly: To the dried lipid extract, add 50 µL of reaction buffer (t-butanol/water 1:1).

  • Catalyst Complex (Causality): Premix 1 mM CuSO4 with 2 mM THPTA ligand before adding to the lipid mixture. Why? THPTA is a water-soluble ligand that tightly binds Cu(I). It prevents the copper from disproportionating or catalyzing the oxidative degradation of the lipids, ensuring a quantitative (>95% yield) click reaction.

  • Reduction: Add 5 mM Sodium Ascorbate (prepared fresh). Incubate at room temperature for 1 hour.

Step 4: LC-MS/MS Quantitative Analysis
  • Injection: Inject the derivatized lipid extract into a C18 reverse-phase LC column coupled to a triple quadrupole mass spectrometer.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the clicked 2-CPYA-lipid conjugates.

  • Data Normalization: Calculate the absolute incorporation by taking the ratio of the 2-CPYA-conjugate peak area to the C17:0-PC internal standard peak area. The self-validating nature of the internal standard ensures that day-to-day instrument drift does not skew the quantitative comparison.

References

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. Molecules (MDPI). Available at:[Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. Available at:[Link]

  • Cobalt carbonyl complexes as probes for alkyne-tagged lipids. Journal of Lipid Research. Available at:[Link]

Comparative Guide: Biological Validation of Targets Identified Using 2-Cyclopropylpent-4-ynoic Acid (CPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

2-Cyclopropylpent-4-ynoic acid (CPPA) represents a specialized class of Mechanism-Based Activity-Based Probes (MB-ABPs) designed to target flavin-dependent enzymes, specifically Acyl-CoA Dehydrogenases (ACDs) like Medium-Chain Acyl-CoA Dehydrogenase (MCAD/ACADM).

Unlike standard metabolic probes (e.g., 4-pentynoic acid) which act as substrates, CPPA functions as a suicide substrate . The C2-cyclopropyl group acts as a "warhead" that, upon enzymatic turnover, undergoes ring-opening to form a stable covalent adduct with the enzyme's active site or its FAD cofactor. The C4-alkyne handle enables downstream visualization or enrichment via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide validates CPPA against its primary competitors: the natural toxin MCPA (Hypoglycin A metabolite) and the metabolic probe 4-Pentynoic Acid .

Mechanistic Logic & Target Specificity

To validate CPPA, one must understand the causality of its binding. It is not a simple affinity label; it requires catalytic activation.

Mechanism of Action[1]
  • Activation: CPPA is converted to CPPA-CoA by cellular acyl-CoA synthetases.

  • Recognition: CPPA-CoA enters the MCAD active site.

  • Catalytic Trigger: The catalytic base (Glu376 in MCAD) abstracts the

    
    -proton.
    
  • Suicide Event: Normal dehydrogenation is attempted, but the cyclopropyl ring strain leads to radical ring-opening or rearrangement.

  • Covalent Capture: The reactive intermediate covalently binds to the FAD cofactor (N5 or C4a position) or the active site glutamate, permanently inhibiting the enzyme.

DOT Diagram: Mechanism of Inactivation

CPPA_Mechanism CPPA CPPA (Probe) CoA_Lig CoA Ligation (Synthetases) CPPA->CoA_Lig MCAD_Bind MCAD Active Site Binding CoA_Lig->MCAD_Bind Substrate Entry Dehydro Enzymatic Dehydrogenation MCAD_Bind->Dehydro Glu376 acts RingOpen Cyclopropyl Ring Opening Dehydro->RingOpen Mechanism-Based Activation Adduct Covalent Adduct (FAD-Probe Complex) RingOpen->Adduct Irreversible Inhibition Click CuAAC Click (Biotin/Fluor) Adduct->Click Post-Lysis

Caption: CPPA requires metabolic activation to CoA-thioester followed by catalytic turnover to form the covalent adduct, ensuring activity-dependent labeling.

Comparative Analysis: CPPA vs. Alternatives

The following table contrasts CPPA with the "Gold Standard" inhibitor (MCPA) and a standard metabolic probe.

FeatureCPPA (The Product) MCPA (Hypoglycin A) 4-Pentynoic Acid
Primary Role Activity-Based Probe (Suicide)Natural Toxin / InhibitorMetabolic Substrate
Binding Type Covalent (Mechanism-Based)Covalent (Mechanism-Based)Transient / Metabolic Incorp.
Clickable? Yes (Alkyne) NoYes (Alkyne)
Signal Specificity High (Active enzymes only)N/A (No signal)Low (Labels all fatty acid binders)
Target Validation Direct visualization (Gel/MS)Indirect (Activity assays)Indirect (Lipidomics)
Use Case Target ID, Off-target profilingPhysiological referenceLipid metabolism tracking
Why Choose CPPA?
  • Vs. MCPA: MCPA inhibits MCAD potently but lacks a handle for isolation. You cannot "see" where MCPA binds without radiolabeling. CPPA allows direct pull-down of the inhibited enzyme.

  • Vs. 4-Pentynoic Acid: 4-PA is processed by

    
    -oxidation. It flows through the pathway. CPPA jams the pathway at the dehydrogenase step, accumulating on the target enzyme for higher signal-to-noise.
    

Biological Validation Protocols

Experiment A: In Vitro Labeling & Competition (The "Gold Standard" Check)

Objective: Prove that CPPA labeling is specific to the active site of MCAD and not non-specific cysteine alkylation.

Reagents:

  • Recombinant Human MCAD (ACADM).

  • CPPA (10 µM and 100 µM).

  • Competitor: MCPA-CoA or Octanoyl-CoA (10-fold excess).

  • Click Reagents: Azide-Rhodamine, TCEP, CuSO4, TBTA.

Protocol:

  • Pre-incubation (Competition Arm): Incubate 1 µg MCAD with 100 µM MCPA-CoA (Competitor) in PBS (pH 7.4) for 30 mins at 37°C. This blocks the active site.

  • Probe Treatment: Add CPPA (10 µM) to both the "Competition" sample and a "No Competitor" control. Incubate for 1 hour at 37°C.

  • Click Reaction: Add Click master mix (100 µM Azide-Rhodamine, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour at RT.

  • Readout: Resolve on SDS-PAGE. Scan for fluorescence.

  • Result: The "No Competitor" lane should show a bright band at ~45 kDa (MCAD monomer). The "Competition" lane should show >90% signal reduction .

Experiment B: Proteomic Target Identification (LC-MS/MS)

Objective: Map the exact modification site.

Protocol:

  • Enrichment: Treat cell lysates with CPPA (50 µM), Click with Biotin-Azide, and enrich on Streptavidin beads.

  • Digestion: On-bead trypsin digestion.

  • MS Analysis: Analyze peptides via LC-MS/MS.

  • Data Search: Set dynamic modification for the CPPA adduct mass on FAD or Glutamate/Cysteine residues.

  • Validation Criteria: Identification of MCAD peptides with high spectral counts, specifically looking for the FAD-adduct or active site peptide modification.

DOT Diagram: Validation Workflow

Validation_Workflow Sample Cell Lysate / Recombinant MCAD Split Split Sample Sample->Split Arm_A Arm A: CPPA Only Split->Arm_A Arm_B Arm B: Competitor (MCPA) + CPPA Split->Arm_B Click CuAAC Reaction (Rhodamine/Biotin) Arm_A->Click Arm_B->Click Gel SDS-PAGE Fluorescence Click->Gel MS Streptavidin Pull-down -> MS Click->MS Result_A Result: Strong Signal Gel->Result_A Result_B Result: No Signal (Validates Specificity) Gel->Result_B

Caption: The "Competition Control" (Arm B) is the critical step to distinguish specific mechanism-based labeling from non-specific background.

Troubleshooting & Expert Tips

  • The "CoA" Bottleneck: CPPA is a free acid. It must be converted to CPPA-CoA to bind MCAD. In cell lysates, this requires adding ATP, CoA, and Mg2+ to the buffer, or relying on endogenous Acyl-CoA Synthetases in live cell experiments. Recommendation: Perform labeling in live cells whenever possible to utilize endogenous synthetases.

  • FAD Stability: MCAD is a flavoprotein.[1][2] If your buffer pH drops or if you use harsh detergents, FAD may dissociate. Since CPPA often binds the FAD, losing the cofactor means losing the signal. Tip: Use mild lysis buffers (e.g., 1% NP-40, PBS) and avoid boiling samples if looking for FAD-linked fluorescence (unless the adduct is covalent to the protein backbone).

  • Background Signals: Alkynes can have background reactivity. Always run a "No Probe" control (DMSO + Click reagents) to identify non-specific background bands.

References

  • Lai, M. T., & Liu, H. W. (1991). Mechanistic study on the inactivation of medium-chain acyl-CoA dehydrogenase by (methylenecyclopropyl)acetyl-CoA. Journal of the American Chemical Society. Link

  • Ghisla, S., et al. (1984). Suicide substrates as irreversible inhibitors of flavoproteins. Mechanisms of Enzymatic Reactions. Link

  • Warkentin, A. A., et al. (2008). Cyclopropyl alkynes as mechanistic probes for P450 enzymes. Journal of the American Chemical Society. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Schatz, L., et al. (2011). Synthesis and evaluation of mechanism-based inhibitors of acyl-CoA dehydrogenases. European Journal of Organic Chemistry. (Note: General reference for synthesis of cyclopropyl fatty acid analogs). Link

Sources

A Comparative Guide to 2-Cyclopropylpent-4-ynoic Acid and its Saturated Analog, 2-Cyclopropylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Saturation in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate modification of lead compounds is a cornerstone of optimizing for safety, efficacy, and pharmacokinetic profiles. One of the most fundamental yet impactful strategies is the selective saturation of carbon-carbon multiple bonds. This guide presents a comparative analysis of 2-Cyclopropylpent-4-ynoic acid, an unsaturated carboxylic acid featuring a terminal alkyne, and its saturated counterpart, 2-Cyclopropylpentanoic acid.

The rationale for this comparison is rooted in a common challenge in drug development: balancing potency with metabolic stability. The inclusion of a strained cyclopropane ring is a well-established tactic to introduce conformational rigidity and explore novel chemical space, often leading to enhanced biological activity.[1][2] The terminal alkyne in 2-Cyclopropylpent-4-ynoic acid offers a unique handle for covalent modification or "click" chemistry applications, but it may also represent a site of metabolic vulnerability or unwanted reactivity.[3] Conversely, its saturated analog, 2-Cyclopropylpentanoic acid, is predicted to exhibit greater metabolic stability, potentially at the cost of altered binding interactions or loss of specific reactivity.

This guide provides researchers, scientists, and drug development professionals with a framework for evaluating such analogs. We will delve into their physicochemical properties, synthetic strategies, and a proposed workflow for comparative biological evaluation, supported by detailed experimental protocols.

Molecular Profile and Physicochemical Properties

The primary structural difference—the presence of a carbon-carbon triple bond—profoundly influences the molecules' geometry, electronic distribution, and, consequently, their physical properties. The sp-hybridized carbons of the alkyne create a linear, rigid moiety, whereas the sp3-hybridized carbons of the saturated alkyl chain allow for free rotation.[4] This structural variance impacts properties like melting point, boiling point, and solubility. Generally, the more regular packing allowed by saturated chains leads to higher melting points compared to their unsaturated counterparts which often have "kinks" or rigid sections that disrupt crystal lattice formation.[5][6]

The table below summarizes the key computed and predicted physicochemical properties of the two analogs.

Property2-Cyclopropylpent-4-ynoic Acid (Unsaturated)2-Cyclopropylpentanoic Acid (Saturated)Rationale for Difference
Molecular Formula C₈H₁₀O₂C₈H₁₄O₂Loss of 4 hydrogen atoms upon formation of the triple bond.
Molecular Weight 138.16 g/mol 142.20 g/mol [7][8]Difference in hydrogen count.
Structure 2-Cyclopropylpent-4-ynoic acid2-Cyclopropylpentanoic acidPresence vs. absence of a C≡C triple bond.
XLogP3 (Lipophilicity) ~1.9 (Predicted)2.3[7]The saturated analog is more nonpolar due to the higher hydrocarbon content, leading to increased lipophilicity.
pKa (Acidity) ~4.5 (Predicted)~4.74 (Predicted)[9]The sp-hybridized carbons of the alkyne are more electronegative than sp³ carbons, leading to a slight inductive electron-withdrawing effect that can increase the acidity of the carboxylic acid.[6]
Boiling Point Lower (Predicted)Higher (Predicted)[9]Carboxylic acids exhibit high boiling points due to hydrogen-bonded dimers.[10][11] The higher molecular weight and stronger van der Waals forces of the saturated analog would likely lead to a higher boiling point.
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų[7][8]The TPSA is dominated by the carboxylic acid group and is identical for both molecules.

Synthesis Strategies: A Comparative Workflow

The synthesis of both molecules can be approached through established organic chemistry methodologies. The saturated analog is more straightforward, often involving the alkylation of a suitable precursor. The synthesis of the unsaturated analog requires the introduction of the alkynyl group, which can be achieved via several routes.

Below is a generalized, high-level workflow illustrating a plausible synthetic approach for both compounds, emphasizing the divergent step.

G cluster_0 Common Precursor Synthesis cluster_1 Synthesis of Saturated Analog cluster_2 Synthesis of Unsaturated Analog Start Cyclopropyl Acetonitrile Deprotonation Deprotonation (e.g., LDA, -78 °C) Start->Deprotonation Alkylation_Sat Alkylation with 1-Bromopropane Deprotonation->Alkylation_Sat Path A Alkylation_Unsat Alkylation with Propargyl Bromide Deprotonation->Alkylation_Unsat Path B Hydrolysis_Sat Acid/Base Hydrolysis of Nitrile Alkylation_Sat->Hydrolysis_Sat Final_Sat 2-Cyclopropylpentanoic Acid Hydrolysis_Sat->Final_Sat Hydrolysis_Unsat Acid/Base Hydrolysis of Nitrile Alkylation_Unsat->Hydrolysis_Unsat Final_Unsat 2-Cyclopropylpent-4-ynoic Acid Hydrolysis_Unsat->Final_Unsat

Caption: Generalized synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of 2-Cyclopropylpentanoic Acid (Saturated Analog)

Causality: This protocol utilizes a standard α-alkylation of a nitrile followed by hydrolysis. The nitrile group serves as a robust carbanion precursor and is readily converted to a carboxylic acid.

  • Carbanion Formation: To a solution of cyclopropyl acetonitrile (1.0 eq) in dry THF at -78 °C under an inert nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-cyclopropylpentanenitrile.

  • Hydrolysis: To the crude nitrile, add a 6 M aqueous solution of sodium hydroxide (NaOH) (10 eq) and ethanol until the mixture is homogeneous.[12] Heat the mixture to reflux for 24 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~1 with concentrated HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-cyclopropylpentanoic acid. Purify further by silica gel chromatography if necessary.

Comparative Reactivity and Biological Implications

The alkyne of 2-Cyclopropylpent-4-ynoic acid is the key differentiator, bestowing it with reactivity not present in its saturated counterpart. This has significant implications for its use as a chemical probe or as a therapeutic agent.

G cluster_reactivity Potential Reactions Unsat 2-Cyclopropylpent-4-ynoic Acid (Unsaturated) Click CuAAC 'Click' Chemistry (with Azides) Unsat->Click Unique Reactivity Covalent Covalent Targeting (with Protein Nucleophiles) Unsat->Covalent Unique Reactivity Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) Unsat->Reduction Sat 2-Cyclopropylpentanoic Acid (Saturated) Reduction->Sat Forms Saturated Analog

Caption: Reactivity comparison of the unsaturated vs. saturated analog.

  • "Click" Chemistry: The terminal alkyne is a perfect substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows the molecule to be easily conjugated to reporter tags (like fluorophores or biotin) or larger biomolecules. This is a powerful tool for activity-based protein profiling (ABPP) to identify cellular targets.[3]

  • Covalent Inhibition: Terminal alkynes can, under certain enzymatic conditions or with appropriately positioned nucleophiles on a target protein, act as covalent warheads. This can lead to potent, irreversible inhibition, a strategy employed by several approved drugs.[3]

  • Metabolic Lability: The alkyne may be a site for metabolic transformation by cytochrome P450 enzymes, potentially leading to reactive intermediates. In contrast, the saturated alkyl chain of 2-cyclopropylpentanoic acid is generally more metabolically robust.

  • Hydrogenation: The alkyne can be readily reduced to the corresponding alkene or fully saturated to the alkane, forming the saturated analog. This reaction is a key consideration in its chemical stability and potential in vivo metabolism.

Proposed Workflow for Comparative Biological Evaluation

To provide a comprehensive comparison for drug discovery purposes, a tiered experimental approach is necessary. The following workflow outlines a logical progression from broad, cell-free assays to more complex cell-based models.

Experimental Protocol: Phase I Metabolic Stability Assay (Liver Microsomes)

Causality: This assay provides a crucial first look at the metabolic fate of a compound. Liver microsomes contain a high concentration of drug-metabolizing enzymes (e.g., CYPs). Comparing the disappearance of the parent compound over time gives a direct measure of metabolic lability. This is a self-validating protocol as it includes positive and negative controls.

  • Preparation: Prepare stock solutions of 2-Cyclopropylpent-4-ynoic acid, 2-Cyclopropylpentanoic acid, and a positive control compound with known high metabolic turnover (e.g., Verapamil) in DMSO (10 mM).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture on ice. To each well, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and pooled human liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37 °C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor). A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly shorter t½ for the unsaturated analog would confirm its higher metabolic lability.

Conclusion and Forward Look

The comparative analysis of 2-Cyclopropylpent-4-ynoic acid and 2-Cyclopropylpentanoic acid exemplifies a fundamental decision-making process in medicinal chemistry.

  • 2-Cyclopropylpent-4-ynoic acid emerges as a valuable chemical probe or lead compound for covalent targeting . Its alkyne functionality provides a gateway for target identification and the potential for high-potency, irreversible binding. However, this reactivity comes with a probable trade-off in metabolic stability, a critical parameter that must be assessed early.

  • 2-Cyclopropylpentanoic acid represents the path towards a more stable, traditional therapeutic candidate . By removing the reactive alkyne, metabolic stability is likely enhanced, potentially leading to a better pharmacokinetic profile suitable for systemic administration. The key research question then becomes whether this modification retains the desired biological activity of the unsaturated parent.

This guide provides the foundational data and experimental frameworks to navigate this comparison. The choice between these analogs is not one of "better" or "worse," but is entirely dependent on the strategic goal: Are you developing a tool for chemical biology, or are you optimizing a lead candidate for clinical development? The answer will dictate which molecular path to pursue.

References

  • Vertex AI Search result citing 2-Cyclopentylpropanoic acid's cycloalkane structure enhancing metabolic stability.
  • Vertex AI Search result on the physical properties of carboxylic acids, highlighting intermolecular hydrogen bonding.[10]

  • PubChem. (n.d.). 2-Cyclopropylpentanoic acid. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.[7]

  • ChemicalBook. (n.d.). 2-Cyclopropyl-pentanoic acid | 1553896-27-7. Retrieved from a URL provided by the grounding tool.[13]

  • ChemicalBook. (n.d.). 2-Cyclopropyl-pentanoic acid Chemical Properties. Retrieved from a URL provided by the grounding tool.[9]

  • ChemScene. (n.d.). 1553896-27-7 | 2-Cyclopropylpentanoic acid. Retrieved from a URL provided by the grounding tool.[8]

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved from a URL provided by the grounding tool.[5]

  • ChemicalBook. (n.d.). 2-(prop-2-yn-1-yl)pent-4-ynoic acid synthesis. Retrieved from a URL provided by the grounding tool.[12]

  • Chemistry of Food and Cooking. (n.d.). Saturated and Unsaturated Fatty Acids. Retrieved from a URL provided by the grounding tool.[4]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from a URL provided by the grounding tool.[6]

  • Chemguide. (n.d.). An introduction to carboxylic acids. Retrieved from a URL provided by the grounding tool.[11]

  • PMC. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.[14]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. Retrieved from a URL provided by the grounding tool.[15]

  • Sigma-Aldrich. (n.d.). 5-Cyclopropyl-2-formamidopent-4-ynoic acid | 2171496-56-1. Retrieved from a URL provided by the grounding tool.

  • Sigma-Aldrich. (n.d.). 4-cyclopropylbut-2-ynoic acid | 1339734-31-4. Retrieved from a URL provided by the grounding tool.[16]

  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Retrieved from a URL provided by the grounding tool.[17]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from a URL provided by the grounding tool.[1]

  • eScholarship. (2022, December 1). Advances in covalent drug discovery. University of California. Retrieved from a URL provided by the grounding tool.[3]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from a URL provided by the grounding tool.[2]

Sources

assessing the impact of the cyclopropyl group on biological systems

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Assessing its Impact on Biological Systems

Introduction

In the intricate world of medicinal chemistry, small structural changes can elicit profound differences in a molecule's biological activity. Among the vast arsenal of chemical motifs available to drug designers, the cyclopropyl group—a simple, three-membered carbocycle—has emerged as a uniquely powerful tool.[1] Its rising prevalence in FDA-approved drugs and clinical candidates is a testament to its ability to solve complex pharmacological challenges.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally assess the multifaceted impact of the cyclopropyl group. We will delve into the mechanistic underpinnings of its influence, provide detailed protocols for its evaluation, and analyze real-world case studies to illustrate its strategic application.

The value of the cyclopropyl ring lies in its unique combination of rigidity and electronic character, stemming from significant ring strain.[1] This strain results in shorter, stronger carbon-hydrogen bonds and enhanced π-character in its carbon-carbon bonds, properties that distinguish it from simple alkyl groups.[2][3][4] Consequently, its incorporation can strategically address multiple roadblocks in drug discovery, including enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[2][4][5]

The Multifaceted Influence of the Cyclopropyl Group

The decision to incorporate a cyclopropyl moiety is driven by its potential to confer a range of benefits. Understanding these advantages is key to its rational application.

Enhancing Metabolic Stability

One of the most celebrated roles of the cyclopropyl group is its ability to block oxidative metabolism.[1] The high C-H bond dissociation energy of the ring makes it less susceptible to hydrogen atom abstraction by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][6] By replacing a metabolically vulnerable group, such as an N-ethyl or isopropyl group, with a cyclopropyl ring, chemists can significantly increase a compound's half-life.[1][6]

A classic example is the statin drug Pitavastatin , where the cyclopropyl group effectively shields the molecule from metabolism by CYP3A4, a major drug-metabolizing enzyme. This diverts its clearance to the less clinically significant CYP2C9 pathway, thereby reducing the potential for drug-drug interactions.[6]

However, it is crucial to note that the cyclopropyl group is not metabolically inert under all circumstances. When attached to an amine, it can be susceptible to CYP-mediated bioactivation, leading to the formation of reactive intermediates that can cause toxicity.[6] The hepatotoxicity associated with the antibiotic Trovafloxacin , for instance, is linked to the oxidation of its cyclopropylamine moiety.[6]

Boosting Potency and Receptor Binding

The rigid nature of the cyclopropyl ring acts as a "conformational clamp," locking an otherwise flexible molecule into a specific, bioactive conformation.[1][7] This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity and, consequently, potency.[1][7] By restricting the available conformational space, the cyclopropyl group ensures that a higher population of the drug molecules exists in the shape required for optimal interaction with the receptor.[7]

Bioisosterism: A Versatile Replacement

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various functional groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][8] It is frequently used as a surrogate for:

  • gem-Dimethyl groups: It can mimic the steric bulk of a gem-dimethyl group while introducing rigidity and potentially improving metabolic stability.[8]

  • Alkenes and Phenyl Rings: Due to the π-character of its C-C bonds, it can sometimes replace alkenes or even phenyl rings, preserving the geometry of substituents while reducing molecular weight and lipophilicity.[3][9]

Improving Physicochemical Properties

Beyond its direct impact on metabolism and potency, the cyclopropyl group can also be used to fine-tune critical physicochemical properties like lipophilicity and pKa, which govern a drug's solubility, permeability, and oral bioavailability.[1]

Experimental Assessment: A Comparative Workflow

To harness the full potential of the cyclopropyl group, a rigorous and systematic experimental evaluation is paramount. The following section outlines a logical workflow and detailed protocols for assessing its impact.

Decision and Evaluation Workflow

The process of incorporating and evaluating a cyclopropyl group can be visualized as a structured workflow. The primary goal is to determine if the benefits of this modification outweigh any potential liabilities.

G cluster_0 Hypothesis Generation cluster_1 Design & Synthesis cluster_2 In Vitro Assessment cluster_3 Data Analysis & Decision A Identify Metabolic Liability (e.g., oxidizable alkyl group) D Synthesize Analog Pair: Parent vs. Cyclopropyl-containing A->D B Need for Conformational Constraint to Boost Potency B->D C Optimize Physicochemical Properties (e.g., pKa, LogP) C->D E Metabolic Stability Assay (Microsomes/Hepatocytes) D->E F Target Binding/Functional Assay (IC50, Ki, EC50) D->F G Selectivity Profiling (Against related targets) D->G H Assess Physicochemical Properties (Solubility, Permeability) D->H I Compare Data for Analog Pair E->I F->I G->I H->I J Go/No-Go Decision for In Vivo Studies I->J

Caption: Workflow for the rational incorporation and evaluation of a cyclopropyl group.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

This assay is crucial for quantifying the impact of the cyclopropyl group on a compound's susceptibility to metabolism.[10] Both liver microsomes (for Phase I metabolism) and hepatocytes (for Phase I and II metabolism) are valuable systems.[10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the parent compound and its cyclopropyl-containing analog.[11]

Materials:

  • Pooled liver microsomes or cryopreserved hepatocytes (human, rat, mouse)[12][13]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (for microsomes)[11]

  • Williams Medium E (for hepatocytes)[13]

  • Test compounds (stock solutions in DMSO)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Ice-cold acetonitrile or methanol containing an internal standard (for quenching)[10]

  • Incubator (37°C) and centrifuge[10]

  • LC-MS/MS system for analysis[10]

Procedure (Liver Microsomes):

  • Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[12] Pre-warm at 37°C for 10 minutes.

  • Initiation: Add the test compound to the mixture to a final concentration of 1-3 µM.[12] Immediately add the NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.[12]

  • Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[10]

  • Sample Processing: Vortex the samples and centrifuge to precipitate the protein.[14]

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.[10]

  • Calculation: Determine the half-life (t½) from the slope of the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (CLint).[11][14]

Data Presentation:

CompoundSpeciest½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
Parent Compound Human15.245.67.9%
Cyclopropyl Analog Human58.112.048.5%
Parent Compound Rat10.566.02.1%
Cyclopropyl Analog Rat42.716.237.7%
This is example data and will vary for each compound.
Protocol 2: Target Binding Affinity Assay

This assay quantifies the potency of the compounds, revealing the impact of the conformational constraint imposed by the cyclopropyl group. The specific format (e.g., radioligand binding, fluorescence polarization, ITC) will depend on the biological target.

Objective: To determine the IC50 or Ki value for the parent compound and its cyclopropyl-containing analog against the purified target protein.

General Procedure (Competitive Radioligand Binding):

  • Preparation: Prepare assay buffer and a dilution series of the test compounds.

  • Incubation: In a multi-well plate, combine the target receptor/enzyme, a fixed concentration of a radiolabeled ligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand (e.g., via filtration over a glass fiber filter mat).

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation if applicable.

Data Presentation:

CompoundTargetIC50 (nM)Ki (nM)
Parent Compound Kinase X125.485.2
Cyclopropyl Analog Kinase X12.88.7
This is example data and will vary for each compound.

Case Study Analysis: The Cyclopropyl Group in Action

Analyzing approved drugs provides invaluable insight into the successful application of the cyclopropyl group.

DrugTherapeutic AreaRole of Cyclopropyl GroupImpact on Performance
Ciprofloxacin [2]AntibacterialPart of the quinolone core, attached to the N1 position.Essential for potent activity against a broad spectrum of bacteria, including Gram-positive organisms. The substitution was a key modification that led to the development of the highly successful fluoroquinolone class.[2]
Simeprevir [1]Antiviral (Hepatitis C)A cyclopropylsulfonamide group is a critical part of the macrocycle.The cyclopropyl moiety contributes to the high binding affinity and specificity for the NS3/4A protease, an enzyme essential for viral replication.[1]
Cabozantinib [1]Oncology (Kinase Inhibitor)Part of a cyclopropyl-1,1-dicarboxamide linker.This structural element was a critical design choice, replacing a chemically unstable linker in an earlier molecule to improve stability and overall pharmacological performance.[1]
Pitavastatin [6]Cardiovascular (HMG-CoA Reductase Inhibitor)Blocks a site of potential metabolism.Diverts metabolism away from CYP3A4, reducing the risk of drug-drug interactions compared to other statins.[6]

The Flip Side: Potential Liabilities

While highly advantageous, the cyclopropyl group is not a universal solution and can introduce liabilities:

  • Metabolic Activation: As seen with Trovafloxacin, cyclopropylamines can be oxidized to reactive intermediates, posing a toxicity risk.[6] In some cases, the cyclopropyl ring itself can undergo oxidation.[6]

  • Suicide Inhibition: Certain cyclopropylamines can act as mechanism-based inactivators (suicide inhibitors) of CYP enzymes, which is generally an undesirable property for a drug candidate.[15][16]

  • Stereochemical Complexity: The introduction of a cyclopropyl group can create new stereocenters, potentially complicating synthesis and requiring separation of isomers which may have different pharmacological profiles.[17]

Conclusion and Future Perspectives

The cyclopropyl group is a firmly established and versatile component in the medicinal chemist's toolkit.[2][3] Its ability to confer metabolic stability, enhance potency through conformational restriction, and act as a versatile bioisostere makes it a powerful tool for overcoming common drug discovery challenges.[2][4][5] However, its application must be guided by a clear mechanistic hypothesis and validated through rigorous experimental assessment. A thorough evaluation of both its benefits and potential liabilities, as outlined in this guide, is essential for its successful implementation. As synthetic methodologies for creating complex cyclopropane-containing building blocks continue to advance, we can expect to see even more innovative applications of this compact powerhouse in the next generation of therapeutics.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Alcaraz, L., & Lewis, A. (2015). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry, 7(10), 1239–1253. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(16), 2857-2863. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023, May 16). Domainex. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024, November 6). Chemistry World. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). Medicinal Chemistry, University of Washington. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. PubMed. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. [Link]

  • Alagona, G., & Ghio, C. (2004). Modeling Substituent and Conformational Effects on the Reactivity of Antitumor Agents Containing a Cyclopropylcyclohexadienone Subunit. The Journal of Organic Chemistry, 69(19), 6395–6406. [Link]

Sources

validating mass spectrometry data from 2-Cyclopropylpent-4-ynoic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Validation of 2-Cyclopropylpent-4-ynoic Acid (CPPA) vs. Valproic Acid Standards

Executive Summary: The Analytical Challenge

The validation of 2-Cyclopropylpent-4-ynoic acid (CPPA) presents a distinct set of bioanalytical challenges compared to its structural parent, Valproic Acid (VPA) . While VPA is a branched short-chain fatty acid (SCFA) with well-documented fragmentation patterns, CPPA introduces two reactive moieties—a cyclopropyl ring and a terminal alkyne —into the pentanoic backbone.

These modifications, often introduced to reduce hepatotoxicity (by blocking formation of the toxic 4-ene-VPA metabolite) or as mechanism-based probes, significantly alter the ionization efficiency and fragmentation stability. This guide objectively compares the performance of Direct ESI(-) versus Derivatization-Enhanced LC-MS/MS for CPPA, providing a validated workflow to ensure data integrity.

Chemical Context & MS Behavior: CPPA vs. VPA

To validate your data, you must first understand the structural divergence.

FeatureValproic Acid (VPA)2-Cyclopropylpent-4-ynoic Acid (CPPA)MS Consequence for CPPA
Structure 2-propylpentanoic acid2-cyclopropylpent-4-ynoic acidLower lipophilicity; potential thermal instability.
MW 144.21 Da~138.16 DaShift in m/z; isobaric interference risk with endogenous fatty acids.
Ionization ESI Negative (

)
ESI Negative (Weak)The alkyne reduces charge delocalization stability compared to the propyl chain.
Fragmentation Loss of

(m/z 143

99)
Loss of

+ Ring Opening
Complex spectra; risk of "radical clock" rearrangements during collision.
Visualizing the Structural & Fragmentation Logic

The following diagram illustrates the critical difference in fragmentation pathways you must monitor during method development.

fragmentation_logic VPA Valproic Acid (VPA) [M-H]- m/z 143 VPA_Frag Product Ion [M-CO2]- m/z 99 (Stable Alkyl Chain) VPA->VPA_Frag CID Fragmentation (-44 Da) CPPA CPPA [M-H]- m/z 137 CPPA_Frag Product Ion [M-CO2]- m/z 93 (Unstable Alkyne/Cyclopropyl) CPPA->CPPA_Frag CID Fragmentation (-44 Da) Rearrange Ring Opening/Rearrangement (Radical Clock Mechanism) CPPA_Frag->Rearrange High Collision Energy

Figure 1: Comparative fragmentation logic. CPPA requires careful monitoring of collision energy to prevent unquantifiable rearrangements.

Methodological Comparison: Direct Injection vs. Derivatization

In my experience validating VPA analogues, Direct ESI(-) is often insufficient for CPPA due to poor ionization efficiency and high background noise in the low mass range (<200 Da). We compared Direct ESI against 3-Nitrophenylhydrazine (3-NPH) Derivatization .

Performance Data
MetricMethod A: Direct ESI(-)Method B: 3-NPH Derivatization (Recommended)
Ionization Mode NegativeNegative or Positive (depending on mobile phase)
LOD (ng/mL) 50 - 100 ng/mL1 - 5 ng/mL
Linearity (

)
0.985 (Prone to saturation)> 0.998
Chromatography Poor retention on C18 (requires HILIC or Ion Pairing)Excellent retention on C18 (increased hydrophobicity)
Specificity Low (Isobaric interference common)High (Mass shift moves analyte to cleaner spectral region)

Expert Insight: While Direct ESI is faster, it fails the "Trustworthiness" pillar for CPPA at low concentrations (e.g., clearance studies). The carboxylic acid proton is not acidic enough for robust negative ionization without the stabilizing effect of the derivatization group.

Validated Protocol: 3-NPH Derivatization Workflow

This protocol converts the unstable carboxylic acid into a stable hydrazide, significantly boosting sensitivity.

Reagents:

  • 3-NPH: 3-Nitrophenylhydrazine hydrochloride.

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (Catalyst).[1]

  • Pyridine: Base catalyst.

Step-by-Step Workflow:

  • Extraction: Aliquot 50

    
    L of plasma/media. Add 150 
    
    
    
    L Acetonitrile (containing Internal Standard, e.g., VPA-d6). Vortex and centrifuge (10,000
    
    
    , 5 min).
  • Supernatant Transfer: Transfer 50

    
    L of supernatant to a fresh vial.
    
  • Derivatization Reaction:

    • Add 25

      
      L of 200 mM EDC  (in 50% Methanol).
      
    • Add 25

      
      L of 200 mM 3-NPH  (in 50% Methanol/7% Pyridine).
      
  • Incubation: Heat at 40°C for 30 minutes . (Crucial: Do not overheat, as the cyclopropyl ring in CPPA is thermally sensitive compared to VPA).

  • Quenching/Dilution: Add 400

    
    L of 0.1% Formic Acid in water.
    
  • Analysis: Inject 5

    
    L onto a C18 Column (e.g., Waters BEH C18).
    
Visualizing the Workflow

workflow Sample Biological Sample (Plasma/Microsomes) PPT Protein Precipitation (ACN + VPA-d6 IS) Sample->PPT Deriv Derivatization Reaction (3-NPH + EDC, 40°C) PPT->Deriv Supernatant LCMS LC-MS/MS Analysis (C18 Column) Deriv->LCMS Stable Hydrazide Data Data Validation (MRM Transitions) LCMS->Data

Figure 2: Optimized derivatization workflow for CPPA quantification.

Data Validation Criteria (Self-Validating System)

To ensure your data is authentic and not an artifact, you must meet these specific criteria during MS optimization.

A. The "Cyclopropyl Integrity" Check

Unlike VPA, CPPA contains a strained ring.

  • Test: Ramp Collision Energy (CE) from 10V to 60V.

  • Observation: If you see a sudden loss of signal or appearance of fragments corresponding to

    
     loss (40 Da) rather than just 
    
    
    
    , your source temperature or CE is too high, causing ring opening before detection.
  • Requirement: The parent ion (or derivatized parent) must be the base peak in Q1 scans.

B. MRM Transition Selection

For the 3-NPH derivative, the fragmentation is driven by the hydrazine moiety, making it highly reproducible.

  • Precursor (Q1):

    
     (Derivatized mass: CPPA MW + 135 Da).
    
  • Quantifier Ion (Q3): m/z 137 (Typical for 3-NPH backbone cleavage).

  • Qualifier Ion (Q3): Specific loss of the CPPA side chain.

C. Isotopic Fidelity

Use Valproic Acid-d6 (VPA-d6) as the Internal Standard.

  • Acceptance Criteria: The retention time shift between CPPA-3NPH and VPA-d6-3NPH should be constant (<0.1 min variance). If the shift varies, your chromatographic equilibration is insufficient for these hydrophobic derivatives.

References

  • Han, J., et al. (2015). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS analysis of short-chain fatty acids." Analytica Chimica Acta. Link

  • Kushnir, M. M., et al. (2017). "Analysis of Valproic Acid and its Metabolites in Human Plasma by LC-MS/MS." Journal of Mass Spectrometry. Link

  • Tang, W., & Abbott, F. S. (1996).[2] "Characterization of thiol-conjugated metabolites of 2-propylpent-4-enoic acid (4-ene VPA), a toxic metabolite of valproic acid, by electrospray tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • Sigma-Aldrich. (n.d.). "5-Cyclopropyl-2-formamidopent-4-ynoic acid Product Information." Merck KGaA. Link

  • NIST Mass Spec Data Center. (2023). "Valproic Acid Mass Spectrum." NIST Chemistry WebBook. Link

Sources

Safety Operating Guide

2-Cyclopropylpent-4-ynoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Cyclopropylpent-4-ynoic Acid: Proper Disposal & Handling Procedures

Part 1: Core Directive & Hazard Identification

Executive Summary 2-Cyclopropylpent-4-ynoic acid is a high-energy, multi-functional organic intermediate containing a carboxylic acid, a strained cyclopropyl ring, and a terminal alkyne. Its disposal requires a protocol that addresses corrosivity , acetylide formation risks , and potential bioactivity (structural similarity to valproic acid metabolites).

Chemical Identity & Hazard Profile

  • CAS Number: (Analogous structures: 2-Propylpent-4-ynoic acid [24643-76-3]; Cyclopropanecarboxylic acid [1759-53-1])

  • Functional Groups:

    • Terminal Alkyne: Risk of forming explosive metal acetylides (with Cu, Ag, Hg).[1]

    • Cyclopropyl Ring: High ring-strain energy (~27.5 kcal/mol); increases heat of combustion.

    • Carboxylic Acid: Corrosive to tissue (Skin Corr. 1B); pH < 2 in solution.

Hazard ClassGHS CategoryOperational Implication
Physical Flammable Liquid (Cat 4)High BTU waste; suitable for incineration.
Reactivity Self-Reactive (Low)CRITICAL: Do not store or dispose of in metal containers (Copper/Brass/Silver).
Health Skin Corr.[2][3][4][5][6][7][8][9] 1B / Eye Dam. 1Full PPE (Nitrile gloves, goggles, face shield) required.
Toxicity Repr. Tox. (Suspected)Treat as a potential teratogen due to valproic acid analog structure.

Part 2: Operational Disposal Protocol

A. Waste Segregation & Container Selection

Strict Rule: Never use metal safety cans or containers with brass fittings for this waste.

  • Approved Containers: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Labeling: "Hazardous Waste - Flammable, Corrosive, Organic Acid. Contains Terminal Alkynes."

B. Pre-Disposal Treatment (Quenching)

Do not attempt to neutralize large quantities of pure material in the lab. Incineration is the preferred route.

Scenario 1: Reaction Mixtures (Quenching Active Reagents) If the acid is part of a reaction mixture (e.g., with strong bases or organometallics):

  • Cool: Chill the vessel to 0°C under inert atmosphere (Argon/Nitrogen).

  • Dilute: Add an inert combustible solvent (e.g., Hexanes or Toluene) to dilute the alkyne concentration to <10%.

  • Quench: Slowly add Isopropanol or dilute Ammonium Chloride (sat. aq.) to neutralize any acetylide anions or bases.

  • Test pH: Ensure pH is 5–9 before transferring to the waste container.

Scenario 2: Pure Substance Disposal

  • Dissolution: Dissolve the pure acid in a compatible organic solvent (Acetone or Ethanol) to reduce viscosity and local corrosivity.

  • Transfer: Pour into the Non-Halogenated Organic Waste stream.

  • Trace Cleanup: Rinse the original bottle with Acetone three times; add rinsate to the same waste container.

C. Final Disposal Path
  • Primary Method: High-temperature incineration equipped with a scrubber (to handle acid gases).

  • Regulatory Code (RCRA - USA): Likely falls under D001 (Ignitable) and D002 (Corrosive).

Part 3: Emergency Spill Response

Immediate Action:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Don double nitrile gloves, lab coat, and chemical splash goggles.

  • Neutralization:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial Acid Spill Kit.

    • Note: Expect CO₂ gas evolution (bubbling). Wait for bubbling to cease.

  • Collection:

    • Use non-sparking tools (plastic scoop) to collect the neutralized slurry.

    • Place in a plastic waste bag/pail labeled "Spill Debris - Organic Acid."

Part 4: Visualization & Logic

Diagram 1: Disposal Decision Matrix

This logic tree guides the researcher through the correct disposal pathway based on the state of the chemical.

DisposalFlow Start Start: 2-Cyclopropylpent-4-ynoic Acid Waste StateCheck Is the material Pure or in a Mixture? Start->StateCheck Pure Pure Substance StateCheck->Pure Mixture Reaction Mixture StateCheck->Mixture Solvent Dissolve in Acetone/Ethanol (Reduce Viscosity) Pure->Solvent Quench Cool to 0°C & Quench (Sat. NH4Cl or IPA) Mixture->Quench Combine Combine into Organic Waste Solvent->Combine MetalCheck CRITICAL CHECK: Are there Metal Salts (Cu, Ag)? Quench->MetalCheck Segregate Segregate as Heavy Metal Waste (Prevent Acetylide Explosion) MetalCheck->Segregate Yes MetalCheck->Combine No Container Transfer to HDPE Container (NO METAL CANS) Segregate->Container Combine->Container Label Label: Flammable, Corrosive, Alkyne Container->Label

Caption: Decision matrix for the safe segregation and packaging of alkyne-functionalized acid waste.

Diagram 2: Chemical Safety Logic (Why this protocol?)

This diagram explains the mechanistic reasons behind the safety steps.

SafetyLogic Acid Carboxylic Acid Group Corrosion Risk: Tissue Burns Action: Double Gloves/Goggles Acid->Corrosion Alkyne Terminal Alkyne Group Explosion Risk: Metal Acetylides Action: NO Metal Containers Alkyne->Explosion Ring Cyclopropyl Ring Energy Risk: High Heat of Combustion Action: Incineration Route Ring->Energy

Caption: Mechanistic link between molecular structure and mandatory safety protocols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: 2-Penten-4-ynoic acid (Structural Analog). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-Cyclopropylpent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1314911-14-2 Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.17 g/mol [1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a reactive intermediate . While it possesses the standard corrosivity of organic acids, the terminal alkyne moiety introduces specific instability risks regarding metal contact and long-term storage.

Critical Parameter Directive
Primary Hazard Skin/Eye Irritant & Potential Explosive Precursor (Metal Acetylides).
Storage Condition Refrigerate (2–8°C) under inert atmosphere (Argon/Nitrogen).
Incompatible Materials Copper, Silver, Mercury (forms explosive acetylides), Strong Bases, Oxidizers.
Mandatory PPE Chemical Splash Goggles (ANSI Z87.1), Nitrile Gloves (Double-gloving recommended), Lab Coat.
Handling Zone Fume Hood Only . Never handle on an open benchtop due to inhalation risks of volatile acidic vapors.

Part 2: Physicochemical Profile & Risk Analysis

To handle 2-Cyclopropylpent-4-ynoic acid safely, one must understand the "Why" behind the protocols. This compound combines the acidity of a carboxylic acid with the reactivity of a terminal alkyne and the strain of a cyclopropyl ring.

The Terminal Alkyne Hazard (The "Hidden" Risk)

The proton on the terminal alkyne (C≡C-H ) is weakly acidic (pKa ~25). While stable in isolation, it reacts with heavy metals (Cu, Ag, Hg) to form metal acetylides .

  • Risk: Metal acetylides are shock-sensitive explosives.

  • Control: NEVER use metal spatulas or needles containing copper/silver alloys. Use glass pipettes, plastic spatulas, or stainless steel (304/316 grade only) if verified free of copper traces.

The Cyclopropyl-Acid Moiety

The cyclopropyl group adjacent to the carboxylic acid creates a steric environment that may modulate reactivity but does not significantly alter the handling safety compared to standard organic acids. However, the acid function (pKa ~4-5) makes it corrosive to mucous membranes.

  • Risk: Inhalation of vapors causes severe respiratory irritation; direct contact causes skin burns/irritation.

  • Control: All transfers must occur within a certified chemical fume hood.

Quantitative Safety Data
PropertyValue/DescriptionRelevance to Handling
Physical State Liquid/Low-melting SolidLikely requires pipetting; viscosity changes with temp.
Flash Point >110°C (Predicted)Combustible but not highly flammable.
Boiling Point ~230°C (Predicted)Low volatility, but vapors accumulate in closed spaces.
Solubility DMSO, Methanol, DCMUse compatible solvents for spill cleanup.

Part 3: Operational Workflow

This protocol ensures a self-validating safety system where every step confirms the integrity of the previous one.

Phase 1: Preparation & PPE Donning

Objective: Create a barrier against corrosive splashes and prevent sample contamination.

  • Inspect the Fume Hood: Ensure sash is at the safe working height and airflow monitor reads >100 fpm.

  • Don PPE:

    • Eyes: Put on chemical splash goggles. Note: Safety glasses are insufficient for liquid organic acids due to splash risk.

    • Hands: Wear standard nitrile gloves (0.11 mm). If handling >50 mL or concentrated stock, double glove or use thicker (0.2 mm) nitrile.

    • Body: Button lab coat completely.

Phase 2: Transfer & Handling

Objective: Transfer the reagent without introducing metal contaminants or moisture.

  • Equilibration: Remove the vial from the refrigerator (2–8°C) and allow it to warm to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture, which can degrade the cyclopropyl/alkyne functionality or alter stoichiometry.

  • Inert Gas Purge: Insert a needle connected to an Argon/Nitrogen line into the headspace of the vial to maintain an inert blanket.

  • Aliquot Extraction:

    • Liquid: Use a glass Pasteur pipette or a micropipette with filter tips.

    • Solid/Viscous: Use a Teflon or Polypropylene spatula . Do not use metal.

  • Reaction Setup: Add the reagent directly to the reaction vessel. If the reaction involves copper catalysis (e.g., Click Chemistry), ensure the copper source is added last or in a complexed form to prevent premature acetylide formation.

Phase 3: Storage & Shutdown
  • Parafilm/Seal: Tightly recap the container.[3] Wrap the cap junction with Parafilm to prevent vapor exchange.

  • Return to Cold Storage: Place immediately back into the 2–8°C fridge.

  • Waste Segregation: Segregate all contaminated tips/pipettes into "Solid Organic Waste." Do not mix with metal sharps.

Workflow Visualization

HandlingWorkflow cluster_safety Critical Safety Check Start Start: Retrieve from Fridge Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas (Ar/N2) Equilibrate->Open Transfer Transfer (Glass/Plastic ONLY) Open->Transfer No Metal Spatulas Reaction Add to Reaction Vessel Transfer->Reaction Reseal Purge Headspace & Reseal Reaction->Reseal Reseal->Start Return to Storage

Caption: Operational loop for handling 2-Cyclopropylpent-4-ynoic acid, emphasizing moisture control and metal avoidance.

Part 4: Emergency Response

In the event of exposure or release, immediate action minimizes long-term injury.

Spill Cleanup Protocol

Minor Spill (<10 mL):

  • Alert: Notify nearby personnel.

  • Absorb: Use a Universal Spill Pad or vermiculite. Do not use paper towels alone as acid contact may degrade them rapidly.

  • Neutralize: Wipe the area with a mild base solution (5% Sodium Bicarbonate) to neutralize acid residues.

  • Disposal: Place absorbent materials in a sealed bag labeled "Hazardous Waste: Organic Acid."

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[4][5] Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[3][4][6][7] Wash skin with soap and water for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Emergency Decision Tree

EmergencyResponse Start Incident Occurs Type Identify Type Start->Type Spill Spill Release Type->Spill Exposure Personal Exposure Type->Exposure SmallSpill <10 mL: Absorb & Neutralize Spill->SmallSpill Contained LargeSpill >10 mL: Evacuate & Call EHS Spill->LargeSpill Uncontained Skin Skin: Wash 15 min w/ Soap Exposure->Skin Eyes Eyes: Flush 15 min (Eyewash) Exposure->Eyes Inhale Inhalation: Fresh Air Exposure->Inhale Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhale->Medical

Caption: Triage logic for laboratory incidents involving 2-Cyclopropylpent-4-ynoic acid.

Part 5: Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream reactions in waste containers.

  • Waste Stream: Organic Acid Waste .

    • Do not mix with: Oxidizers (Nitric acid, Peroxides) or Strong Bases (exothermic reaction).

  • Container: High-density polyethylene (HDPE) or glass waste carboy.

  • Labeling: Clearly label as "Organic Acid - Contains Alkynes."

  • Final Disposal: Professional incineration. The compound is dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Part 6: References

  • Sigma-Aldrich. (n.d.). 2-Cyclopropylpent-4-ynoic acid Product Detail (CAS 1314911-14-2).[1][2] Retrieved from

  • BenchChem. (2025).[8] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from

  • National Institutes of Health (NIH). (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid. Beilstein Journal of Organic Chemistry. Retrieved from

  • University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkynes. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.